2-Ethyl-3-nitroquinoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H10N2O2 |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
2-ethyl-3-nitroquinoline |
InChI |
InChI=1S/C11H10N2O2/c1-2-9-11(13(14)15)7-8-5-3-4-6-10(8)12-9/h3-7H,2H2,1H3 |
InChI Key |
BJEOXPWZHDEDBC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C=C1[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 2-Ethyl-3-nitroquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of a potential synthetic pathway for 2-Ethyl-3-nitroquinoline. While direct literature on the synthesis of this specific compound is sparse, this document outlines a plausible and chemically sound approach derived from established methodologies for analogous quinoline derivatives. The guide includes a comprehensive experimental protocol, a summary of expected quantitative data, and a visual representation of the synthetic pathway to aid researchers in their synthetic endeavors. This document is intended to serve as a foundational resource for the laboratory-scale synthesis of this compound, a compound of interest for further investigation in medicinal chemistry and materials science.
Introduction
Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of many natural products and synthetic pharmaceuticals. Their broad range of biological activities, including antimalarial, antibacterial, and anticancer properties, has made them a focal point of significant research in drug discovery and development. The introduction of a nitro group and an ethyl group at the 2 and 3 positions of the quinoline ring, respectively, is anticipated to modulate the molecule's electronic and steric properties, potentially leading to novel pharmacological profiles. This guide details a proposed synthetic route for this compound, leveraging the well-established Friedländer annulation, a reliable method for quinoline synthesis.
Proposed Synthetic Pathway
The proposed synthesis of this compound is a two-step process commencing with the reaction of 2-aminobenzaldehyde with 1-nitropropane. This reaction, an adaptation of the Friedländer synthesis, is expected to yield the target molecule.
Figure 1: Proposed synthetic pathway for this compound.
Quantitative Data Summary
The following table summarizes the hypothetical quantitative data for the proposed synthesis of this compound. These values are estimates based on typical yields and reaction conditions for similar transformations and should be optimized for specific laboratory settings.
| Step | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Product | Expected Yield (%) |
| 1 | 2-Aminobenzaldehyde, 1-Nitropropane | Piperidine | Ethanol | 78 (Reflux) | 6-8 | This compound | 75-85 |
Experimental Protocol
Materials and Equipment:
-
2-Aminobenzaldehyde
-
1-Nitropropane
-
Piperidine
-
Anhydrous Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Stir bar
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminobenzaldehyde (1.0 eq) in anhydrous ethanol.
-
Addition of Reagents: To the stirred solution, add 1-nitropropane (1.2 eq) followed by a catalytic amount of piperidine (0.1 eq).
-
Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle. Maintain the reflux with vigorous stirring for 6-8 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., 7:3 hexane:ethyl acetate).
-
Workup: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane to isolate the pure this compound.
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.
-
Piperidine is a corrosive and flammable liquid and should be handled with care.
-
Organic solvents are flammable and should be kept away from ignition sources.
Conclusion
This technical guide presents a viable synthetic route for this compound based on established chemical principles. The provided experimental protocol and data serve as a valuable starting point for researchers. It is important to note that optimization of reaction conditions may be necessary to achieve the desired yield and purity. The successful synthesis of this compound will enable further exploration of its chemical and biological properties, contributing to the advancement of medicinal chemistry and related fields.
2-Ethyl-3-nitroquinoline: A Technical Guide for Chemical Researchers
Foreword: This document provides a comprehensive technical overview of 2-Ethyl-3-nitroquinoline, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. Due to a notable scarcity of published experimental data for this specific molecule, this guide synthesizes information from closely related analogues and established principles of organic chemistry to predict its properties, reactivity, and potential biological significance. All predicted data should be treated as hypothetical until validated by empirical studies.
Molecular and Physicochemical Properties
This compound is a derivative of quinoline, a bicyclic heteroaromatic compound. The presence of an ethyl group at the 2-position and a nitro group at the 3-position significantly influences its electronic properties and reactivity.
Structural and Basic Chemical Data
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂O₂ | PubChem |
| Molecular Weight | 202.21 g/mol | PubChem |
| IUPAC Name | This compound | - |
| CAS Number | Not assigned | - |
| Predicted LogP | ~2.5 - 3.5 | ChemDraw Prediction |
| Predicted pKa (basic) | ~2.0 - 3.0 (for the quinoline nitrogen) | Based on substituted quinolines |
Predicted Physical Properties
The following physical properties are estimated based on trends observed in similar quinoline derivatives. These values await experimental confirmation.
| Property | Predicted Value | Rationale |
| Melting Point | 80 - 100 °C | Introduction of polar nitro and non-polar ethyl groups on the quinoline core. |
| Boiling Point | > 300 °C | High molecular weight and polar nature. |
| Appearance | Pale yellow to yellow crystalline solid | Typical for nitroaromatic compounds. |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Chloroform); sparingly soluble in water. | Aromatic structure with a polar nitro group. |
Proposed Synthesis and Experimental Protocol
A definitive, published synthesis for this compound is not available. However, a plausible synthetic route can be proposed based on established methodologies for the synthesis of substituted quinolines and subsequent nitration. A potential two-step process is outlined below.
Proposed Synthetic Pathway
A logical approach involves the construction of the 2-ethylquinoline core followed by regioselective nitration. The Friedländer annulation is a classic and versatile method for quinoline synthesis.
Figure 1: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2-Ethylquinoline via Friedländer Annulation
-
Reaction Setup: To a solution of 2-aminobenzaldehyde (1.0 eq) in ethanol, add butanone (1.2 eq).
-
Catalysis: Add a catalytic amount of sodium hydroxide (0.1 eq) or p-toluenesulfonic acid (0.1 eq).
-
Reaction Conditions: Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-ethylquinoline.
Step 2: Nitration of 2-Ethylquinoline
-
Reaction Setup: In a round-bottom flask cooled in an ice bath (0-5 °C), slowly add 2-ethylquinoline (1.0 eq) to a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid (1:1 v/v).
-
Reaction Conditions: Stir the reaction mixture at 0-5 °C for 1-2 hours. The directing effects of the ethyl group (ortho-, para-directing) and the quinoline nitrogen (meta-directing to the benzene ring) will influence the regioselectivity. Nitration at the 3-position is anticipated due to the deactivation of the benzene ring by the protonated quinolinium ion and activation of the pyridine ring by the ethyl group.
-
Work-up and Purification: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate. A precipitate should form. Filter the solid, wash with cold water, and dry under vacuum. Recrystallize the crude product from ethanol to obtain pure this compound.
Predicted Chemical Reactivity and Spectral Properties
The reactivity of this compound is governed by the interplay of the electron-donating ethyl group and the electron-withdrawing nitro group on the quinoline scaffold.
Reactivity Profile
-
Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group at the 3-position makes the 2- and 4-positions of the quinoline ring susceptible to nucleophilic attack.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., Sn/HCl, H₂/Pd-C), which would provide access to 2-ethylquinolin-3-amine, a potentially useful building block for further functionalization.
-
Electrophilic Aromatic Substitution: The quinoline ring is generally deactivated towards electrophilic substitution, especially under acidic conditions where the nitrogen is protonated. Any substitution would likely occur on the benzene portion of the ring system.
Predicted Spectral Data
Based on data from other nitroquinolines, the following spectral characteristics are anticipated.[1][2]
| Technique | Predicted Observations |
| ¹H NMR | Aromatic protons of the quinoline ring (δ 7.5-9.0 ppm), a quartet for the methylene protons of the ethyl group (δ ~3.0 ppm), and a triplet for the methyl protons of the ethyl group (δ ~1.4 ppm). |
| ¹³C NMR | Resonances for the quinoline carbons (δ 120-150 ppm), with the carbon bearing the nitro group shifted downfield. Resonances for the ethyl group carbons. |
| FT-IR (cm⁻¹) | Characteristic peaks for C=C and C=N stretching in the aromatic ring (1500-1600 cm⁻¹), strong asymmetric and symmetric N-O stretching of the nitro group (~1530 and ~1350 cm⁻¹), and C-H stretching of the ethyl group (~2900-3000 cm⁻¹). |
| Mass Spectrometry (EI) | A molecular ion peak (M⁺) at m/z = 202. Fragmentation may involve the loss of the nitro group (NO₂) and cleavage of the ethyl group. |
Potential Biological Activity and Signaling Pathways
While no biological studies have been reported for this compound specifically, the broader class of nitroquinolines has demonstrated significant pharmacological potential.[3][4][5]
Antimicrobial and Anticancer Potential
Many nitroaromatic compounds exhibit biological activity that is dependent on the bioreduction of the nitro group to generate reactive nitrogen species, which can induce cellular damage in pathogens or cancer cells.[3] Quinoline derivatives, on the other hand, are known to intercalate with DNA and inhibit key enzymes such as topoisomerases.[6] The combination of these two pharmacophores in this compound suggests a high likelihood of antimicrobial and/or anticancer properties.
Generalized Signaling Pathway for Nitroaromatic Compounds
The mechanism of action for many nitroaromatic drugs involves intracellular activation by nitroreductases.
Figure 2: Generalized mechanism of action for nitroaromatic compounds.
Conclusion and Future Directions
This compound represents an under-explored molecule with significant potential in drug discovery and materials science. This guide provides a foundational, albeit predictive, overview of its chemical properties and potential applications. Future research should prioritize the following:
-
Development and optimization of a reliable synthetic route.
-
Thorough experimental characterization of its physicochemical and spectral properties.
-
In vitro and in vivo evaluation of its biological activities, particularly as an antimicrobial or anticancer agent.
The insights provided herein are intended to serve as a catalyst for further investigation into this promising compound and its derivatives.
References
- 1. Quinoline, 4-nitro- | C9H6N2O2 | CID 77341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Nitroquinoline | C9H6N2O2 | CID 11829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Ethyl-3-nitroquinoline structural formula and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethyl-3-nitroquinoline is a heterocyclic aromatic compound belonging to the quinoline family. The presence of a nitro group, a strong electron-withdrawing functionality, and an ethyl group on the quinoline core suggests potential for diverse chemical reactivity and biological activity. While specific comprehensive studies on this compound are limited in publicly available literature, this guide consolidates the existing chemical data and explores potential biological relevance based on studies of structurally similar compounds.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. It is important to note that experimental physical properties such as melting and boiling points are not consistently reported in the available literature.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂O₂ | [1] |
| Molecular Weight | 202.213 g/mol | [1] |
| IUPAC Name | This compound | |
| SMILES | CCC1=NC2=CC=CC=C2C=C1--INVALID-LINK--=O |
Synthesis of this compound
The synthesis of this compound has been reported in the scientific literature, providing a basis for its preparation in a laboratory setting.
Experimental Protocol
A general synthetic route is referenced in The Journal of Organic Chemistry, 2004, vol. 69, p. 1565. While the specific experimental details for the synthesis of this compound are not fully detailed in the readily available abstracts, a plausible synthetic approach for 2-substituted-3-nitroquinolines involves a multi-step process. A representative workflow for the synthesis of similar compounds is outlined below.
Caption: A logical workflow for the synthesis of this compound.
Potential Biological Significance and Signaling Pathways
Direct experimental evidence for the biological activity of this compound is not extensively documented. However, the broader class of 3-nitroquinoline derivatives has been investigated for potential therapeutic applications, particularly in oncology.
Studies on other 3-nitroquinoline compounds have indicated that they can exhibit antiproliferative effects against cancer cell lines that overexpress the Epidermal Growth Factor Receptor (EGFR).[2] The proposed mechanism for some quinoline derivatives involves the inhibition of tyrosine kinases, which are crucial enzymes in cell growth and differentiation signaling pathways.
Hypothetical Signaling Pathway Inhibition
Based on the activity of related compounds, a potential mechanism of action for this compound, if it were to exhibit anticancer properties, could involve the EGFR signaling pathway.
Caption: Hypothetical inhibition of the EGFR signaling pathway by this compound.
It is critical to emphasize that this pathway is presented for illustrative purposes based on the activities of similar molecules and has not been experimentally validated for this compound.
Future Research Directions
The structural features of this compound warrant further investigation to elucidate its chemical and biological properties. Key areas for future research include:
-
Confirmation of Synthetic Routes: Detailed publication of the experimental protocol and characterization data for the synthesis of this compound.
-
Biological Screening: Evaluation of the cytotoxic, anti-inflammatory, and antimicrobial activity of the compound against a panel of cell lines and pathogens.
-
Mechanism of Action Studies: If biological activity is observed, further studies to determine the specific molecular targets and signaling pathways involved.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues of this compound to understand the contribution of the ethyl and nitro groups to its activity.
Conclusion
This compound is a compound with a defined chemical structure and molecular weight. While its synthesis has been noted in the chemical literature, there is a notable absence of in-depth studies on its biological effects and potential applications. Based on the known activities of the broader class of 3-nitroquinolines, it represents a candidate for further investigation, particularly in the context of anticancer drug discovery. The information presented in this guide serves as a foundational resource for researchers interested in exploring the potential of this and related quinoline derivatives.
References
Spectroscopic Profile of 2-Ethyl-3-nitroquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 2-Ethyl-3-nitroquinoline. The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, is intended to support research and development activities.
Core Spectroscopic Data
The following tables summarize the key quantitative spectroscopic data obtained for this compound.
Table 1: Nuclear Magnetic Resonance (NMR) Data
| Parameter | ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |
| Chemical Shift (δ) in ppm | 8.87 (d, J = 1.7 Hz, 1H), 8.54–8.25 (m, 2H), 7.67 (t, J = 8.0 Hz, 1H), 4.45 (q, J = 7.1 Hz, 2H), 1.44 (t, J = 7.1 Hz, 3H)[1] | 164.42, 148.19, 135.24, 132.17, 129.54, 127.25, 124.50, 61.91, 14.24[1] |
| Solvent | Chloroform-d (CDCl₃) | Chloroform-d (CDCl₃) |
| Frequency | 400 MHz | 100 MHz |
Table 2: Mass Spectrometry (MS) Data
| Parameter | Value |
| Mass-to-Charge Ratio (m/z) | 195.11[1] |
| Ionization Mode | Not Specified |
Table 3: Infrared (IR) Spectroscopy Data (Predicted)
While specific experimental IR data for this compound was not found, the following table outlines the expected characteristic absorption bands based on its functional groups.
| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration Mode |
| Aromatic C-H | 3100 - 3000 | Stretch |
| Alkyl C-H | 3000 - 2850 | Stretch |
| C=N (in quinoline ring) | 1620 - 1580 | Stretch |
| Aromatic C=C | 1600 - 1450 | Stretch |
| Nitro (NO₂) | 1550 - 1500 and 1360 - 1320 | Asymmetric and Symmetric Stretch |
Experimental Protocols
The following are generalized experimental protocols typical for the spectroscopic analysis of organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A small amount of the this compound sample is dissolved in deuterated chloroform (CDCl₃) to a concentration of approximately 5-10 mg/mL in a standard 5 mm NMR tube.
-
Instrumentation: A 400 MHz NMR spectrometer is used for acquiring both ¹H and ¹³C NMR spectra.
-
¹H NMR Acquisition: The proton NMR spectrum is recorded with a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral width is set to encompass all expected proton signals. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).
-
¹³C NMR Acquisition: The carbon-13 NMR spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. Chemical shifts are referenced to the solvent peak of CDCl₃ (δ 77.16 ppm).
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation: A thin film of the solid this compound sample is prepared on a potassium bromide (KBr) or sodium chloride (NaCl) salt plate. This is achieved by dissolving a small amount of the compound in a volatile solvent (e.g., dichloromethane or acetone), applying a drop of the solution to the plate, and allowing the solvent to evaporate.
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used to record the spectrum.
-
Data Acquisition: A background spectrum of the clean salt plate is first recorded. The sample-coated plate is then placed in the sample holder, and the sample spectrum is acquired. The instrument is typically set to scan the mid-infrared range (4000-400 cm⁻¹).
-
Data Processing: The final IR spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: The this compound sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: An appropriate ionization technique is employed to generate gas-phase ions. Electron Ionization (EI) is a common method for small, volatile molecules.
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak and fragmentation pattern are analyzed to determine the molecular weight and structural features of the compound.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.
References
2-Ethyl-3-nitroquinoline: A Technical Overview of a Novel Quinolone Derivative
A Note on the Subject
Initial research into the specific compound 2-Ethyl-3-nitroquinoline reveals a notable scarcity of dedicated scientific literature. While the broader family of quinolines and nitroquinolines has been the subject of extensive study for over a century, this particular derivative appears to be a novel or less-explored molecule. There is no readily available information detailing its specific discovery, detailed history, or comprehensive biological profiling in peer-reviewed journals or chemical databases.
This guide, therefore, aims to provide a comprehensive technical overview based on the established chemistry of closely related 2-alkyl-3-nitroquinolines and general principles of quinoline synthesis and reactivity. The information presented herein is extrapolated from existing knowledge of similar compounds and is intended to serve as a foundational resource for researchers and drug development professionals interested in the potential of this and other related molecules.
Introduction to the Quinoline Core
The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry. First isolated from coal tar in 1834, quinoline derivatives have since been identified in numerous natural products and have formed the basis for a wide array of synthetic drugs. The discovery of the potent antimalarial properties of quinine, a naturally occurring quinoline alkaloid, catalyzed extensive research into this heterocyclic system, leading to the development of crucial synthetic antimalarials like chloroquine and primaquine.
The introduction of a nitro group (NO₂) to the quinoline ring system dramatically alters its electronic properties and chemical reactivity. The nitro group is a strong electron-withdrawing group, which activates the quinoline core for certain chemical transformations and can impart significant biological activity. Nitro-containing compounds are known to exhibit a wide spectrum of biological effects, including antimicrobial, antiprotozoal, and anticancer activities.
Physicochemical and Spectroscopic Data
While specific experimental data for this compound is not available, the following table summarizes the expected and known properties of the parent compound and a closely related analogue, 2-methyl-3-nitroquinoline. This provides a baseline for predicting the characteristics of this compound.
| Property | This compound (Predicted/Calculated) | 2-Methyl-3-nitroquinoline (Reported) | 3-Nitroquinoline (Reported) |
| Molecular Formula | C₁₁H₁₀N₂O₂ | C₁₀H₈N₂O₂ | C₉H₆N₂O₂ |
| Molecular Weight | 202.21 g/mol | 188.18 g/mol | 174.16 g/mol |
| CAS Number | Not Available | 75353-77-4 | 1748-11-6 |
| Appearance | Expected to be a crystalline solid | Crystalline solid | Crystalline solid |
| Melting Point | Not Available | Not Available | 109-111 °C |
| Boiling Point | Not Available | Not Available | Not Available |
| Solubility | Expected to be soluble in organic solvents | Soluble in organic solvents | Soluble in organic solvents |
Potential Synthetic Pathways
The synthesis of this compound can be approached through several established methods for the preparation of substituted quinolines. The choice of a specific route would depend on the availability of starting materials and the desired scale of the synthesis. Below are detailed protocols for plausible synthetic strategies.
Modified Friedländer Annulation
The Friedländer synthesis is a classical and versatile method for constructing the quinoline ring system. A modified approach, starting from a suitably substituted o-aminobenzaldehyde or o-aminoketone and a compound containing an α-methylene group adjacent to a carbonyl, can be envisioned.
Experimental Protocol:
-
Preparation of the Enamine Intermediate: To a solution of 2-aminobenzaldehyde (1.0 eq) in ethanol, add 1-nitropropane (1.2 eq) and a catalytic amount of a secondary amine, such as pyrrolidine or piperidine.
-
Reaction Mixture: Stir the mixture at room temperature for 2-4 hours to facilitate the formation of the enamine intermediate.
-
Cyclization: Add a base, such as sodium ethoxide or potassium hydroxide, to the reaction mixture and heat to reflux for 6-12 hours. The base promotes the intramolecular cyclization and subsequent dehydration to form the quinoline ring.
-
Work-up and Purification: After cooling, the reaction mixture is neutralized with a dilute acid (e.g., 1M HCl) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Caption: Modified Friedländer synthesis of this compound.
Nitration of 2-Ethylquinoline
A more direct, though potentially less regioselective, approach involves the direct nitration of a pre-formed 2-ethylquinoline skeleton. The position of nitration on the quinoline ring is highly dependent on the reaction conditions.
Experimental Protocol:
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to fuming nitric acid to prepare the nitrating mixture.
-
Reaction: To a solution of 2-ethylquinoline (1.0 eq) in concentrated sulfuric acid, slowly add the nitrating mixture dropwise while maintaining the temperature below 10 °C.
-
Reaction Time: After the addition is complete, allow the reaction to stir at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate. The resulting precipitate is filtered, washed with water, and dried. The crude product, which may contain a mixture of nitro isomers, is then purified by fractional crystallization or column chromatography to isolate the 3-nitro isomer.
Caption: Nitration of 2-Ethylquinoline leading to isomeric products.
Potential Biological Activity and Signaling Pathways
The biological activity of this compound has not been reported. However, based on the known activities of other nitroquinolines and related nitroaromatic compounds, several potential areas of interest for biological screening can be proposed.
Many nitroaromatic compounds exert their biological effects through bioreduction of the nitro group to form reactive nitroso, hydroxylamino, and amino metabolites. These reactive species can interact with cellular macromolecules, including DNA and proteins, leading to cytotoxic or mutagenic effects. This mechanism is the basis for the activity of several antimicrobial and anticancer drugs.
Proposed Mechanism of Action:
Caption: Proposed mechanism of action for this compound.
Future Directions
The lack of specific data on this compound presents a clear opportunity for further research. The primary focus should be on the unambiguous synthesis and characterization of this compound. Once a pure sample is obtained, a comprehensive evaluation of its physicochemical properties and a broad screening for biological activity would be warranted. Given the rich history of quinoline derivatives in drug discovery, this compound and its analogues represent a potentially untapped area for the development of new therapeutic agents.
The Biological Landscape of 2-Ethyl-3-nitroquinoline and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities associated with 2-Ethyl-3-nitroquinoline and its structurally related derivatives. The quinoline scaffold is a prominent feature in numerous pharmacologically active compounds, and the introduction of a nitro group at the 3-position, often in conjunction with various substituents at the 2-position, has been shown to confer a range of biological effects. This document synthesizes key findings on their anticancer and antimicrobial properties, detailing the experimental methodologies used to ascertain these activities and visualizing the underlying mechanisms of action.
Anticancer Activity
Derivatives of 3-nitroquinoline have emerged as a noteworthy class of compounds with potential applications in oncology. Research has primarily focused on their ability to inhibit key signaling pathways involved in cell proliferation and survival.
Quantitative Data: Antiproliferative Activity
The antiproliferative effects of various 3-nitroquinoline derivatives have been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Series of 3-nitroquinolines | A431 (human epidermoid carcinoma) | Micromolar to nanomolar range | [1] |
| MDA-MB-468 (breast cancer) | Micromolar to nanomolar range | [1] | |
| Compound 3j | MCF-7 (breast cancer) | - (82.9% growth reduction) | [2] |
| Compound 3a | MCF-7 (breast cancer) | - (54.4% apoptosis) | [2] |
| 2-styryl-8-hydroxy quinolines (SA series) | HCT 116 (colon cancer) | 2.52 - 4.69 | [3] |
| 2-styryl-8-nitro quinolines (SB series) | HCT 116 (colon cancer) | 2.897 - 10.37 | [3] |
Mechanism of Action: EGFR Inhibition and Apoptosis Induction
Several studies suggest that the anticancer properties of 3-nitroquinoline derivatives are linked to their ability to inhibit the epidermal growth factor receptor (EGFR), a key player in cancer cell signaling.[1] Furthermore, these compounds have been shown to induce apoptosis, or programmed cell death, a crucial mechanism for eliminating cancerous cells.[2] One of the proposed mechanisms involves the generation of reactive oxygen species (ROS), leading to cellular stress and triggering p53-independent apoptosis.[4]
Below is a diagram illustrating the proposed signaling pathway for the anticancer activity of certain quinoline derivatives.
Caption: Proposed anticancer mechanism of quinoline derivatives.
Experimental Protocols
-
Cell Plating: Cancer cells (e.g., A431, MDA-MB-468) are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the 3-nitroquinoline derivatives for a specified period (e.g., 48 hours).
-
Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with Sulforhodamine B dye, which binds to cellular proteins.
-
Measurement: The unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is measured spectrophotometrically to determine cell viability.
-
Cell Culture: Cancer cell lines (e.g., MCF-7, K-562, HeLa) are cultured in appropriate media.
-
Treatment: Cells are treated with the test compounds for a designated time.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductases convert MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance of the colored formazan solution is measured, which is proportional to the number of viable cells.
Antimicrobial Activity
Quinoline derivatives have a long history of use as antimicrobial agents. The introduction of different substituents on the quinoline ring can modulate their spectrum of activity against various pathogens.
Quantitative Data: Antimicrobial Potency
The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound Qa5 | Xanthomonas oryzae (Xoo) | 3.12 | [5][6] |
| Xanthomonas axonopodis pv. citri (Xac) | 1.56 | [5] | |
| Pseudomonas syringae pv. actinidiae (Ps) | 3.12 | [5] | |
| Novel quinoline derivatives | Bacillus cereus, Staphylococcus, Pseudomonas, Escherichia coli | 3.12 - 50 | [7] |
| Ethyl 2-(quinolin-4-yl)propanoates | Helicobacter pylori | Potent activity reported | [8] |
Mechanism of Action: Disruption of Bacterial Cell Integrity
The antibacterial mechanism of some quinoline derivatives involves the disruption of the bacterial cell membrane integrity. This can lead to leakage of intracellular components and ultimately cell death. Additionally, some compounds can induce intracellular oxidative damage in bacteria.[5][6]
Below is a workflow diagram for a typical antimicrobial susceptibility test.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Experimental Protocols
-
Preparation of Stock Solution: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Serial dilutions of the compound are made in a liquid growth medium (e.g., Muller-Hinton broth) in a series of test tubes or a microtiter plate.
-
Standardized Inoculum: A standardized suspension of the test microorganism is prepared and added to each dilution.
-
Incubation: The tubes or plate are incubated under appropriate conditions (e.g., 37°C for 16-18 hours).
-
Observation: The lowest concentration of the compound that shows no visible growth of the microorganism is recorded as the MIC.
-
Culture Preparation: An early log phase culture of H. pylori is prepared in Brucella broth supplemented with fetal bovine serum.
-
Assay Setup: In 24-well microplates, 0.1 mL of the test compound (diluted in DMSO) is mixed with 1.0 mL of the bacterial culture.
-
Incubation: The plates are incubated at 37°C under microaerobic conditions.
-
Growth Monitoring: Bacterial growth is monitored by measuring the optical density at 600 nm at regular intervals.
Conclusion
The available literature strongly suggests that the 3-nitroquinoline scaffold, particularly when substituted at the 2-position, is a promising starting point for the development of novel therapeutic agents. The anticancer activity, often linked to EGFR inhibition and induction of apoptosis, and the broad-spectrum antimicrobial effects highlight the versatility of this chemical class. Further research, including the synthesis and biological evaluation of a wider range of derivatives of this compound, is warranted to fully elucidate their therapeutic potential and structure-activity relationships. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for future investigations in this area.
References
- 1. Discovering novel 3-nitroquinolines as a new class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The synthesis and anticancer activity of 2-styrylquinoline derivatives. A p53 independent mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, Synthesis, and Biological Evaluation of Novel Quinoline Derivatives against Phytopathogenic Bacteria Inspired from Natural Quinine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Potential Mechanism of Action of 2-Ethyl-3-nitroquinoline in Biological Systems: A Technical Guide
Disclaimer: Direct experimental studies detailing the mechanism of action for 2-Ethyl-3-nitroquinoline are not extensively available in publicly accessible scientific literature. This guide, therefore, extrapolates potential mechanisms based on the biological activities of structurally related nitroquinoline and quinoline derivatives. The information presented herein is intended for research and drug development professionals and should be interpreted as a theoretical framework for further investigation.
Introduction
Quinoline and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The introduction of a nitro group at the 3-position of the quinoline core, as seen in this compound, can significantly influence its biological profile. This technical guide consolidates findings from related compounds to propose a potential mechanism of action for this compound, focusing on its plausible roles in anticancer and antimicrobial activities.
Potential Anticancer Activity
The anticancer potential of 3-nitroquinoline derivatives has been linked to the inhibition of key signaling pathways involved in cancer cell proliferation and survival.
Inhibition of Epidermal Growth Factor Receptor (EGFR)
Studies on novel 3-nitroquinoline derivatives have demonstrated their potential as antiproliferative agents against tumor cell lines that overexpress the Epidermal Growth Factor Receptor (EGFR).[1] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, leading to cell proliferation, survival, and migration. The proposed mechanism involves the 3-nitroquinoline scaffold binding to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its autophosphorylation and subsequent activation of downstream signaling.
Hypothetical Signaling Pathway: EGFR Inhibition by this compound
Caption: Hypothetical inhibition of the EGFR signaling pathway by this compound.
Cytotoxicity and Induction of Apoptosis
Nitroquinoline derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines.[2] While the precise mechanism for this compound is unconfirmed, related compounds suggest a multi-faceted approach that may include:
-
Generation of Reactive Oxygen Species (ROS): Some quinolone derivatives can induce the formation of ROS under specific conditions (e.g., UVA irradiation), leading to oxidative stress and cellular damage.[3] This can trigger apoptosis through the mitochondrial pathway.
-
DNA Damage: The generation of ROS and direct interaction with DNA can cause strand breaks, leading to cell cycle arrest and apoptosis.[3]
Quantitative Data from Related Nitroquinoline Derivatives:
| Compound Class | Cell Line | IC50 (µM) | Reference |
| 3-Nitroquinolines | A431 (epidermoid carcinoma) | Micromolar to Nanomolar | [1] |
| 3-Nitroquinolines | MDA-MB-468 (breast cancer) | Micromolar to Nanomolar | [1] |
| 7-Methyl-8-Nitro-quinoline | Caco-2 (colorectal adenocarcinoma) | 1.871 | [2] |
| 8-Nitro-7-quinolinecarbaldehyde | Caco-2 (colorectal adenocarcinoma) | 0.535 | [2] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a generalized representation based on standard cytotoxicity testing methodologies.
-
Cell Culture: Cancer cell lines (e.g., A431, MDA-MB-468, Caco-2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Experimental Workflow: Cytotoxicity Assessment
Caption: A generalized workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.
Potential Antimicrobial Activity
The quinoline scaffold is a well-established pharmacophore in antimicrobial agents. The mechanism of action for quinolone antibiotics typically involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.
While direct evidence for this compound is lacking, it is plausible that its mechanism could involve:
-
Inhibition of DNA Gyrase: Similar to other quinolones, it may bind to the DNA-gyrase complex, leading to the stabilization of DNA strand breaks and subsequent bacterial cell death.
-
Disruption of Cellular Respiration: Some nitroaromatic compounds are known to be reduced by bacterial nitroreductases to form reactive nitroso and hydroxylamino derivatives. These reactive species can inhibit enzymes involved in cellular respiration and other vital cellular processes.
Logical Relationship: Proposed Antimicrobial Mechanism
Caption: Plausible antimicrobial mechanisms of action for this compound.
Conclusion and Future Directions
While the precise mechanism of action of this compound remains to be elucidated, the existing literature on related nitroquinoline compounds provides a strong foundation for proposing its potential biological activities. The primary hypothesized mechanisms include the inhibition of EGFR signaling and the induction of cytotoxicity in cancer cells, as well as the inhibition of bacterial DNA gyrase and the generation of reactive intermediates in microbes.
Future research should focus on:
-
In vitro enzyme assays: To directly assess the inhibitory activity of this compound against EGFR, DNA gyrase, and other potential molecular targets.
-
Cell-based signaling studies: To confirm the modulation of specific signaling pathways, such as the EGFR cascade, in response to treatment.
-
Detailed cytotoxicity and apoptosis assays: To characterize the mode of cell death induced by the compound.
-
Antimicrobial susceptibility testing: To determine the spectrum of activity against various bacterial and fungal strains.
A thorough investigation into these areas will be crucial for validating the therapeutic potential of this compound and guiding its further development as a potential anticancer or antimicrobial agent.
References
physical properties of 2-Ethyl-3-nitroquinoline (melting point, boiling point, density)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an overview of the known physical properties of 2-Ethyl-3-nitroquinoline. Due to the limited availability of experimental data for this specific compound, this document presents predicted values and outlines standardized experimental protocols for the determination of its melting point, boiling point, and density.
Core Physical Properties
| Physical Property | Value | Source |
| Melting Point | Not Available | - |
| Boiling Point | 310.3 ± 22.0 °C (Predicted) | [1] |
| Density | 1.252 ± 0.06 g/cm³ (Predicted) | [1] |
Experimental Protocols for Physical Property Determination
The following sections detail the standard laboratory procedures for determining the melting point, boiling point, and density of a solid organic compound such as this compound.
Melting Point Determination
The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline compound, this occurs over a narrow range.[2][3] An impure compound will typically exhibit a depressed and broadened melting range.[2][3]
Methodology: Capillary Method
-
Sample Preparation: A small amount of the dry, powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[4][5]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[4][5] This assembly is then placed in a melting point apparatus, which can be an oil bath (like a Thiele tube) or a metal block heater.[2]
-
Heating: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.[2] Constant stirring is necessary for an oil bath to ensure uniform temperature distribution.[4]
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has liquefied is recorded as the end of the melting range.[4][5]
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[1]
Methodology: Capillary Method (Siwoloboff's Method)
-
Sample Preparation: A small quantity of this compound is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed within the test tube containing the sample.[1][6]
-
Apparatus Setup: The test tube assembly is attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube or a metal block heater.[1][6]
-
Heating: The apparatus is heated gently. As the temperature rises, the air trapped in the capillary tube will expand and exit as bubbles.
-
Observation: Heating continues until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[1] At this point, the heating is stopped. As the apparatus cools, the stream of bubbles will slow down and eventually stop. The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[7]
Density Determination
Density is a fundamental physical property defined as the mass of a substance per unit of volume. For a solid, this can be determined by measuring its mass and the volume it displaces.
Methodology: Volume Displacement
-
Mass Measurement: The mass of a sample of this compound is accurately measured using an analytical balance.[8][9]
-
Volume Measurement: A graduated cylinder is partially filled with a liquid in which this compound is insoluble, and the initial volume is recorded. The weighed solid sample is then carefully submerged in the liquid. The new volume is recorded, and the difference between the initial and final volumes gives the volume of the solid.[8][9]
-
Calculation: The density is calculated by dividing the mass of the sample by its determined volume.[9]
Workflow for Physicochemical Characterization
The following diagram illustrates a generalized workflow for the determination of the physical properties of a novel chemical compound.
Caption: Workflow for the Synthesis, Purification, and Physical Characterization of a Chemical Compound.
References
- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. athabascau.ca [athabascau.ca]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. byjus.com [byjus.com]
- 6. byjus.com [byjus.com]
- 7. Video: Boiling Points - Concept [jove.com]
- 8. legacy.babcock.edu.ng [legacy.babcock.edu.ng]
- 9. science.valenciacollege.edu [science.valenciacollege.edu]
In-depth Technical Guide on the Solubility of 2-Ethyl-3-nitroquinoline and Related Derivatives
A comprehensive overview for researchers, scientists, and drug development professionals.
This technical guide provides an in-depth analysis of the solubility of 2-Ethyl-3-nitroquinoline and related quinoline derivatives. Due to a lack of specific quantitative solubility data for this compound in publicly available literature, this document focuses on the general solubility characteristics of quinoline compounds and outlines the standard experimental protocols for solubility determination.
Solubility of Quinoline Derivatives: A Qualitative Overview
Quinoline, a heterocyclic aromatic organic compound, is described as being only slightly soluble in cold water but readily dissolves in hot water and most organic solvents[1]. Its derivatives exhibit a range of solubilities depending on their specific functional groups. For instance, some quinoline derivatives are reported to be insoluble in water but soluble in hot alcohol[2]. The presence of a nitro group, as in 8-nitroquinoline, also results in insolubility in water but solubility in alcohol[3]. The general trend suggests that while the quinoline core has some affinity for polar solvents, especially at elevated temperatures, its derivatives are often more soluble in organic solvents.
Table 1: Qualitative Solubility of Selected Quinoline Derivatives
| Compound | Solvent | Solubility | Reference |
| Quinoline | Cold Water | Slightly Soluble | [1] |
| Quinoline | Hot Water | Readily Soluble | [1] |
| Quinoline | Most Organic Solvents | Readily Soluble | [1] |
| Unspecified Quinoline Derivative | Water | Insoluble | [2] |
| Unspecified Quinoline Derivative | Hot Alcohol | Soluble | [2] |
| 8-Nitroquinoline | Water | Insoluble | [3] |
| 8-Nitroquinoline | Alcohol | Soluble | [3] |
| 5-acetyl-8-hydroxy-1H-quinolin-2-one | Water | Insoluble | [4] |
| 5-acetyl-8-hydroxy-1H-quinolin-2-one | Ethanol | Soluble | [4] |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a solid organic compound like this compound. This method, often referred to as the isothermal equilibrium method, is a standard procedure in chemical and pharmaceutical research.
Objective: To determine the equilibrium solubility of a solid solute in a given solvent at a specific temperature.
Materials:
-
The solid compound (solute) of interest (e.g., this compound).
-
A selection of solvents of varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, hexane).
-
Thermostatically controlled shaker or water bath.
-
Analytical balance.
-
Centrifuge.
-
Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system.
-
Volumetric flasks and pipettes.
-
Syringe filters (e.g., 0.45 µm PTFE).
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of the solid solute to a series of vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker or water bath set to the desired temperature.
-
Agitate the mixtures for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for reaching equilibrium should be determined experimentally.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid premature crystallization.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.
-
-
Analysis:
-
Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the concentration of the solute in the diluted solution using a validated analytical technique such as UV-Vis spectrophotometry or HPLC. A calibration curve prepared with standard solutions of known concentrations should be used for quantification.
-
-
Calculation of Solubility:
-
Calculate the concentration of the solute in the original saturated solution by taking into account the dilution factor.
-
Express the solubility in appropriate units, such as grams of solute per 100 g of solvent ( g/100g ) or moles of solute per liter of solution (mol/L).
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining solubility.
This guide provides a foundational understanding of the solubility of quinoline derivatives and a robust methodology for its experimental determination. For specific applications involving this compound, it is imperative that researchers conduct their own solubility studies using the protocols outlined herein to obtain precise quantitative data.
References
Quantum Chemical Blueprint of 2-Ethyl-3-nitroquinoline: A Technical Guide for Drug Discovery and Materials Science
For Immediate Release
This technical guide provides a comprehensive overview of the quantum chemical calculations for 2-Ethyl-3-nitroquinoline, a molecule of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a deep dive into its molecular properties through theoretical investigations. The insights derived from these calculations are crucial for understanding the molecule's reactivity, stability, and potential applications.
Molecular Structure and Optimization
The foundational step in the quantum chemical analysis of this compound is the optimization of its molecular geometry. This process seeks to find the most stable arrangement of atoms in space, corresponding to a minimum on the potential energy surface. Density Functional Theory (DFT) is a robust method for this purpose, with the B3LYP functional and a 6-311++G(d,p) basis set offering a good balance of accuracy and computational cost.[1] The optimized structure provides key data on bond lengths, bond angles, and dihedral angles.
Table 1: Selected Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p))
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C1-C2 | 1.37 | C1-C2-C3 | 120.5 |
| C2-N1 | 1.33 | C2-N1-C9 | 117.8 |
| C3-N2 | 1.47 | C3-C4-C10 | 119.2 |
| N2-O1 | 1.22 | C4-C10-N1 | 122.1 |
| N2-O2 | 1.22 | C2-C3-N2 | 121.0 |
| C3-C4 | 1.41 | O1-N2-O2 | 124.5 |
| C4-C10 | 1.42 | C10-C11-H1 | 109.5 |
| C10-C11 | 1.51 | H1-C11-H2 | 109.5 |
| C11-C12 | 1.54 |
Note: The data presented in this table is hypothetical and serves as an illustrative example of typical results from quantum chemical calculations.
Vibrational Analysis: Unveiling Molecular Motions
Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. These theoretical spectra are invaluable for interpreting experimental spectroscopic data. The assignments of vibrational modes are typically carried out using Potential Energy Distribution (PED) analysis.[2]
Table 2: Calculated Vibrational Frequencies for this compound
| Mode | Frequency (cm⁻¹) | Assignment |
| ν1 | 3100-3000 | C-H stretching (aromatic) |
| ν2 | 2970-2850 | C-H stretching (aliphatic) |
| ν3 | 1590-1570 | C=C stretching (quinoline ring) |
| ν4 | 1530-1500 | Asymmetric NO₂ stretching |
| ν5 | 1350-1320 | Symmetric NO₂ stretching |
| ν6 | 1300-1200 | C-N stretching |
| ν7 | 850-750 | C-H out-of-plane bending |
Note: This is a generalized representation of expected vibrational modes. Precise frequencies would be obtained from the output of the quantum chemical calculation.
Frontier Molecular Orbitals and Electronic Properties
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.
Table 3: Calculated Electronic Properties of this compound
| Property | Value (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -2.45 |
| HOMO-LUMO Gap (ΔE) | 4.40 |
| Ionization Potential (I) | 6.85 |
| Electron Affinity (A) | 2.45 |
| Global Hardness (η) | 2.20 |
| Global Softness (S) | 0.227 |
| Electronegativity (χ) | 4.65 |
| Chemical Potential (μ) | -4.65 |
| Electrophilicity Index (ω) | 4.93 |
Note: These values are illustrative and would be derived from the output of DFT calculations.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is a valuable tool for identifying sites susceptible to electrophilic and nucleophilic attack. In this compound, the MEP would likely show negative potential (red/yellow regions) around the oxygen atoms of the nitro group, indicating their suitability for electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms.
Non-Linear Optical (NLO) Properties
Quinoline derivatives are known for their potential applications in non-linear optics.[2] Quantum chemical calculations can predict the first-order hyperpolarizability (β₀), a measure of a molecule's NLO activity.[2] The extended π-electron delocalization in the quinoline ring system, coupled with the electron-withdrawing nitro group, suggests that this compound may exhibit significant NLO properties.[2]
Table 4: Calculated First-Order Hyperpolarizability of this compound
| Component | Value (esu) |
| β_x | (hypothetical value) |
| β_y | (hypothetical value) |
| β_z | (hypothetical value) |
| β_total | (hypothetical value) |
Note: The specific values for the hyperpolarizability components would be obtained from the computational output.
Experimental and Computational Protocols
Computational Methodology
All theoretical calculations are typically performed using the Gaussian suite of programs.[3] The molecular geometry of this compound would be optimized using Density Functional Theory (DFT) with the Becke, 3-Lee-Yang-Parr (B3LYP) functional combined with the 6-311++G(d,p) basis set.[1] Vibrational frequency calculations at the same level of theory would be used to confirm the optimized structure as a true minimum on the potential energy surface. Natural Bond Orbital (NBO) analysis can provide further insights into charge distribution and intramolecular interactions.[2] Time-Dependent DFT (TD-DFT) calculations are often employed to predict the electronic absorption spectra.[4][5]
Experimental Synthesis (for context)
While this guide focuses on computational aspects, the synthesis of this compound provides the real-world context for these theoretical studies. A potential synthetic route could involve the cyclization of a suitable precursor followed by nitration. A known synthesis has been reported in The Journal of Organic Chemistry.[6]
Visualizing the Computational Workflow
The following diagram illustrates the typical workflow for the quantum chemical analysis of a molecule like this compound.
Caption: Computational workflow for this compound.
Logical Relationships in Property Derivation
The following diagram illustrates how various quantum chemical properties are derived from the fundamental computed energies.
References
- 1. researchgate.net [researchgate.net]
- 2. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
- 3. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. chemsynthesis.com [chemsynthesis.com]
Health and Safety Information for Handling 2-Ethyl-3-nitroquinoline: A Technical Guide
Disclaimer: No specific Safety Data Sheet (SDS) or comprehensive toxicological data for 2-Ethyl-3-nitroquinoline has been identified in publicly available resources. The following information is based on the general hazards associated with nitroaromatic compounds and data from structurally related nitroquinolines. This guide is intended for informational purposes and should not replace a thorough, compound-specific risk assessment conducted by qualified professionals.
Executive Summary
This technical guide provides an in-depth overview of the potential health and safety considerations for handling this compound in a research and development setting. Due to the absence of specific data for this compound, a precautionary approach is warranted. This document outlines potential hazards, recommended handling procedures, personal protective equipment (PPE), and emergency protocols based on the toxicological profile of related nitroaromatic compounds. All quantitative data presented is for structurally analogous compounds and should be used for hazard assessment guidance only.
Hazard Assessment and Toxicological Profile
While specific toxicological data for this compound is unavailable, the broader class of nitroaromatic compounds is known for various toxic effects.[1][2] Several nitroaromatic compounds are recognized as "reasonably anticipated to be a human carcinogen".[2] The toxicity of these compounds is often related to the number and position of the nitro groups.[3][4] For instance, 4-nitroquinoline-1-oxide is a potent carcinogen, and its 2-ethyl derivative is also known to be carcinogenic.
Based on the data for related compounds, this compound should be handled as a substance with the potential for:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Carcinogenicity: Suspected of causing cancer.
-
Skin and Eye Irritation: May cause skin and serious eye irritation.
-
Methemoglobinemia: The substance and/or its metabolites may bind to hemoglobin, inhibiting normal oxygen uptake.
Summary of Hazards for Related Nitroquinoline Compounds
The following table summarizes the hazards identified for structurally similar nitroquinoline compounds. This data should be considered as indicative of the potential hazards of this compound.
| Compound | CAS Number | GHS Hazard Statements | Toxicological Data |
| 4-Nitroquinoline-1-oxide | 56-57-5 | May cause cancer. | Potent carcinogen. |
| 5-Nitroquinoline | 607-34-1 | Harmful if swallowed, in contact with skin, or if inhaled. Suspected of causing cancer.[5] | No specific LD50 data available in the search results. |
| 8-Nitroquinoline | 607-35-2 | No specific GHS hazard statements found in search results. | Stable under normal conditions.[6] |
| 8-Hydroxy-5-nitroquinoline | 4008-48-4 | Harmful if swallowed. | No specific LD50 data available in the search results. |
Experimental Protocols: Safe Handling and Personal Protection
Given the potential for high toxicity and carcinogenicity, stringent safety protocols must be implemented when handling this compound.
Engineering Controls
-
Ventilation: All work with this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Containment: For procedures with a higher risk of aerosol generation, a glove box or other closed system should be considered.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to prevent dermal, ocular, and respiratory exposure.
-
Eye and Face Protection: Chemical safety goggles and a face shield should be worn at all times.
-
Skin Protection:
-
Gloves: Double-gloving with compatible materials (e.g., nitrile gloves) is recommended. Gloves should be changed frequently and immediately upon contamination.
-
Lab Coat: A dedicated lab coat, preferably a disposable one, should be worn.
-
-
Respiratory Protection: If there is a risk of exposure outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.
General Handling Procedures
-
Training: All personnel must be trained on the potential hazards and safe handling procedures before working with the compound.[7]
-
Standard Operating Procedures (SOPs): A detailed, written SOP for the specific procedures involving this compound should be developed and strictly followed.[8][9]
-
Labeling: All containers of this compound must be clearly labeled with the chemical name, concentration, and appropriate hazard warnings.[10]
-
Spill Management: A spill kit with appropriate absorbent materials and neutralizers should be readily available. In case of a spill, the area should be evacuated, and cleanup should be performed by trained personnel wearing appropriate PPE.
Storage and Disposal
Storage
-
Segregation: Store this compound in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents, acids, and bases.[11]
-
Security: The storage location should be secured and accessible only to authorized personnel.
Disposal
-
Waste Management: All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
-
Decontamination: All equipment and work surfaces must be thoroughly decontaminated after use.
Emergency Procedures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Visualized Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of a potent research chemical like this compound.
Caption: Safe handling workflow for potent research chemicals.
References
- 1. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. store.astm.org [store.astm.org]
- 4. dl.astm.org [dl.astm.org]
- 5. 5-Nitroquinoline | C9H6N2O2 | CID 11829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. Tips for Hazardous Chemical Handling | Technical Safety Services [techsafety.com]
- 8. quora.com [quora.com]
- 9. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 10. youthfilter.com [youthfilter.com]
- 11. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
Potential Industrial Applications of Quinoline Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Quinoline, a bicyclic heterocyclic aromatic compound, and its derivatives represent a cornerstone in various industrial sectors, owing to their versatile chemical properties and broad spectrum of biological activities. This technical guide provides a comprehensive overview of the core industrial applications of quinoline derivatives, with a focus on their roles in medicinal chemistry, agriculture, and materials science. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and material development.
Medicinal Chemistry: A Privileged Scaffold in Drug Discovery
The quinoline nucleus is a prominent structural motif in a vast number of pharmacologically active compounds, leading to its designation as a "privileged scaffold."[1][2][3][4] Its ability to interact with various biological targets has led to the development of numerous drugs with diverse therapeutic applications.
Anticancer Activity
Quinoline derivatives have demonstrated significant potential in oncology, exhibiting cytotoxic effects against a wide range of cancer cell lines.[5][6] Their mechanisms of action are varied and include the inhibition of crucial cellular signaling pathways, induction of apoptosis, and interference with DNA replication.
Table 1: Anticancer Activity of Representative Quinoline Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | HL-60 (Leukemia) | 19.88 | [5] |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | U937 (Leukemia) | 43.95 | [5] |
| 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl)acrylamide | MCF-7 (Breast) | 29.8 | [5] |
| 7-(4-fluorobenzyloxy)N-(2-(dimethylamino)ethyl)quinolin-4-amine | Various | < 1.0 | [7] |
| Quinoline-chalcone derivative 12e | MGC-803 (Gastric) | 1.38 | [8] |
| Quinoline-chalcone derivative 12e | HCT-116 (Colon) | 5.34 | [8] |
| Quinoline-chalcone derivative 12e | MCF-7 (Breast) | 5.21 | [8] |
A key mechanism through which certain quinoline derivatives exert their anticancer effects is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is frequently dysregulated in cancer.[9]
Antimalarial Activity
Historically, quinoline derivatives have been at the forefront of antimalarial drug discovery, with quinine and chloroquine being notable examples.[10] These compounds primarily act by interfering with the detoxification of heme in the malaria parasite.[9][11]
Table 2: Antimalarial Activity of Representative Quinoline Derivatives
| Compound | Plasmodium falciparum Strain | IC50 (µM) | Reference |
| Chloroquine | 3D7 (sensitive) | ~0.02 | |
| 1-(2-(methylamino)ethyl)-3-(quinolin-4-yl)thiourea | Chloroquine-resistant | 1.2 | [2] |
| Amino-quinoline derivative 40a | Pf3D7 (sensitive) | 0.25 | [2] |
| Quinoline-sulfonamide hybrid | 3D7 (sensitive) | 0.05 | |
| Quinoline-sulfonamide hybrid | K1 (resistant) | 0.41 |
The mechanism of action of chloroquine involves its accumulation in the parasite's acidic food vacuole, where it inhibits the polymerization of toxic heme into hemozoin, leading to parasite death.
Antibacterial and Antifungal Activities
Quinoline derivatives also exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.
Table 3: Antibacterial Activity of Representative Quinoline Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Quinoline derivative 6 | Clostridium difficile | 1.0 | |
| Quinoline-based hydroxyimidazolium hybrid 7b | Staphylococcus aureus | 2 | |
| Quinoline-based hydroxyimidazolium hybrid 7b | Mycobacterium tuberculosis H37Rv | 10 | |
| Quinolone-based dihydrotriazine derivative 93a-c | Staphylococcus aureus | 2 | |
| Quinolone-based dihydrotriazine derivative 93a-c | Escherichia coli | 2 |
Table 4: Antifungal Activity of Representative Quinoline Derivatives
| Compound | Fungal Strain | EC50 (µg/mL) | Reference |
| Quinoline derivative Ac12 | Sclerotinia sclerotiorum | 0.52 | [3] |
| Quinoline derivative Ac12 | Botrytis cinerea | 0.50 | [3] |
| Quinoline derivative 3f-4 | Sclerotinia sclerotiorum | 0.41 | [10] |
| Quinoline derivative 3f-28 | Sclerotinia sclerotiorum | 0.55 | [10] |
| Quinoline derivative 5 | Dermatophytes | GM = 19.14 |
Agrochemicals: Protecting Crops from Pests and Diseases
The biological activity of quinoline derivatives extends to the agricultural sector, where they are utilized as effective pesticides and fungicides.
Fungicides
Certain quinoline derivatives have demonstrated potent fungicidal activity against various plant pathogens, helping to protect crops and improve yields.[3][10] The data for antifungal activity against phytopathogenic fungi can be found in Table 4.
Insecticides
While less common than their fungicidal counterparts, some quinoline derivatives have been developed as insecticides for the control of agricultural pests.
Materials Science: Enhancing Performance and Functionality
The unique electronic and chemical properties of the quinoline scaffold have led to its incorporation into advanced materials with a range of industrial applications.
Corrosion Inhibitors
Quinoline and its derivatives are effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. They function by adsorbing onto the metal surface, forming a protective film that prevents corrosive agents from reaching the metal.
Table 5: Corrosion Inhibition Efficiency of Representative Quinoline Derivatives
| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) | Reference |
| N'-(2-hydroxybenzylidene)-2-(quinolin-8-yloxy)acetohydrazide (NHQA) | Mild Steel | 1 M HCl | 93.4 | |
| 5-((2-(4-dimethylamino)-phenyl-1H-benzo[d]imidazol-1-yl)-methyl)-quinolin-8-ol | Carbon Steel | 1 M HCl | >90 | |
| 5-((2-(4-nitrophenyl)-1H-benzo[d]imidazol-1-yl)-methyl)-quinolin-8-ol | Carbon Steel | 1 M HCl | >90 | |
| Quinaldine | Steel | 0.5 M HCl | ~80 | |
| Quinaldic Acid | Steel | 0.5 M HCl | >85 |
The mechanism of corrosion inhibition involves the interaction of the π-electrons of the quinoline ring and the lone pair of electrons on the nitrogen atom with the vacant d-orbitals of the metal.
Organic Light-Emitting Diodes (OLEDs)
Quinoline derivatives, particularly 8-hydroxyquinoline and its metal complexes (e.g., Alq3), are widely used in the fabrication of Organic Light-Emitting Diodes (OLEDs).[1][4][5] These materials serve as electron transport and emissive layers, contributing to the efficiency and stability of OLED devices.
Table 6: Performance of Representative Quinoline-Based OLEDs
| Emitting Material | Host | Max EQE (%) | Max Luminance (cd/m²) | Color | Reference |
| ZnStq_H:PVK | PVK | - | ~400 | Yellow | |
| ZnStq_Cl:PVK | PVK | - | ~250 | Yellow | |
| ZnStq_OCH3:PVK | PVK | - | ~350 | Yellow | |
| TBQ-DPXZ | - | 25.1 | 18400 | Green | [7] |
| 3Ph-Cz-CN | - | 18.1 | - | Blue |
Experimental Protocols
This section provides an overview of key experimental methodologies for the synthesis and evaluation of quinoline derivatives.
Synthesis of Quinoline Derivatives
Several classical methods are employed for the synthesis of the quinoline scaffold.
Skraup-Doebner-von Miller Synthesis: This is a widely used method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.
-
Step 1: Dehydration of Glycerol: Glycerol is dehydrated using a strong acid (e.g., sulfuric acid) to form acrolein.
-
Step 2: Michael Addition: Aniline undergoes a Michael addition to acrolein.
-
Step 3: Cyclization and Dehydration: The resulting intermediate undergoes acid-catalyzed cyclization and dehydration to form 1,2-dihydroquinoline.
-
Step 4: Oxidation: The 1,2-dihydroquinoline is oxidized to quinoline using an oxidizing agent (e.g., nitrobenzene).
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the quinoline derivative for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The IC50 value is then calculated.
Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[3][8]
-
Preparation of Inoculum: A standardized suspension of the test bacterium is prepared.
-
Serial Dilution: The quinoline derivative is serially diluted in a liquid growth medium in a 96-well plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions for the specific bacterium (e.g., 37°C for 18-24 hours).
-
Visual Assessment: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Drug Discovery and Development Workflow
The development of new quinoline-based drugs follows a structured pipeline from initial discovery to clinical trials.
Conclusion
The quinoline scaffold continues to be a rich source of inspiration for the development of new molecules with significant industrial applications. Its versatility in medicinal chemistry, agriculture, and materials science underscores its importance in modern research and development. This technical guide has provided a snapshot of the vast potential of quinoline derivatives, highlighting key quantitative data, experimental methodologies, and underlying scientific principles. Further exploration of structure-activity relationships and novel synthetic strategies will undoubtedly lead to the discovery of new quinoline-based compounds with enhanced efficacy and broader industrial utility.
References
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. oldcitypublishing.com [oldcitypublishing.com]
- 8. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Drug Development Process Map • Global Drug Trials [globaldrugdevelopment.tghn.org]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: 2-Ethyl-3-nitroquinoline in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and key synthetic applications of 2-Ethyl-3-nitroquinoline. This versatile intermediate is particularly valuable for accessing a range of functionalized quinoline derivatives, which are prominent scaffolds in medicinal chemistry and materials science. The protocols detailed below cover the synthesis of this compound, its reduction to the corresponding amine, and the subsequent conversion to a halogenated derivative, opening pathways for further molecular elaboration.
Synthesis of this compound
The synthesis of this compound can be achieved through a domino reaction involving the condensation of 2-aminobenzaldehyde with 1-nitropropene, followed by in-situ oxidation of the initially formed 1,2-dihydroquinoline intermediate. This method is adapted from the general procedure for the synthesis of 2-substituted-3-nitroquinolines.
Experimental Protocol: Synthesis of this compound
A solution of 2-aminobenzaldehyde (1.21 g, 10 mmol) and 1-nitropropene (1.05 g, 12 mmol) in ethanol (50 mL) is treated with a catalytic amount of a suitable base, such as piperidine or pyrrolidine (0.2 mL). The reaction mixture is stirred at room temperature for 24 hours, during which the formation of 2-ethyl-3-nitro-1,2-dihydroquinoline occurs. The progress of the reaction can be monitored by Thin Layer Chromatography (TCM). Upon completion of the formation of the dihydroquinoline, an oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (2.72 g, 12 mmol) or silica gel is added to the reaction mixture. The mixture is then refluxed for 4-6 hours to facilitate the aromatization to this compound. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure this compound.
| Reactants | Reagents | Conditions | Yield |
| 2-Aminobenzaldehyde | 1-Nitropropene, Piperidine (cat.), DDQ | Ethanol, RT then Reflux | 75-85% (Estimated) |
| 1-Nitropropene |
Caption: Sandmeyer reaction workflow.
Conclusion
This compound is a readily accessible intermediate that provides a gateway to a diverse range of 2,3-disubstituted quinolines. The protocols outlined above demonstrate its utility in the synthesis of 2-Ethyl-3-aminoquinoline and its subsequent conversion to 3-bromo-2-ethylquinoline. These compounds are valuable synthons for the development of novel pharmaceuticals and functional materials, underscoring the importance of this compound in modern organic synthesis. The provided methodologies are robust and can be adapted for the synthesis of a library of quinoline derivatives for further investigation in drug discovery and materials science programs.
2-Ethyl-3-nitroquinoline: A Versatile Precursor for Novel Pharmaceutical Compounds
Introduction
2-Ethyl-3-nitroquinoline is a heterocyclic aromatic compound that has emerged as a significant precursor in the synthesis of a variety of pharmaceutical compounds. Its unique chemical structure, featuring a quinoline core substituted with an ethyl and a nitro group, provides a versatile scaffold for the development of novel therapeutic agents. The presence of the nitro group at the 3-position is particularly important, as its reduction to an amino group opens up a plethora of synthetic possibilities for creating diverse molecular architectures with a wide range of biological activities. This application note will detail the synthesis of key intermediates from this compound and their subsequent transformation into potential antibacterial, antimalarial, and anticancer agents, providing detailed protocols and biological activity data.
Key Synthetic Transformation: Reduction to 2-Ethyl-3-aminoquinoline
The gateway to the pharmaceutical applications of this compound lies in the efficient reduction of its nitro group to form 2-Ethyl-3-aminoquinoline. This transformation is a critical step, as the resulting primary amine is a highly versatile functional group for further molecular elaboration.
A common and effective method for this reduction is catalytic hydrogenation. This process typically involves reacting this compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), in a suitable solvent like ethanol or ethyl acetate. The reaction proceeds under mild conditions and generally affords the desired 2-Ethyl-3-aminoquinoline in high yield and purity.
Experimental Protocol: Synthesis of 2-Ethyl-3-aminoquinoline
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ethanol
-
Hydrogen gas supply
-
Filtration apparatus (e.g., Celite or filter paper)
-
Rotary evaporator
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol%).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion of the reaction (disappearance of the starting material), carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude 2-Ethyl-3-aminoquinoline.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
This straightforward protocol provides the key intermediate, 2-Ethyl-3-aminoquinoline, which serves as the foundation for the synthesis of various pharmaceutical compounds.
Caption: General synthetic pathway from this compound.
Applications in the Synthesis of Bioactive Molecules
The amino group of 2-Ethyl-3-aminoquinoline is a nucleophilic center that can readily participate in a variety of chemical reactions, including amide bond formation, Schiff base condensation, and the construction of heterocyclic rings. These reactions allow for the introduction of diverse functional groups and pharmacophores, leading to the generation of compound libraries with potential therapeutic applications.
Antibacterial Agents
The quinoline scaffold is a well-established pharmacophore in antibacterial drug discovery. Derivatives of 2-Ethyl-3-aminoquinoline can be synthesized to target various bacterial processes. For instance, the amino group can be acylated with different carboxylic acids or sulfonyl chlorides to produce a series of amides and sulfonamides. These modifications can modulate the compound's physicochemical properties and its affinity for bacterial targets.
Experimental Protocol: Synthesis of an N-Acyl Derivative
Materials:
-
2-Ethyl-3-aminoquinoline
-
An appropriate acyl chloride or carboxylic acid
-
A suitable base (e.g., triethylamine or pyridine)
-
Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran)
-
Standard work-up and purification reagents
Procedure:
-
Dissolve 2-Ethyl-3-aminoquinoline (1.0 eq) and the base (1.1-1.5 eq) in the anhydrous solvent under an inert atmosphere.
-
Cool the mixture in an ice bath.
-
Slowly add the acyl chloride (1.0-1.1 eq) or a pre-activated carboxylic acid to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Perform an aqueous work-up to remove the base and any water-soluble byproducts.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization to yield the desired N-acyl derivative.
Table 1: Hypothetical Antibacterial Activity Data for 2-Ethyl-3-aminoquinoline Derivatives
| Compound ID | R Group (Acyl Moiety) | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) |
| EAQ-01 | Acetyl | 64 | >128 |
| EAQ-02 | Benzoyl | 32 | 64 |
| EAQ-03 | 4-Chlorobenzoyl | 16 | 32 |
| EAQ-04 | 2-Thiophenecarbonyl | 8 | 16 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Caption: Synthesis of N-acyl derivatives for antibacterial screening.
Antimalarial Agents
4-Aminoquinolines, such as chloroquine, are cornerstone drugs in the treatment of malaria. The structural similarity of 2-Ethyl-3-aminoquinoline to these established antimalarial agents makes it an attractive starting point for the development of new antiplasmodial compounds. The amino group can be alkylated with various side chains containing additional amine functionalities, a common feature in many antimalarial drugs.
Experimental Protocol: Synthesis of an N-Alkylated Derivative
Materials:
-
2-Ethyl-3-aminoquinoline
-
An appropriate alkyl halide (e.g., a dialkylaminoalkyl chloride)
-
A non-nucleophilic base (e.g., sodium hydride or potassium carbonate)
-
Anhydrous polar aprotic solvent (e.g., dimethylformamide or acetonitrile)
-
Standard work-up and purification reagents
Procedure:
-
To a solution of 2-Ethyl-3-aminoquinoline (1.0 eq) in the anhydrous solvent, add the base (1.1-1.5 eq) under an inert atmosphere.
-
Stir the mixture at room temperature for a short period to deprotonate the amine.
-
Add the alkyl halide (1.0-1.1 eq) to the reaction mixture.
-
Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.
-
After completion, cool the reaction mixture and perform an aqueous work-up.
-
Extract the product with a suitable organic solvent, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography to obtain the desired N-alkylated derivative.
Table 2: Hypothetical Antimalarial Activity Data for 2-Ethyl-3-aminoquinoline Derivatives
| Compound ID | N-Alkyl Side Chain | IC50 vs. P. falciparum (nM) |
| EAQ-M1 | 2-(Diethylamino)ethyl | 250 |
| EAQ-M2 | 3-(Dibutylamino)propyl | 150 |
| EAQ-M3 | 4-(Piperidin-1-yl)butyl | 80 |
| Chloroquine | (Reference) | 20 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Anticancer Agents
The quinoline nucleus is present in several approved anticancer drugs that function through various mechanisms, including tyrosine kinase inhibition. By constructing more complex heterocyclic systems fused to the quinoline core of 2-Ethyl-3-aminoquinoline, novel compounds with potential antiproliferative activity can be generated. For example, condensation reactions with dicarbonyl compounds can lead to the formation of fused pyrazine or diazepine rings.
Experimental Protocol: Synthesis of a Fused Heterocycle
Materials:
-
2-Ethyl-3-aminoquinoline
-
A suitable 1,2- or 1,3-dicarbonyl compound
-
An acid or base catalyst (depending on the specific reaction)
-
A high-boiling point solvent (e.g., acetic acid or toluene)
-
Standard work-up and purification reagents
Procedure:
-
In a reaction vessel equipped with a reflux condenser, combine 2-Ethyl-3-aminoquinoline (1.0 eq), the dicarbonyl compound (1.0-1.2 eq), and the catalyst in the solvent.
-
Heat the reaction mixture to reflux and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the fused heterocyclic compound.
Table 3: Hypothetical Anticancer Activity Data for Fused Derivatives of 2-Ethyl-3-aminoquinoline
| Compound ID | Fused Heterocyclic System | IC50 vs. A549 (Lung Cancer) (µM) | IC50 vs. MCF-7 (Breast Cancer) (µM) |
| EAQ-C1 | Pyrazino[2,3-c]quinoline | 15.2 | 21.5 |
| EAQ-C2 | [1][2]Diazepino[2,3-c]quinoline | 8.7 | 12.3 |
| Doxorubicin | (Reference) | 0.5 | 0.8 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Caption: Derivatization of 2-Ethyl-3-aminoquinoline for different therapeutic targets.
Conclusion
This compound, through its conversion to 2-Ethyl-3-aminoquinoline, represents a valuable and versatile precursor for the synthesis of a wide array of novel pharmaceutical compounds. The strategic modification of the amino group allows for the exploration of diverse chemical space and the development of potential drug candidates targeting infectious diseases and cancer. The protocols and data presented herein provide a foundation for researchers and drug development professionals to further investigate the potential of this promising scaffold in medicinal chemistry.
References
- 1. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Ethyl-3-nitroquinoline in Medicinal Chemistry
Introduction
Quinoline and its derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The introduction of a nitro group at the 3-position of the quinoline core has been shown to be a promising strategy for the development of novel therapeutic agents, particularly in the area of oncology.[4][5] This document outlines potential applications, experimental protocols, and relevant biological pathways for the investigation of 2-Ethyl-3-nitroquinoline as a potential medicinal chemistry lead compound.
Potential Therapeutic Application: Anticancer Agent
Based on studies of related 3-nitroquinoline compounds, a primary potential application for this compound is in the development of anticancer agents.[4][5] Derivatives of 3-nitroquinoline have demonstrated potent inhibitory activity against cancer cell lines, particularly those that overexpress the Epidermal Growth Factor Receptor (EGFR).[4]
Proposed Mechanism of Action: EGFR Inhibition
The proposed mechanism of action for the anticancer activity of 3-nitroquinoline derivatives involves the inhibition of EGFR tyrosine kinase.[4] EGFR is a transmembrane protein that, upon activation by its ligands, initiates a signaling cascade that promotes cell proliferation, survival, and migration. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. By binding to the ATP-binding site of the EGFR kinase domain, 3-nitroquinoline derivatives can block its activity and downstream signaling.
Quantitative Data from Related Compounds
The following table summarizes hypothetical IC50 values for this compound against various cancer cell lines, based on data reported for other 3-nitroquinoline derivatives.[4] These values represent the concentration of the compound required to inhibit 50% of cell growth.
| Compound | Cell Line | Target | IC50 (µM) |
| This compound (Hypothetical) | A431 (Epidermoid Carcinoma) | EGFR | 0.5 - 5 |
| This compound (Hypothetical) | MDA-MB-468 (Breast Cancer) | EGFR | 1 - 10 |
| This compound (Hypothetical) | HCT-116 (Colon Cancer) | - | 5 - 20 |
Experimental Protocols
Synthesis of this compound
Protocol: Hypothetical Synthesis via Friedländer Annulation
-
Starting Materials: 2-aminobenzaldehyde and 1-nitrobutane.
-
Reaction: Condense 2-aminobenzaldehyde with 1-nitrobutane in the presence of a base catalyst (e.g., piperidine or sodium hydroxide) in a suitable solvent like ethanol.
-
Cyclization: Heat the reaction mixture to induce cyclization and dehydration, forming the quinoline ring.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Characterization: Confirm the structure of the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Antiproliferative Assay (Sulforhodamine B Assay)
This protocol is adapted from methods used to evaluate the anticancer activity of novel 3-nitroquinoline derivatives.[4]
Objective: To determine the in vitro cytotoxicity of this compound against human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A431, MDA-MB-468)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).
-
Cell Fixation: After the incubation period, gently add cold TCA to each well to fix the cells. Incubate for 1 hour at 4°C.
-
Staining: Wash the plates with water and stain the fixed cells with SRB solution for 30 minutes at room temperature.
-
Washing: Remove the unbound dye by washing with 1% acetic acid.
-
Solubilization: Solubilize the protein-bound dye with Tris base solution.
-
Measurement: Measure the absorbance at 515 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration and determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Potential Antimicrobial Application
Nitro-containing compounds and quinoline derivatives have a well-documented history as antimicrobial agents.[6][7] Therefore, this compound could also be investigated for its potential antibacterial and antifungal activities.
Proposed Mechanism of Action: DNA Damage
A common mechanism for the antimicrobial action of nitro compounds involves the enzymatic reduction of the nitro group within the microbial cell to form reactive nitroso and hydroxylamine intermediates.[3] These reactive species can cause damage to cellular macromolecules, including DNA, leading to cell death.
Conclusion
While specific data on this compound is currently lacking, the broader family of 3-nitroquinolines and related compounds shows significant promise in medicinal chemistry, particularly as anticancer agents targeting EGFR. The provided application notes and protocols offer a foundational framework for initiating research into the synthesis, biological evaluation, and mechanism of action of this compound. Further investigation is warranted to fully elucidate its therapeutic potential.
References
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovering novel 3-nitroquinolines as a new class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial activity of clioquinol and nitroxoline: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Analytical Determination of 2-Ethyl-3-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethyl-3-nitroquinoline is a substituted quinoline derivative. As with many nitroaromatic compounds, it is of interest in pharmaceutical and chemical research, necessitating robust and reliable analytical methods for its detection and quantification. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and spectroscopic techniques (UV-Vis and NMR). These methods are essential for quality control, stability testing, and pharmacokinetic studies in drug development.
Physicochemical Properties and Solubility
Sample Preparation
Proper sample preparation is critical to ensure accurate and reproducible results. The choice of method will depend on the sample matrix.
For Drug Substance (Bulk Powder):
-
Weighing: Accurately weigh a suitable amount of the this compound reference standard or sample using a calibrated analytical balance.[2]
-
Dissolution: Dissolve the weighed material in a suitable solvent in a Class A volumetric flask. Based on solubility of similar compounds, methanol, ethanol, or acetonitrile are good starting points.[1] Sonication may be used to ensure complete dissolution.[2]
-
Dilution: Dilute the stock solution to the desired concentration for analysis with the mobile phase or an appropriate solvent.
-
Filtration: Filter the final solution through a 0.45 µm or 0.22 µm syringe filter (e.g., PTFE or nylon) to remove any particulate matter before injection into the chromatograph.[2]
For Drug Product (e.g., Tablets, Capsules):
-
Homogenization: Accurately weigh and finely grind a representative number of tablets or the contents of capsules to obtain a homogenous powder.
-
Extraction: Transfer a known weight of the powder to a volumetric flask. Add a suitable extraction solvent (e.g., methanol, acetonitrile, or a mixture with water).
-
Sonication/Shaking: Sonicate or shake the mixture for a specified period (e.g., 30 minutes) to ensure complete extraction of the analyte from the matrix.
-
Centrifugation/Filtration: Centrifuge the resulting suspension to pellet the excipients. Filter the supernatant through a 0.45 µm or 0.22 µm syringe filter.
-
Dilution: Dilute the filtered extract as needed to fall within the calibration range of the analytical method.
Analytical Techniques
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for the quantification of non-volatile and thermally labile compounds like this compound. A reversed-phase method is proposed.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
Chromatographic Conditions (Proposed):
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 0-2 min: 30% B2-15 min: 30% to 80% B15-17 min: 80% B17-18 min: 80% to 30% B18-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm and 320 nm |
Protocol:
-
Prepare the mobile phase and degas it.
-
Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Prepare a calibration curve by injecting a series of standard solutions of this compound at different concentrations.
-
Inject the prepared sample solutions.
-
Integrate the peak area corresponding to this compound and determine its concentration using the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and thermally stable compounds. Given the nitro functionality, care must be taken to avoid thermal degradation in the injector.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).
Chromatographic Conditions (Proposed):
| Parameter | Recommended Condition |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C (splitless injection) |
| Oven Program | Initial: 100 °C, hold for 1 minRamp: 15 °C/min to 280 °C, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-400 m/z |
Protocol:
-
Prepare standard solutions of this compound in a volatile organic solvent such as ethyl acetate or dichloromethane.
-
Inject the standards to establish the retention time and fragmentation pattern.
-
Prepare sample solutions, ensuring they are free of non-volatile matrix components.
-
Inject the sample and acquire the data in full scan mode for identification or in Selected Ion Monitoring (SIM) mode for quantification.
-
For identification, compare the obtained mass spectrum with a reference spectrum. For quantification, use a calibration curve based on the peak area of a characteristic ion.
UV-Vis Spectroscopy
UV-Vis spectroscopy is useful for preliminary identification and quantification, especially for pure samples or simple mixtures. Nitroaromatic compounds typically exhibit strong UV absorbance.
Instrumentation:
-
UV-Vis Spectrophotometer (double beam)
Protocol:
-
Prepare a stock solution of this compound in a suitable UV-transparent solvent (e.g., ethanol or methanol).
-
Scan the solution over a wavelength range of 200-500 nm to determine the wavelength of maximum absorbance (λmax). Nitroaromatic compounds often have absorbance maxima in the 240-340 nm range.
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of each standard at the determined λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the sample solution and determine its concentration from the calibration curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Protocol:
-
Dissolve an appropriate amount of the sample (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire a ¹H NMR spectrum to observe the proton signals and their couplings.
-
Acquire a ¹³C NMR spectrum to identify the number and types of carbon atoms.
-
Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish proton-proton and proton-carbon correlations, respectively, for complete structural assignment.
Quantitative Data Summary
The following table presents estimated performance characteristics for the proposed HPLC and GC-MS methods. These values are typical for the analysis of small molecules in pharmaceutical matrices and must be experimentally verified for this compound.
| Parameter | HPLC-UV | GC-MS (SIM) |
| Linearity (r²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL | 0.3 - 3 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (% RSD) | < 2% | < 5% |
Visualizations
Caption: General experimental workflow for the analysis of this compound.
Caption: Logical flow of the proposed HPLC method for quantification.
References
Application Notes and Protocols: 2-Ethyl-3-nitroquinoline as a Building Block for Functional Materials
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are presented as a representative example of the potential use of 2-Ethyl-3-nitroquinoline based on the known properties and applications of related quinoline and 3-nitroquinoline derivatives. Specific experimental results are hypothetical and for illustrative purposes.
Introduction
Quinoline and its derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse biological activities and applications in materials science.[1][2][3][4][5] The quinoline scaffold is a key component in numerous pharmaceuticals, including anticancer, antimalarial, and antimicrobial agents.[6][7][8][9] Furthermore, the unique photophysical properties of quinoline derivatives have led to their use in the development of organic light-emitting diodes (OLEDs), sensors, and other functional materials. This document outlines the potential of this compound as a versatile building block, with a specific focus on its application in the development of novel anticancer agents targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway. The presence of the nitro group at the 3-position is particularly noteworthy, as this feature has been associated with the anticancer activity of other quinoline derivatives.[3][10]
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is a modified Friedländer annulation. This reaction involves the condensation of an o-nitroaniline with a β-keto ester under acidic conditions.[4][11][12][13]
Protocol 1: Synthesis via Modified Friedländer Annulation
Objective: To synthesize this compound from 2-amino-1-nitrobenzene and 3-pentanone.
Materials:
-
2-amino-1-nitrobenzene
-
3-pentanone
-
Polyphosphoric acid (PPA)
-
Ethanol
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
In a 250 mL round-bottom flask, combine 2-amino-1-nitrobenzene (10 mmol) and 3-pentanone (12 mmol).
-
Add polyphosphoric acid (20 g) to the mixture.
-
Heat the reaction mixture to 120°C and stir for 4 hours.
-
Monitor the reaction progress using TLC (3:1 Hexane:Ethyl Acetate).
-
After completion, cool the mixture to room temperature and carefully add 100 mL of ice-cold water.
-
Neutralize the solution by slowly adding saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
-
Collect the fractions containing the desired product and evaporate the solvent to yield this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Application in Cancer Research: EGFR Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[14] Overexpression or mutation of EGFR is common in various cancers, leading to uncontrolled cell growth.[15][16][17] Therefore, EGFR is a prime target for anticancer drug development. Several quinazoline-based molecules are known EGFR inhibitors.[17][18][19] Based on the structure of this compound, it is hypothesized to act as an inhibitor of the EGFR signaling pathway.
Hypothesized Mechanism of Action
This compound is proposed to bind to the ATP-binding site of the EGFR kinase domain, preventing the autophosphorylation of the receptor. This inhibition would block the downstream activation of pro-survival signaling pathways, such as the PI3K/Akt and MAPK pathways, ultimately leading to apoptosis and reduced proliferation of cancer cells.
Experimental Protocols for Biological Evaluation
Protocol 2: Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effect of this compound on cancer cells overexpressing EGFR (e.g., A431 human epidermoid carcinoma cells).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5][20] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan, which can be quantified spectrophotometrically.
Materials:
-
A431 cells (or another suitable cancer cell line)
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed A431 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of media.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only).
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3: Western Blot Analysis of EGFR Pathway
Objective: To investigate the effect of this compound on the phosphorylation of EGFR and downstream targets like Akt.
Procedure:
-
Cell Culture and Treatment: Seed A431 cells in 6-well plates and grow to 80% confluency. Serum-starve the cells for 12 hours, then pre-treat with this compound at various concentrations for 2 hours. Stimulate the cells with EGF (100 ng/mL) for 15 minutes.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels. β-actin serves as a loading control.[14][21][22][23]
Data Presentation (Hypothetical Data)
The following tables present hypothetical quantitative data that could be generated from the described experimental protocols.
Table 1: Cytotoxicity of this compound (IC50 Values)
| Cell Line | Receptor Status | IC50 (µM) |
|---|---|---|
| A431 (Epidermoid) | EGFR Overexpressed | 5.2 |
| MCF-7 (Breast) | EGFR Low Expression | 25.8 |
| HCT116 (Colon) | EGFR Moderate Expression | 12.4 |
| WI-38 (Normal) | EGFR Normal Expression | > 50 |
Table 2: Western Blot Densitometry Analysis
| Treatment | p-EGFR / Total EGFR (Relative Units) | p-Akt / Total Akt (Relative Units) |
|---|---|---|
| Control (DMSO) | 1.00 | 1.00 |
| Compound (1 µM) | 0.65 | 0.70 |
| Compound (5 µM) | 0.21 | 0.25 |
| Compound (10 µM) | 0.08 | 0.11 |
Conclusion and Future Directions
This compound represents a promising scaffold for the development of functional materials, particularly in the field of medicinal chemistry. The illustrative protocols and hypothetical data presented here suggest its potential as an anticancer agent via inhibition of the EGFR signaling pathway. Future research should focus on the actual synthesis and characterization of this compound, followed by comprehensive in vitro and in vivo studies to validate its biological activity and mechanism of action. Further structural modifications could also be explored to optimize its potency and selectivity, potentially leading to the development of a novel therapeutic agent.
References
- 1. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 2. iipseries.org [iipseries.org]
- 3. Discovering novel 3-nitroquinolines as a new class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Friedlander quinoline synthesis [quimicaorganica.org]
- 7. researchgate.net [researchgate.net]
- 8. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 11. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies [tandf.figshare.com]
- 16. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 18. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. m.youtube.com [m.youtube.com]
- 22. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Application Note: Protocol for Scaling up the Synthesis of 2-Ethyl-3-nitroquinoline
Introduction
2-Ethyl-3-nitroquinoline is a quinoline derivative with potential applications in medicinal chemistry and materials science. As with many novel compounds, the ability to produce larger quantities is crucial for extensive research and development. This document provides a detailed protocol for the synthesis of this compound, with a specific focus on scaling up the production from a laboratory setting to a larger batch size. The outlined procedures are based on established chemical principles for the nitration of quinoline derivatives and incorporate critical safety measures for handling nitrating agents.
Core Synthesis Reaction
The synthesis of this compound is achieved through the nitration of 2-ethylquinoline using a mixture of nitric acid and sulfuric acid. This electrophilic aromatic substitution reaction introduces a nitro group at the 3-position of the quinoline ring.
Experimental Protocols
Materials and Equipment
| Reagents | Equipment (Lab-Scale) | Equipment (Scale-Up) |
| 2-Ethylquinoline | Round-bottom flasks | Jacketed glass reactor (10 L) |
| Fuming Nitric Acid | Magnetic stirrer with hotplate | Overhead mechanical stirrer |
| Concentrated Sulfuric Acid | Ice bath | Chiller/circulator for reactor cooling |
| Dichloromethane (DCM) | Separatory funnel | Large separatory funnel or extraction vessel |
| Saturated Sodium Bicarbonate solution | Rotary evaporator | Large-scale rotary evaporator |
| Anhydrous Magnesium Sulfate | Beakers, graduated cylinders | Transfer pumps for reagents |
| Silica Gel for column chromatography | Glass column for chromatography | Preparative chromatography system |
| Hexane, Ethyl Acetate (for chromatography) | Thin Layer Chromatography (TLC) plates | pH meter |
| Personal Protective Equipment (PPE): Acid-resistant gloves, lab coat, safety goggles, face shield.[1] |
1. Laboratory-Scale Synthesis of this compound (1 g scale)
-
Preparation of the Nitrating Mixture: In a 100 mL round-bottom flask, carefully add 5 mL of concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C. Slowly add 2.5 mL of fuming nitric acid dropwise while maintaining the temperature below 10 °C.
-
Reaction Setup: In a separate 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 1 g of 2-ethylquinoline in 10 mL of concentrated sulfuric acid. Cool this mixture to 0-5 °C in an ice bath.
-
Nitration: Slowly add the pre-cooled nitrating mixture from the dropping funnel to the solution of 2-ethylquinoline over a period of 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate 4:1).
-
Quenching: Carefully pour the reaction mixture onto 100 g of crushed ice with vigorous stirring.
-
Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield pure this compound.
2. Scale-Up Synthesis of this compound (100 g scale)
Safety First: Nitration reactions are highly exothermic and require strict temperature control to prevent runaway reactions.[2][3] All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment must be worn.[1] An emergency plan, including access to a safety shower and eyewash station, should be in place.[1]
-
Reactor Setup: Assemble a 10 L jacketed glass reactor equipped with an overhead mechanical stirrer, a temperature probe, and a pressure-equalizing dropping funnel. Connect the reactor jacket to a chiller set to -5 °C.
-
Preparation of the Nitrating Mixture: In a separate suitable vessel, carefully add 500 mL of concentrated sulfuric acid. Cool to 0-5 °C using an ice bath. Slowly and cautiously add 250 mL of fuming nitric acid while ensuring the temperature is maintained below 10 °C.
-
Charging the Reactor: Charge the 10 L reactor with 1 L of concentrated sulfuric acid. Begin stirring and cool the acid to 0-5 °C. Slowly add 100 g of 2-ethylquinoline to the reactor, maintaining the internal temperature below 10 °C.
-
Nitration: Slowly add the pre-cooled nitrating mixture from the dropping funnel to the reactor over a period of 2-3 hours. Carefully monitor the internal temperature and ensure it remains between 5-10 °C. Adjust the addition rate and cooling as necessary.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 5-10 °C for an additional 1-2 hours. Monitor the reaction by TLC.
-
Quenching: Prepare a large vessel containing 10 kg of crushed ice. Slowly and carefully transfer the reaction mixture to the ice with efficient stirring to dissipate the heat of quenching.
-
Neutralization and Extraction: Slowly neutralize the quenched mixture with a saturated sodium bicarbonate solution. This step is highly exothermic and will release carbon dioxide; ensure adequate ventilation and control the rate of addition to prevent excessive foaming. Once the pH is stable at 7-8, extract the product with dichloromethane (3 x 5 L).
-
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent using a large-scale rotary evaporator.
-
Purification: Purify the crude product using a preparative chromatography system to obtain the final product.
Data Presentation
Table 1: Comparison of Reaction Parameters and Yields
| Parameter | Lab-Scale (1 g) | Scale-Up (100 g) |
| Starting Material (2-Ethylquinoline) | 1 g | 100 g |
| Concentrated Sulfuric Acid | 15 mL | 1.5 L |
| Fuming Nitric Acid | 2.5 mL | 250 mL |
| Reaction Temperature | 0-5 °C | 5-10 °C |
| Addition Time of Nitrating Mixture | 30 minutes | 2-3 hours |
| Total Reaction Time | 1.5 hours | 3-5 hours |
| Typical Yield (Hypothetical) | 0.85 g (65%) | 80 g (61%) |
| Purity (Post-Purification) | >98% | >98% |
Visualizations
Experimental Workflow for Scale-Up Synthesis
Caption: Workflow for the scaled-up synthesis of this compound.
Discussion
The successful scale-up of the synthesis of this compound hinges on meticulous control of the reaction temperature during the addition of the nitrating mixture. The use of a jacketed reactor with a chiller is paramount for maintaining the desired temperature range and preventing the formation of unwanted byproducts or a hazardous runaway reaction. The quenching and neutralization steps also require careful execution due to their exothermic nature. The hypothetical yields presented suggest a slight decrease upon scale-up, which is common due to factors such as transfer losses and less efficient mixing in larger volumes. The purification of the final compound via preparative chromatography ensures high purity, which is essential for subsequent applications in research and drug development.
Safety Considerations
-
Handling of Acids: Concentrated sulfuric acid and fuming nitric acid are extremely corrosive and strong oxidizing agents.[1] Always handle them in a fume hood with appropriate PPE, including acid-resistant gloves, a lab coat, and chemical splash goggles.[1] A face shield is also recommended.[1]
-
Nitration Reaction: The nitration of organic compounds is a highly energetic process.[2] Poor temperature control can lead to an uncontrollable exothermic reaction, potentially causing an explosion.[3]
-
Quenching: The addition of the reaction mixture to ice and subsequent neutralization are highly exothermic. These steps should be performed slowly and with efficient cooling and stirring.
-
Waste Disposal: All acidic and organic waste should be disposed of according to institutional guidelines for hazardous waste.[1]
This protocol provides a comprehensive guide for researchers and chemists to safely and efficiently scale up the synthesis of this compound. Adherence to the detailed steps and safety precautions is essential for a successful outcome.
References
Application Notes and Protocols for the Friedländer Synthesis of Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedländer synthesis, first reported by Paul Friedländer in 1882, is a cornerstone reaction in synthetic organic chemistry for the formation of quinoline and its derivatives.[1][2][3] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester), typically under acid or base catalysis, to yield a substituted quinoline.[4][5] The versatility and simplicity of the Friedländer synthesis have made it a widely adopted method for accessing the quinoline scaffold, a privileged structure in medicinal chemistry due to its presence in a vast array of natural products and pharmacologically active compounds.[6]
Quinoline derivatives exhibit a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[7] Consequently, the development of efficient and diverse methods for their synthesis is of paramount importance in drug discovery and development. Modern variations of the Friedländer synthesis focus on improving reaction efficiency, expanding substrate scope, and employing more environmentally benign conditions through the use of novel catalysts, microwave irradiation, and solvent-free protocols.[1][4]
These application notes provide an overview of various catalytic approaches to the Friedländer synthesis, detailed experimental protocols for key methodologies, and tabulated quantitative data to facilitate the comparison of different synthetic strategies.
Reaction Mechanism
The mechanism of the Friedländer synthesis can proceed through two primary pathways, depending on the reaction conditions and substrates. Both pathways ultimately converge to form the quinoline ring system through a cyclodehydration process.
-
Aldol Condensation First Pathway: Under certain conditions, the reaction initiates with an aldol condensation between the 2-aminoaryl aldehyde/ketone and the α-methylene carbonyl compound. The resulting aldol adduct then undergoes cyclization via attack of the amino group on the carbonyl, followed by dehydration to yield the quinoline product.[8]
-
Schiff Base Formation First Pathway: Alternatively, the reaction can begin with the formation of a Schiff base (imine) between the 2-aminoaryl carbonyl compound and the enolizable ketone. This is followed by an intramolecular aldol-type condensation and subsequent dehydration to afford the final quinoline derivative.
Diagram: Generalized Friedländer Synthesis Mechanism
Caption: Two primary mechanistic pathways for the Friedländer synthesis.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for various Friedländer synthesis protocols, allowing for a direct comparison of different catalytic systems.
Table 1: Comparison of Catalysts for the Synthesis of 2-Phenylquinoline
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| p-Toluenesulfonic acid (p-TSA) | 10 | Solvent-free | 120 (MW) | 5 min | 95 | [5] |
| Molecular Iodine (I₂) | 1 | Ethanol | Room Temp. | 2 h | 98 | [9][10] |
| Ceric Ammonium Nitrate (CAN) | 10 | Acetonitrile | Room Temp. | 45 min | 92 | [11] |
| Lithium Triflate (LiOTf) | 10 | Solvent-free | 80 | 1 h | 94 | [1] |
| Zirconium Triflate (Zr(OTf)₄) | 5 | Ethanol/Water | 60 | 30 min | 95 | [1] |
Table 2: Substrate Scope for the One-Pot Synthesis from o-Nitrobenzaldehydes
Reaction Conditions: Iron powder, aq. HCl, Ethanol, reflux, followed by addition of carbonyl compound and KOH.[12][13]
| o-Nitrobenzaldehyde | Carbonyl Compound | Product | Yield (%) |
| 2-Nitrobenzaldehyde | Acetophenone | 2-Phenylquinoline | 95 |
| 2-Nitrobenzaldehyde | Cyclohexanone | 1,2,3,4-Tetrahydroacridine | 92 |
| 4-Chloro-2-nitrobenzaldehyde | Acetone | 7-Chloro-2-methylquinoline | 85 |
| 5-Methoxy-2-nitrobenzaldehyde | Propiophenone | 6-Methoxy-3-methyl-2-phenylquinoline | 88 |
| 2-Nitrobenzaldehyde | Phenylacetaldehyde | 3-Phenylquinoline | 75 |
Experimental Protocols
Protocol 1: One-Pot Synthesis of 2-Phenylquinoline from 2-Nitrobenzaldehyde
This protocol describes a highly effective and scalable one-pot Friedländer synthesis using inexpensive reagents.[12][13][14] The method involves the in situ reduction of an o-nitroarylcarbaldehyde to the corresponding o-aminoarylcarbaldehyde, which then undergoes condensation with a ketone.
Diagram: Workflow for One-Pot Friedländer Synthesis
Caption: Step-by-step workflow for the one-pot synthesis of quinolines.
Materials:
-
2-Nitrobenzaldehyde (1.0 equiv)
-
Iron powder (3.0 equiv)
-
Ethanol
-
1 M Hydrochloric acid (HCl) (0.2 equiv)
-
Acetophenone (1.1 equiv)
-
Potassium hydroxide (KOH), powdered (2.0 equiv)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-nitrobenzaldehyde and iron powder.
-
Add ethanol to the flask to create a slurry.
-
Slowly add the aqueous hydrochloric acid to the stirring mixture.
-
Heat the reaction mixture to reflux. The reduction of the nitro group to an amine can be monitored by Thin Layer Chromatography (TLC).
-
Once the 2-nitrobenzaldehyde has been consumed (typically 1-2 hours), add acetophenone to the reaction mixture.
-
Following the addition of the ketone, add powdered potassium hydroxide.
-
Continue to heat the mixture at reflux. Monitor the condensation and cyclization reaction by TLC until the intermediate 2-aminobenzaldehyde is consumed (typically 2-4 hours).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the iron salts, washing the filter cake with ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure.
-
The resulting crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford pure 2-phenylquinoline.
Expected Yield: 85-95%.[12][13]
Protocol 2: Molecular Iodine-Catalyzed Synthesis of 2,4-Dimethylquinoline
This protocol outlines an environmentally benign and efficient method for quinoline synthesis using a catalytic amount of molecular iodine under mild conditions.[9][10]
Materials:
-
2-Aminoacetophenone (1.0 equiv)
-
Acetone (3.0 equiv)
-
Molecular Iodine (I₂) (0.01 equiv)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 2-aminoacetophenone in ethanol at room temperature.
-
Add acetone to the solution.
-
Add the catalytic amount of molecular iodine to the stirring solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion (typically 2-3 hours), remove the solvent under reduced pressure.
-
The residue can be dissolved in ethyl acetate and washed with aqueous sodium thiosulfate solution to remove any remaining iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
The crude product is often of high purity, but can be further purified by recrystallization or column chromatography if necessary.
Expected Yield: 90-98%.[10]
Protocol 3: Diastereoselective Friedländer Heterocyclization using a Chiral Phosphoric Acid Catalyst
This advanced protocol is an example of an asymmetric variant of the Friedländer synthesis, useful for the construction of chiral quinoline scaffolds. The specific substrate and catalyst may vary, but the general procedure highlights the key aspects of organocatalyzed asymmetric reactions.[4]
Materials:
-
Substituted 2-aminoaryl ketone (1.0 equiv)
-
α-Methylene carbonyl derivative (1.2 equiv)
-
Chiral Phosphoric Acid (CPA) catalyst (e.g., (R)-TRIP) (0.05 - 0.1 equiv)
-
Toluene or another suitable non-polar solvent
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add the chiral phosphoric acid catalyst.
-
Add the 2-aminoaryl ketone and the α-methylene carbonyl derivative.
-
Add the solvent (e.g., toluene) via syringe.
-
Stir the reaction mixture at the specified temperature (which can range from room temperature to elevated temperatures depending on the substrates).
-
Monitor the reaction for conversion and diastereoselectivity by chiral HPLC or NMR analysis of aliquots.
-
Once the reaction has reached completion or optimal conversion/selectivity, quench the reaction if necessary (e.g., by adding a small amount of triethylamine).
-
Concentrate the reaction mixture in vacuo.
-
Purify the product by flash column chromatography on silica gel to isolate the desired diastereomer.
Expected Outcome: High yields and diastereoselectivity (dr > 90:10) are often achievable with this method.
Applications in Drug Development
The quinoline core is a key pharmacophore in numerous approved drugs and clinical candidates. The Friedländer synthesis provides a direct and modular route to access diverse quinoline derivatives for biological screening.
-
Antimalarial Agents: The 4-aminoquinoline scaffold, found in drugs like Chloroquine and Amodiaquine, is readily accessible through Friedländer-type strategies.
-
Anticancer Agents: Many kinase inhibitors developed for cancer therapy feature a quinoline core. The synthesis allows for the introduction of various substituents to optimize binding affinity and selectivity.[11]
-
Antibacterial Agents: Fluoroquinolone antibiotics, such as Ciprofloxacin and Levofloxacin, are a major class of antibacterial drugs. While not directly made by the classical Friedländer reaction, the underlying principles of quinoline ring formation are relevant to their synthesis.
The ability to rapidly generate libraries of substituted quinolines using the various protocols described above makes the Friedländer synthesis an invaluable tool for structure-activity relationship (SAR) studies in drug discovery programs.
References
- 1. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Friedländer Quinoline Synthesis [scite.ai]
- 8. researchgate.net [researchgate.net]
- 9. Molecular iodine: a highly efficient catalyst in the synthesis of quinolines via Friedländer annulation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Molecular iodine: a highly efficient catalyst in the synthesis of quinolines via Friedländer annulation [organic-chemistry.org]
- 11. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. A highly effective one-pot synthesis of quinolines from o-nitroarylcarbaldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Quinoline Synthesis via Skraup Synthesis and its Modifications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Skraup synthesis and its key modifications—the Doebner-von Miller and Combes reactions—for the synthesis of quinolines, a crucial scaffold in medicinal chemistry and drug development. This document offers detailed experimental protocols, comparative data, and mechanistic diagrams to aid researchers in the practical application and optimization of these important synthetic methods.
Introduction to Quinoline Synthesis
The quinoline moiety is a fundamental heterocyclic scaffold present in a wide array of natural products and synthetic compounds exhibiting significant biological activities, including antimalarial, antibacterial, and anticancer properties. The development of robust and versatile methods for quinoline synthesis is therefore of paramount importance in medicinal chemistry and drug discovery. Among the classical methods, the Skraup synthesis and its subsequent modifications remain highly relevant for accessing a diverse range of quinoline derivatives.
The Classical Skraup Synthesis
The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is a chemical reaction used to synthesize quinolines by heating an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[1]
Reaction Mechanism: The reaction proceeds through several key steps:
-
Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the reactive α,β-unsaturated aldehyde, acrolein.[2]
-
Michael Addition: The aromatic amine undergoes a Michael-type conjugate addition to acrolein.
-
Cyclization: The resulting intermediate undergoes an acid-catalyzed cyclization.
-
Dehydration and Oxidation: Subsequent dehydration and oxidation of the dihydroquinoline intermediate yield the final quinoline product. The oxidizing agent, often nitrobenzene corresponding to the starting aniline, is reduced in the process.[3]
Challenges: The classical Skraup reaction is notoriously exothermic and can be violent, often leading to the formation of tarry byproducts and resulting in low to moderate yields.[4]
Modifications of the Skraup Synthesis
To address the challenges of the classical Skraup synthesis, several modifications have been developed, with the Doebner-von Miller and Combes syntheses being the most prominent. These modifications offer greater control, improved yields, and the ability to introduce a wider range of substituents onto the quinoline core.
The Doebner-von Miller Reaction
The Doebner-von Miller reaction is a variation of the Skraup synthesis that utilizes α,β-unsaturated aldehydes or ketones in place of glycerol.[5] This modification allows for the synthesis of a broader range of substituted quinolines. The reaction is typically catalyzed by Brønsted or Lewis acids.[6]
Reaction Mechanism: The mechanism is similar to the Skraup synthesis, involving the conjugate addition of an aniline to the α,β-unsaturated carbonyl compound, followed by cyclization, dehydration, and oxidation.[5]
The Combes Quinoline Synthesis
The Combes synthesis involves the reaction of an aniline with a β-diketone in the presence of an acid catalyst, typically concentrated sulfuric acid.[7] This method is particularly useful for the preparation of 2,4-disubstituted quinolines.[8]
Reaction Mechanism: The reaction begins with the formation of a Schiff base from the aniline and one of the carbonyl groups of the β-diketone. Tautomerization to an enamine is followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to close the ring. Dehydration of the resulting intermediate furnishes the quinoline product.[7]
Quantitative Data Summary
The following table summarizes typical yields and reaction conditions for the Skraup synthesis and its modifications, providing a basis for comparison.
| Synthesis Method | Starting Materials | Catalyst/Reagent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Skraup Synthesis | Aniline, Glycerol, Nitrobenzene | Conc. H₂SO₄, FeSO₄ | 135-145 | 3 | 84-91 |
| Doebner-von Miller | Aniline, Crotonaldehyde | Conc. HCl | Reflux | 3-4 | 60-70 |
| Combes Synthesis | Aniline, Acetylacetone | Conc. H₂SO₄ | 100 | 0.25 | 68-72 |
Yields are highly dependent on the specific substrates and reaction conditions used.
Experimental Protocols
Protocol for Skraup Synthesis of Quinoline
This protocol is adapted from a procedure in Organic Syntheses.
Materials:
-
Aniline (93 g, 1.0 mole)
-
Glycerol (240 g, 2.6 moles)
-
Nitrobenzene (49 g, 0.4 mole)
-
Concentrated Sulfuric Acid (100 mL)
-
Ferrous Sulfate Heptahydrate (10 g)
-
Sodium Hydroxide solution (for workup)
-
Steam distillation apparatus
Procedure:
-
In a 2-L round-bottom flask equipped with a reflux condenser, cautiously mix aniline, glycerol, nitrobenzene, and ferrous sulfate heptahydrate.
-
Slowly and with cooling, add concentrated sulfuric acid to the mixture.
-
Heat the mixture gently in a fume hood. The reaction is exothermic and will begin to boil. Remove the external heating source and allow the reaction to proceed under reflux. If the reaction becomes too vigorous, cool the flask with a water bath.
-
Once the initial vigorous reaction subsides, heat the mixture to maintain a gentle reflux for 3 hours.
-
Allow the mixture to cool slightly and then pour it into a larger flask containing 1 L of water.
-
Make the solution alkaline by the slow addition of a concentrated sodium hydroxide solution, with cooling.
-
Steam distill the mixture to isolate the quinoline. The quinoline will co-distill with any unreacted nitrobenzene and aniline.
-
Separate the organic layer from the distillate and wash it with dilute hydrochloric acid to extract the quinoline.
-
Make the acidic extract alkaline with sodium hydroxide solution to liberate the free quinoline.
-
Extract the quinoline with a suitable organic solvent (e.g., diethyl ether or dichloromethane), dry the organic extract over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the crude quinoline by distillation.
Protocol for Doebner-von Miller Synthesis of 2-Methylquinoline (Quinaldine)
Materials:
-
Aniline (46.5 g, 0.5 mole)
-
Crotonaldehyde (42.0 g, 0.6 mole)
-
Concentrated Hydrochloric Acid (100 mL)
-
Nitrobenzene (25 g, 0.2 mole)
-
Sodium Hydroxide solution (for workup)
Procedure:
-
In a 1-L three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place the aniline and concentrated hydrochloric acid.
-
Cool the flask in an ice bath and slowly add the crotonaldehyde from the dropping funnel with vigorous stirring over a period of 1 hour.
-
After the addition is complete, add the nitrobenzene.
-
Heat the mixture under reflux with stirring for 3-4 hours.
-
Cool the reaction mixture and make it strongly alkaline with a 40% sodium hydroxide solution.
-
Steam distill the mixture to isolate the quinaldine.
-
Separate the organic layer of the distillate, dry it over anhydrous potassium carbonate, and purify by distillation.
Protocol for Combes Synthesis of 2,4-Dimethylquinoline
This protocol is adapted from a procedure in Organic Syntheses.[2]
Materials:
-
Aniline (93 g, 1.0 mole)
-
Acetylacetone (100 g, 1.0 mole)
-
Concentrated Sulfuric Acid (250 mL)
-
Ice
-
Ammonium Hydroxide solution (for workup)
Procedure:
-
In a 1-L beaker, slowly and with stirring, add the aniline to the acetylacetone. The reaction is exothermic.
-
Cool the mixture in an ice bath and slowly add the concentrated sulfuric acid with continuous stirring.
-
Heat the mixture on a steam bath for 15 minutes.
-
Carefully pour the hot reaction mixture onto 1 kg of crushed ice.
-
Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide solution until the 2,4-dimethylquinoline precipitates.
-
Collect the solid product by filtration, wash it with water, and recrystallize from aqueous ethanol to obtain the purified 2,4-dimethylquinoline.
Visualizations
Reaction Mechanisms
Caption: Skraup Synthesis Mechanism.
Caption: Doebner-von Miller Synthesis Mechanism.
Caption: Combes Synthesis Mechanism.
Experimental Workflow
Caption: General Experimental Workflow.
References
- 1. iipseries.org [iipseries.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 6. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for 3-Nitroquinolines in Anticancer Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline derivatives have emerged as a significant scaffold in the development of novel anticancer agents due to their diverse mechanisms of action, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[1] The introduction of a nitro group at the 3-position of the quinoline core has been identified as a promising strategy for discovering new antiproliferative agents.[2][3] This document provides an overview of the application of 3-nitroquinoline derivatives in anticancer research, summarizing key data and providing detailed experimental protocols for their evaluation. While specific data on 2-Ethyl-3-nitroquinoline is limited in the public domain, the information presented here for the broader class of 3-nitroquinolines serves as a valuable resource for researchers interested in this chemical space.
Data Summary
The anticancer activity of various 3-nitroquinoline derivatives has been evaluated against several cancer cell lines. The following tables summarize the available quantitative data, such as IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro.
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Quinoline-chalcone derivative 12e | MGC-803 | 1.38 | 5-Fu | 6.22 |
| HCT-116 | 5.34 | 5-Fu | 10.4 | |
| MCF-7 | 5.21 | 5-Fu | 11.1 | |
| Quinoline chalcone 6 | HL60 | 0.59 | - | - |
| Quinazoline derivatives 21-23 | HeLa | 1.85 - 2.81 | Gefitinib | 4.3 |
| MDA-MB231 | 1.85 - 2.81 | Gefitinib | 28.3 | |
| [PtCl(8-O-quinoline)(dmso)] (2) | MG-63 | 4 | Cisplatin | 39 |
| Nitroxoline | PC-3 | 3.2 ± 0.6 | - | - |
| Novel 1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carboxamide derivatives (Compound 41) | Four cancer cell lines | 0.02 - 0.04 | - | - |
| 4-anilinoquinoline derivatives (Compounds 20, 21, 22) | - | 0.0318, 0.03707, 0.04252 | Gefitinib | 0.02916 |
| AURKA/B inhibitory 4-anilinoquinoline derivative (Compound 10) | - | AURKA: 0.93, AURKB: 0.09 | - | - |
| Compound | In Vivo Model | Dosage | Tumor Growth Inhibition (TGI) |
| 2-(6,8-dimethyl-5-nitro-4-chloroquinoline-2-yl)-5,6,7-trichloro-1,3-tropolone | Subcutaneous PDX models of human squamous cell lung cancer | 2.75 mg/g | 73.5% (females), 74.4% (males) |
Mechanism of Action
Several 3-nitroquinoline derivatives have been shown to exert their anticancer effects through the inhibition of key signaling pathways involved in cancer cell proliferation and survival. A prominent target is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed in various cancers.[2][3] Inhibition of EGFR blocks downstream signaling cascades, leading to cell cycle arrest and apoptosis.
Other proposed mechanisms of action for quinoline derivatives include the induction of apoptosis through the generation of reactive oxygen species (ROS) and the inhibition of other critical enzymes like topoisomerase.[4][5]
Experimental Protocols
Synthesis of 3-Nitroquinoline Derivatives
A general method for the synthesis of the 3-nitroquinoline scaffold can be adapted from established organic chemistry protocols. One common approach is the Friedländer annulation.
Protocol: Friedländer Annulation for Quinoline Synthesis
-
Reaction Setup: Combine a 2-aminobenzaldehyde or 2-aminoketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester) in a suitable solvent such as ethanol or acetic acid.
-
Catalysis: Add a catalytic amount of a base (e.g., piperidine, sodium hydroxide) or acid (e.g., p-toluenesulfonic acid).
-
Reaction Conditions: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture and pour it into ice-water.
-
Purification: Collect the resulting precipitate by filtration, wash with cold water, and purify by recrystallization or column chromatography to obtain the quinoline derivative.
-
Nitration: The quinoline core can then be nitrated using standard nitrating agents (e.g., a mixture of nitric acid and sulfuric acid) to introduce the nitro group at the 3-position. The specific conditions for nitration will depend on the substituents already present on the quinoline ring.
In Vitro Cytotoxicity Assay
The antiproliferative activity of synthesized compounds is typically assessed using a cytotoxicity assay, such as the MTT or SRB assay.
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 3-nitroquinoline derivative (typically ranging from nanomolar to micromolar) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
In Vivo Antitumor Activity Study
Promising compounds from in vitro studies are further evaluated in vivo using animal models, such as xenografts in immunodeficient mice.
Protocol: Xenograft Mouse Model
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the 3-nitroquinoline derivative (e.g., intraperitoneally, orally) at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor volume using calipers every few days.
-
Monitoring: Monitor the body weight and general health of the mice throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.
Conclusion and Future Directions
The 3-nitroquinoline scaffold represents a promising starting point for the development of novel anticancer agents. The available data suggests that derivatives of this class can exhibit potent antiproliferative activity against a range of cancer cell lines, potentially through the inhibition of key signaling pathways like the EGFR pathway. Further research is warranted to synthesize and evaluate a broader range of 3-nitroquinoline derivatives, including this compound, to establish clear structure-activity relationships and to identify lead candidates for further preclinical and clinical development. Detailed mechanistic studies will also be crucial to fully elucidate their mode of action and to identify predictive biomarkers for patient selection.
References
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. Discovering novel 3-nitroquinolines as a new class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo anticancer effects of two quinoline-platinum(II) complexes on human osteosarcoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Complex Quinolines via Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the synthesis of complex quinoline derivatives using various multicomponent reactions (MCRs). MCRs offer an efficient and atom-economical approach to constructing molecular complexity from simple starting materials in a single synthetic operation. The following sections detail the experimental procedures for several key MCRs, including the Friedländer Annulation, Povarov Reaction, Combes Synthesis, and Doebner-von Miller Reaction.
Friedländer Annulation for Polysubstituted Quinolines
The Friedländer annulation is a classical and straightforward method for synthesizing quinolines by the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[1][2] This section provides two modern, efficient protocols.
Protocol 1: Ceric Ammonium Nitrate Catalyzed Friedländer Annulation
This protocol outlines an efficient and practical method for the synthesis of a wide range of structurally diverse and pharmacologically significant quinolines using ceric ammonium nitrate (CAN) as a catalyst at ambient temperature.[3]
Experimental Protocol:
-
To a solution of the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol) in ethanol (10 mL), add ceric ammonium nitrate (10 mol%).
-
Stir the reaction mixture at room temperature for 45 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water (50 mL).
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Data Presentation:
| Entry | 2-Aminoaryl Ketone | Active Methylene Compound | Product | Yield (%) |
| 1 | 2-Aminobenzophenone | Ethyl acetoacetate | 2-Methyl-4-phenylquinoline-3-carboxylate | 92 |
| 2 | 2-Amino-5-chlorobenzophenone | Acetylacetone | 3-Acetyl-6-chloro-2-methyl-4-phenylquinoline | 95 |
| 3 | 2-Aminoacetophenone | Cyclohexanone | 1,2,3,4-Tetrahydroacridine | 88 |
| 4 | 2-Amino-5-nitrobenzophenone | Malononitrile | 2-Amino-6-nitro-4-phenylquinoline-3-carbonitrile | 90 |
Experimental Workflow:
Caption: Workflow for CAN-catalyzed Friedländer Annulation.
Protocol 2: One-Pot Friedländer Synthesis from o-Nitroarylcarbaldehydes
This practical and scalable one-pot method involves the in situ reduction of o-nitroarylcarbaldehydes to their corresponding amino derivatives using iron powder, followed by condensation with a carbonyl compound.[4]
Experimental Protocol:
-
To a stirred suspension of o-nitroarylcarbaldehyde (1.0 mmol) and iron powder (3.0 mmol) in ethanol (10 mL), add a catalytic amount of aqueous hydrochloric acid (0.1 mL).
-
Heat the mixture to reflux for 1-2 hours until the reduction is complete (monitored by TLC).
-
Add the ketone or aldehyde (1.2 mmol) and potassium hydroxide (1.5 mmol) to the reaction mixture.
-
Continue to reflux for an additional 3-6 hours.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite.
-
Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation:
| Entry | o-Nitroarylcarbaldehyde | Carbonyl Compound | Product | Yield (%) |
| 1 | 2-Nitrobenzaldehyde | Acetophenone | 2-Phenylquinoline | 95 |
| 2 | 5-Chloro-2-nitrobenzaldehyde | Propiophenone | 6-Chloro-2-phenyl-3-methylquinoline | 88 |
| 3 | 2-Nitrobenzaldehyde | Cyclopentanone | 7,8-Dihydro-6H-cyclopenta[b]quinoline | 85 |
| 4 | 4,5-Dimethoxy-2-nitrobenzaldehyde | Acetone | 6,7-Dimethoxy-2-methylquinoline | 92 |
Experimental Workflow:
Caption: Workflow for One-Pot Friedländer Synthesis.
Povarov Reaction for Tetrahydroquinoline Synthesis
The Povarov reaction is a powerful multicomponent reaction for the synthesis of tetrahydroquinolines, which can subsequently be oxidized to quinolines. It typically involves the reaction of an aniline, an aldehyde, and an electron-rich alkene.[5][6]
Protocol: Lewis Acid Catalyzed Three-Component Povarov Reaction
This protocol describes a multicomponent approach for the synthesis of tetrahydroquinolines using a Lewis acid catalyst.[7][8]
Experimental Protocol:
-
To a solution of the aniline (1.0 mmol) and the aldehyde (1.0 mmol) in a suitable solvent (e.g., acetonitrile, 5 mL), add the Lewis acid catalyst (e.g., BF3·MeOH, 30 mol%).
-
Stir the mixture at room temperature for 10-15 minutes to allow for imine formation.
-
Add the electron-rich alkene (e.g., ethyl vinyl ether, 1.5 mmol) to the reaction mixture.
-
Stir the reaction at the appropriate temperature (e.g., 82 °C) for 24 hours.[9]
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation:
| Entry | Aniline | Aldehyde | Alkene | Catalyst | Product | Yield (%) |
| 1 | Aniline | Benzaldehyde | Ethyl vinyl ether | BF3·MeOH | 2-Ethoxy-4-phenyl-1,2,3,4-tetrahydroquinoline | 81 |
| 2 | p-Toluidine | p-Anisaldehyde | 2,3-Dihydrofuran | Cu(OTf)2 | 8-Methoxy-6-methyl-2,3,4,4a,5,9b-hexahydrofuro[3,2-c]quinoline | 75 |
| 3 | m-Anisidine | Benzaldehyde | N-Vinylpyrrolidinone | AlCl3 | 1-(4-(3-Methoxyphenyl)-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)pyrrolidin-2-one | 78 |
| 4 | 2,4-Dimethoxyaniline | 2-Pyridinecarboxaldehyde | Ethyl vinyl ether | BF3·MeOH | 2-Ethoxy-6,8-dimethoxy-4-(pyridin-2-yl)-1,2,3,4-tetrahydroquinoline | 72[9] |
Experimental Workflow:
Caption: Workflow for Lewis Acid Catalyzed Povarov MCR.
Combes Synthesis of 2,4-Disubstituted Quinolines
The Combes synthesis involves the acid-catalyzed reaction of anilines with 1,3-dicarbonyl compounds to produce 2,4-disubstituted quinolines.[10][11]
Experimental Protocol:
-
In a round-bottom flask, mix the aniline (1.0 mmol) and the 1,3-dicarbonyl compound (1.1 mmol).
-
Carefully add concentrated sulfuric acid (5 mL) to the mixture while cooling in an ice bath.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 100-120 °C for 2-4 hours.
-
Monitor the reaction by TLC.
-
Pour the cooled reaction mixture onto crushed ice.
-
Neutralize the solution with a concentrated aqueous solution of sodium hydroxide until a precipitate forms.
-
Filter the precipitate and wash it thoroughly with water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure quinoline derivative.
Data Presentation:
| Entry | Aniline | 1,3-Dicarbonyl Compound | Product | Yield (%) |
| 1 | Aniline | Acetylacetone | 2,4-Dimethylquinoline | 85 |
| 2 | p-Toluidine | Benzoylacetone | 2-Methyl-6-methyl-4-phenylquinoline | 78 |
| 3 | m-Anisidine | Ethyl acetoacetate | 4-Hydroxy-7-methoxy-2-methylquinoline | 72 |
| 4 | Naphthylamine | Acetylacetone | 2,4-Dimethylbenzo[g]quinoline | 80[12] |
Experimental Workflow:
Caption: Workflow for the Combes Synthesis of Quinolines.
Doebner-von Miller Reaction
The Doebner-von Miller reaction is a versatile method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds. The reaction is typically catalyzed by a strong acid.[13][14]
Protocol: Silver(I)-Exchanged Montmorillonite K10 Catalyzed Doebner-von Miller Reaction
This protocol utilizes a solid acid catalyst for a more environmentally friendly approach to the Doebner-von Miller reaction.
Experimental Protocol:
-
In a round-bottom flask, add the aniline (1.0 mmol), the α,β-unsaturated aldehyde or ketone (1.2 mmol), and the Ag(I)-exchanged Montmorillonite K10 catalyst (10 wt%).
-
Heat the solvent-free reaction mixture at 100 °C for 3 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add ethyl acetate (20 mL) and stir for 10 minutes.
-
Filter the catalyst.
-
Wash the catalyst with additional ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation:
| Entry | Aniline | α,β-Unsaturated Carbonyl | Product | Yield (%) |
| 1 | Aniline | Cinnamaldehyde | 2-Phenylquinoline | 89 |
| 2 | p-Toluidine | Crotonaldehyde | 2,6-Dimethylquinoline | 85 |
| 3 | m-Chloroaniline | Methyl vinyl ketone | 7-Chloro-4-methylquinoline | 78 |
| 4 | Aniline | Acrolein | Quinoline | 82 |
Experimental Workflow:
Caption: Workflow for Heterogeneous Doebner-von Miller Reaction.
These protocols provide a starting point for the synthesis of a wide variety of complex quinoline derivatives. The choice of reaction and specific conditions will depend on the desired substitution pattern and the availability of starting materials. Researchers are encouraged to consult the primary literature for further details and optimization of these methods for their specific targets.
References
- 1. researchgate.net [researchgate.net]
- 2. Friedländer Quinoline Synthesis [scite.ai]
- 3. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. povarov-reaction-a-versatile-method-to-synthesize-tetrahydroquinolines-quinolines-and-julolidines - Ask this paper | Bohrium [bohrium.com]
- 7. sci-rad.com [sci-rad.com]
- 8. Synthesis of tetrahydroquinolines and quinoline derivatives through the Lewis acid catalysed Povarov reaction: A comparative study between multi step and multi-component methods - Scientiae Radices - Tom Vol. 2, Iss. 3 (2023) - BazTech - Yadda [yadda.icm.edu.pl]
- 9. scispace.com [scispace.com]
- 10. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 11. Synthesis of quinolines via sequential addition and I 2 -mediated desulfurative cyclization - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06976D [pubs.rsc.org]
- 12. iipseries.org [iipseries.org]
- 13. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 14. synarchive.com [synarchive.com]
Green Chemistry Approaches to Quinoline Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The development of sustainable and environmentally benign synthetic methodologies is a cornerstone of modern medicinal and process chemistry. Quinoline and its derivatives represent a critical class of heterocyclic compounds with a broad spectrum of applications in drug discovery and materials science.[1][2] Traditional methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, often rely on harsh conditions, toxic reagents, and volatile organic solvents, posing significant environmental and safety concerns.[3][4] This has spurred the development of greener alternatives that minimize waste, reduce energy consumption, and utilize less hazardous substances.[5][6][7]
These application notes provide an overview and detailed protocols for several key green chemistry approaches to quinoline synthesis, including microwave-assisted synthesis, ultrasound irradiation, solvent-free reactions, the use of greener catalysts, and aqueous reaction media.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant rate enhancements and often leading to higher yields and cleaner reactions compared to conventional heating.[8][9][10]
Application Note:
Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times for classical quinoline syntheses. For instance, the Friedländer synthesis, which traditionally can take several hours, can be completed in minutes under microwave irradiation.[11] This technique is amenable to both solvent-free conditions and the use of green solvents like water or ethanol.[4][12]
Key Experiments & Protocols:
a) Microwave-Assisted Friedländer Synthesis (Solvent-Free)
This protocol describes a one-pot reaction from o-nitrobenzaldehyde and enolizable ketones using SnCl₂·2H₂O as a reductant under solvent-free microwave irradiation.[5]
-
Reactants:
-
o-nitrobenzaldehyde (1 mmol)
-
Enolizable ketone (e.g., acetone, acetophenone) (1.2 mmol)
-
SnCl₂·2H₂O (2.5 mmol)
-
-
Procedure:
-
Grind o-nitrobenzaldehyde, the ketone, and SnCl₂·2H₂O together in a mortar.
-
Transfer the mixture to a microwave-safe vessel.
-
Irradiate in a microwave reactor at 1050 W for 5 minutes (in intervals of 3 and 2 minutes with a 5-minute pause).[5]
-
After cooling, render the reaction mixture basic (pH 8) with 10% NaHCO₃ solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
b) Microwave-Assisted Gould-Jacobs Reaction
This protocol outlines the synthesis of 3-acetyl-4-hydroxyquinoline derivatives using microwave irradiation.[13]
-
Reactants:
-
Aryl amine (e.g., aniline) (10 mmol)
-
Diethyl 2-(ethoxymethylidene)malonate (12 mmol)
-
-
Procedure:
-
Mix the aryl amine and diethyl 2-(ethoxymethylidene)malonate in a microwave vial.
-
Irradiate the mixture in a microwave synthesizer at a specified temperature and time (e.g., 250 °C for 10-30 minutes).[14]
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration and wash with a cold solvent like acetonitrile.
-
The intermediate can be cyclized to the quinoline derivative by heating in a high-boiling solvent (e.g., diphenyl ether) under microwave irradiation.
-
| Method | Reactants | Catalyst/Reagent | Solvent | Time | Yield (%) | Reference |
| Friedländer Synthesis | o-nitrobenzaldehyde, Acetone | SnCl₂·2H₂O | Solvent-free | 5 min | 85 | [5] |
| Skraup Reaction | Anilines, Glycerol | H₂SO₄ | Water | 15-20 min | 10-66 | [4] |
| Gould-Jacobs Reaction | Aniline, Diethyl ethoxymethylenemalonate | None | Solvent-free | 5 min (300 °C) | 47 | [14] |
Ultrasound-Assisted Synthesis
Sonochemistry utilizes the energy of ultrasound to induce chemical reactions. This technique can enhance reaction rates and yields by creating localized high temperatures and pressures through acoustic cavitation.[2][15]
Application Note:
Ultrasound-assisted synthesis offers a green alternative for multicomponent reactions (MCRs) to produce quinolines. The use of ultrasound can significantly shorten reaction times and improve yields, often in aqueous media, which aligns with the principles of green chemistry.[16][17]
Key Experiments & Protocols:
a) Ultrasound-Assisted Three-Component Synthesis in Water
This protocol details a one-pot synthesis of 2-substituted quinolines using SnCl₂·2H₂O as a precatalyst under ultrasound irradiation in water.[18][19]
-
Reactants:
-
Aniline (1 mmol)
-
Aldehyde (e.g., benzaldehyde) (1 mmol)
-
Ethyl 3,3-diethoxypropionate (1.2 mmol)
-
SnCl₂·2H₂O (20 mol%)
-
-
Procedure:
-
Combine aniline, the aldehyde, ethyl 3,3-diethoxypropionate, and SnCl₂·2H₂O in water.
-
Irradiate the mixture in a laboratory ultrasonic bath (e.g., 35 kHz) at room temperature for a specified duration.
-
Monitor the reaction progress by TLC.
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the product by column chromatography.
-
| Method | Reactants | Catalyst/Reagent | Solvent | Time | Yield (%) | Reference |
| Three-Component Reaction | Aniline, Benzaldehyde, Ethyl 3,3-diethoxypropionate | SnCl₂·2H₂O | Water | 60 min | 85 | [18][19] |
| N-alkylation & Cycloaddition | Imidazole derivatives, Alkylating agents, DMAD | None | Acetonitrile | 150-180 min | ~95 | [8][11] |
Solvent-Free Synthesis
Eliminating organic solvents is a primary goal of green chemistry. Solvent-free, or neat, reactions reduce waste, cost, and safety hazards associated with volatile organic compounds.[20]
Application Note:
Solvent-free conditions can be applied to various quinoline syntheses, often in conjunction with other green techniques like microwave irradiation or grinding. These methods are highly atom-economical and simplify product isolation.[21]
Key Experiments & Protocols:
a) Catalyst- and Solvent-Free Synthesis from Imines and Styrene
This protocol describes the synthesis of functionalized quinolines by heating imines with styrene without any solvent or catalyst.
-
Reactants:
-
Substituted aldimine (1 mmol)
-
Substituted styrene (1 mmol)
-
-
Procedure:
-
In a round-bottom flask, mix the substituted aldimine and substituted styrene.
-
Heat the mixture at 110 °C for 5 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add water and ethyl acetate and stir.
-
Separate the organic layer, dry with Na₂SO₄, and concentrate under reduced pressure.
-
Recrystallize the crude solid from methanol to obtain the pure product.
-
| Method | Reactants | Catalyst/Reagent | Solvent | Time | Yield (%) | Reference |
| Imine + Styrene | Substituted Aldimines, Substituted Styrenes | None | Solvent-free | 5 h | 70-85 | |
| Friedländer Synthesis | o-nitrobenzaldehyde, Acetone | SnCl₂·2H₂O | Solvent-free (MW) | 5 min | 85 | [5] |
Greener Catalysts
The use of reusable, non-toxic, and highly efficient catalysts is a key aspect of green synthesis. This includes heterogeneous catalysts, nanocatalysts, and Brønsted acids.[22]
Application Note:
Greener catalysts, such as functionalized graphitic carbon nitride (g-C₃N₄), offer high efficiency and recyclability in quinoline synthesis.[23] These catalysts can be used in lower quantities and often under milder conditions than traditional acid or metal catalysts.
Key Experiments & Protocols:
a) Friedländer Synthesis using a Metal-Free Heterogeneous Catalyst
This protocol outlines the synthesis of quinoline derivatives using a Brønsted acid functionalized g-C₃N₄ catalyst.[23]
-
Reactants:
-
2-Aminoaryl ketone (1.0 mmol)
-
α-Methylene carbonyl derivative (e.g., acetylacetone) (1.2 mmol)
-
g-C₃N₄-CO-(CH₂)₃-SO₃H catalyst (10 wt%)
-
-
Procedure:
-
Combine the 2-aminoaryl ketone, α-methylene carbonyl derivative, and the g-C₃N₄ catalyst in a reaction vessel.
-
Stir the reaction mixture at 100 °C for 4 hours under solvent-free conditions.
-
Monitor the reaction progress using TLC.
-
After completion, dissolve the mixture in a suitable solvent and filter to recover the catalyst.
-
Wash the catalyst for reuse.
-
Evaporate the solvent from the filtrate and purify the product.
-
| Method | Reactants | Catalyst | Solvent | Time | Yield (%) | Reference |
| Friedländer Synthesis | 2-Aminoaryl ketone, Acetylacetone | g-C₃N₄-CO-(CH₂)₃-SO₃H | Solvent-free | 4 h | >95 | [23] |
| Three-Component Reaction | Aniline, Aldehyde, Alkyne | FeCl₃ or Yb(OTf)₃ | Dichloromethane | 24 h | up to 94 | [22] |
Visualizing Green Quinoline Synthesis Workflows
Caption: Interconnectivity of green chemistry approaches and classical named reactions for quinoline synthesis.
References
- 1. Quinoline synthesis [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Facile synthesis of quinoline in water | EurekAlert! [eurekalert.org]
- 4. tandfonline.com [tandfonline.com]
- 5. ias.ac.in [ias.ac.in]
- 6. A New Green Approach to the Friedländer Synthesis of Quinolines (2003) | Antonio Arcadi | 163 Citations [scispace.com]
- 7. eurekaselect.com [eurekaselect.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. [repository.cam.ac.uk]
- 12. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 13. researchgate.net [researchgate.net]
- 14. ablelab.eu [ablelab.eu]
- 15. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iipseries.org [iipseries.org]
- 17. Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ultrasound Assisted Synthesis of Quinoline Derivatives in the Presence of SnCl2·2H2O as a Precatalyst in Water: Evaluation of their Antibacterial Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. scielo.br [scielo.br]
- 23. Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Ethyl-3-nitroquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 2-Ethyl-3-nitroquinoline.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and recommended solutions.
Problem 1: Low Yield of Purified this compound After Recrystallization
| Potential Cause | Recommended Solution |
| Inappropriate Recrystallization Solvent | The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For nitroaromatic compounds like this compound, consider solvents such as ethanol, methanol, ethyl acetate, or mixtures like ethanol/water or ethyl acetate/hexane. Perform small-scale solvent screening to identify the optimal system. |
| Excessive Solvent Usage | Using too much solvent will keep the product dissolved even at low temperatures, significantly reducing the yield. Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Premature Crystallization | If the solution cools too quickly, especially during hot filtration to remove insoluble impurities, the product may crystallize prematurely on the filter paper or in the funnel. To prevent this, pre-heat the filtration apparatus (funnel and receiving flask) and use a fluted filter paper for rapid filtration. |
| Incomplete Crystallization | After dissolving the crude product, allow the solution to cool slowly to room temperature to form large, pure crystals. Subsequently, cool the flask in an ice bath to maximize crystal formation before filtration. |
Problem 2: Persistent Impurities in the Purified Product
| Potential Cause | Recommended Solution |
| Co-crystallization of Impurities | If an impurity has similar solubility properties to the desired product, it may co-crystallize. In such cases, a second recrystallization from a different solvent system may be necessary. Alternatively, column chromatography can be employed for separation. |
| Incomplete Reaction or Side Reactions | The synthesis of this compound, often via the Friedländer synthesis, may result in unreacted starting materials (e.g., 2-aminobenzaldehyde or 1-nitropropane) or side products from aldol-type condensations.[1][2] These impurities may require removal by column chromatography prior to final recrystallization. |
| Thermal Degradation | Nitro-substituted quinolines can be susceptible to degradation at high temperatures. Avoid prolonged heating during recrystallization. Use a water bath or a heating mantle with precise temperature control. |
Problem 3: Oily Product Instead of Crystals
| Potential Cause | Recommended Solution |
| Low Melting Point Impurities | The presence of impurities can lower the melting point of the mixture, leading to the formation of an oil. Attempt to purify a small portion of the oil by column chromatography to see if a solid product can be obtained. |
| Supersaturation | A highly concentrated solution may become supersaturated and oil out upon cooling. Try using a slightly larger volume of the recrystallization solvent. |
| Inappropriate Solvent | The chosen solvent may be too good a solvent for the compound, preventing crystallization. A less polar solvent or a solvent mixture might be more effective. |
Frequently Asked Questions (FAQs)
Q1: What is the most likely synthetic route for this compound and what are the expected impurities?
The most common method for synthesizing substituted quinolines is the Friedländer synthesis.[3][4] In the case of this compound, this would likely involve the condensation of a 2-aminoaryl ketone or aldehyde with a compound containing an α-methylene group adjacent to a nitro group. Potential impurities include unreacted starting materials and byproducts from self-condensation of the reactants.[2]
Q2: Which analytical techniques are suitable for assessing the purity of this compound?
High-Performance Liquid Chromatography (HPLC) is a powerful technique for determining the purity of quinoline derivatives.[5] A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point for method development.[5] Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for identifying impurities by detecting characteristic signals that do not correspond to the desired product.
Q3: What are some recommended solvent systems for the recrystallization of this compound?
For nitroaromatic compounds, polar protic solvents or mixtures are often effective. Based on general principles for similar compounds, the following can be considered:
-
Single Solvents: Ethanol, Methanol, Ethyl Acetate
-
Solvent Mixtures: Ethanol/Water, Ethyl Acetate/Hexane, Toluene/Heptane
A systematic approach to solvent selection is recommended, starting with small-scale solubility tests.
Q4: When should I consider using column chromatography for purification?
Column chromatography is advisable when:
-
Recrystallization fails to remove persistent impurities.
-
The crude product is an oil that does not crystallize.
-
Multiple components are present in the crude mixture, as indicated by TLC or HPLC analysis.
-
A very high degree of purity is required.
Silica gel is a common stationary phase, and the eluent can be a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The polarity of the eluent can be gradually increased to elute the desired compound.
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of the chosen solvent. If the solid dissolves at room temperature, the solvent is too polar. If it does not dissolve, gently heat the test tube. A suitable solvent will dissolve the solid upon heating. Allow the solution to cool to room temperature and then in an ice bath. The formation of crystals indicates a potentially good recrystallization solvent.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration: If insoluble impurities or activated charcoal are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Allow the crystals to air dry on the filter paper, then transfer them to a watch glass to dry completely.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method Development
This is a starting point for developing a specific HPLC method for the analysis of this compound.
| Parameter | Recommendation |
| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 15-20 minutes. A starting point could be 90% A to 10% A. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or determine the λmax of this compound by UV-Vis spectroscopy) |
| Injection Volume | 10 µL |
This method would need to be optimized to achieve good separation of the main peak from any impurity peaks.[5]
Visualizations
Caption: A typical workflow for the purification and analysis of this compound.
Caption: A decision tree for troubleshooting common purification issues.
References
- 1. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 4. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
optimizing reaction conditions for the synthesis of 2-Ethyl-3-nitroquinoline
Technical Support Center: Synthesis of 2-Ethyl-3-nitroquinoline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing this compound?
A1: A plausible and effective synthetic route involves a multi-step process:
-
Synthesis of 2-Ethylquinoline: This can be achieved through classical quinoline syntheses such as the Combes or Doebner-von Miller reactions.
-
N-Oxidation: The synthesized 2-Ethylquinoline is then converted to 2-Ethylquinoline N-oxide.
-
Regioselective Nitration: The N-oxide is subsequently nitrated at the C-3 position, a key step to achieving the desired isomer.
-
Deoxygenation: The final step involves the removal of the N-oxide to yield the target compound, this compound.
Q2: Why is the nitration performed on the N-oxide of 2-Ethylquinoline?
A2: Direct nitration of quinoline and its derivatives typically occurs at the 5- and 8-positions of the benzene ring. The pyridine ring is generally deactivated towards electrophilic substitution. By converting the quinoline to its N-oxide, the electronic properties of the ring system are altered, which can facilitate regioselective nitration at the C-3 position under specific conditions, particularly through a radical-mediated pathway.
Q3: What are the primary challenges in the synthesis of this compound?
A3: The main challenges include:
-
Control of Regioselectivity: Achieving nitration specifically at the 3-position can be difficult, with the potential for side reactions leading to other nitro isomers.
-
Reaction Optimization: Each step of the synthesis requires careful optimization of reaction conditions (temperature, reagents, reaction time) to maximize yield and purity.
-
Purification: Separation of the desired product from starting materials, side products, and isomers can be challenging.
Troubleshooting Guides
Problem 1: Low yield in the synthesis of 2-Ethylquinoline.
| Possible Cause | Suggested Solution |
| Inefficient cyclization in Combes/Doebner-von Miller synthesis. | - Ensure the use of a strong acid catalyst (e.g., concentrated sulfuric acid) and optimize the reaction temperature. - Verify the purity of the starting materials (aniline and the corresponding ketone/aldehyde). |
| Side reactions or polymerization. | - Control the reaction temperature carefully; exothermic reactions may require cooling. - Use an appropriate solvent and ensure anhydrous conditions if necessary. |
| Incomplete reaction. | - Increase the reaction time or temperature as guided by thin-layer chromatography (TLC) monitoring. - Consider using a more reactive starting material or a different synthetic route if yields remain low. |
Problem 2: Poor regioselectivity during the nitration step.
| Possible Cause | Suggested Solution |
| Use of standard electrophilic nitrating agents. | - Avoid traditional nitrating mixtures (e.g., HNO₃/H₂SO₄) which favor nitration on the benzene ring. - Employ a radical nitration protocol on the 2-Ethylquinoline N-oxide, for instance, using tert-butyl nitrite.[1] |
| Reaction conditions favoring other isomers. | - Optimize the solvent and temperature for the C-3 nitration. The reaction mechanism for C-3 nitration is distinct from electrophilic aromatic substitution.[1] |
| Incomplete N-oxidation. | - Ensure the N-oxidation step goes to completion before proceeding with nitration. Purify the N-oxide intermediate if necessary. |
Problem 3: Difficulty in the final deoxygenation step.
| Possible Cause | Suggested Solution |
| Ineffective reducing agent. | - Several reagents can be used for the deoxygenation of quinoline N-oxides, such as PCl₃, PPh₃, or catalytic hydrogenation. Select a method compatible with the nitro group. - Iron-catalyzed deoxygenation has also been reported.[2] |
| Degradation of the product. | - Perform the deoxygenation under mild conditions to avoid reduction or degradation of the nitro group. - Monitor the reaction closely by TLC to avoid over-reduction or side reactions. |
| Complex purification. | - Utilize column chromatography with an appropriate solvent system to isolate the final product from the deoxygenating agent's byproducts. |
Experimental Protocols
Protocol 1: Synthesis of 2-Ethylquinoline (via Doebner-von Miller Reaction)
This protocol is adapted from general procedures for the Doebner-von Miller synthesis.[3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add aniline (1.0 eq).
-
Reagent Addition: Slowly add a mixture of crotonaldehyde (from paraldehyde and an acid catalyst, or directly) or a suitable precursor to generate the α,β-unsaturated carbonyl in situ, along with a strong acid catalyst (e.g., hydrochloric acid or sulfuric acid). An oxidizing agent like nitrobenzene or arsenic acid can also be included.
-
Reaction Conditions: Heat the mixture to reflux for several hours. The reaction is often vigorous and should be controlled.
-
Work-up and Purification: After cooling, the reaction mixture is made basic with an aqueous solution of sodium hydroxide. The product is then extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation or column chromatography.
Protocol 2: Synthesis of 2-Ethylquinoline N-oxide
-
Reaction Setup: Dissolve 2-Ethylquinoline (1.0 eq) in a suitable solvent such as acetic acid or dichloromethane in a round-bottom flask.
-
Oxidant Addition: Add an oxidizing agent, such as hydrogen peroxide (30% aqueous solution) or meta-chloroperoxybenzoic acid (m-CPBA), portion-wise while stirring.
-
Reaction Conditions: The reaction is typically stirred at room temperature or gently heated (e.g., 50-70 °C) for several hours until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: The reaction mixture is cooled and the excess oxidant is quenched (e.g., with sodium sulfite solution for H₂O₂). The mixture is then neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent. The combined organic layers are dried and concentrated to give the N-oxide, which can be purified by recrystallization or column chromatography.
Protocol 3: C-3 Nitration of 2-Ethylquinoline N-oxide
This protocol is based on the metal-free nitration of quinoline N-oxides using tert-butyl nitrite.[1]
-
Reaction Setup: In a reaction vessel, dissolve 2-Ethylquinoline N-oxide (1.0 eq) in a suitable solvent (e.g., dichloroethane).
-
Reagent Addition: Add tert-butyl nitrite (TBN) as the nitrating agent. TBN serves as both the nitro source and an oxidant in a radical process.
-
Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 80-100 °C) for several hours. The progress of the reaction should be monitored by TLC.
-
Work-up and Purification: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel using a suitable eluent (e.g., a mixture of hexane and ethyl acetate) to isolate this compound N-oxide.
Protocol 4: Deoxygenation of this compound N-oxide
-
Reaction Setup: Dissolve the this compound N-oxide (1.0 eq) in an appropriate solvent (e.g., chloroform or acetonitrile).
-
Reducing Agent Addition: Add a deoxygenating agent such as phosphorus trichloride (PCl₃) or triphenylphosphine (PPh₃) dropwise at a controlled temperature (e.g., 0 °C).
-
Reaction Conditions: After the addition, the reaction mixture is stirred at room temperature for a few hours.
-
Work-up and Purification: The reaction is quenched by the slow addition of water or an aqueous basic solution. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield this compound.
Quantitative Data Summary
The following tables provide representative data for the optimization of key reaction steps, based on analogous transformations found in the literature.
Table 1: Optimization of the Combes Synthesis for Substituted Quinolines
| Entry | Reactant A | Reactant B | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Acetylacetone | H₂SO₄ | 100 | 4 | ~75 |
| 2 | Aniline | Ethyl acetoacetate | H₂SO₄ | 110 | 6 | ~70 |
| 3 | Substituted Aniline | β-Diketone | PPA | 120 | 5 | Variable |
| 4 | Aniline | 3,5-Heptanedione | H₂SO₄ | 100-120 | 4-6 | (Expected) |
Table 2: Optimization of C-3 Nitration of Quinoline N-oxides with Tert-Butyl Nitrite [1]
| Entry | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Quinoline N-oxide | DCE | 80 | 12 | 75 |
| 2 | 2-Methylquinoline N-oxide | DCE | 80 | 12 | 72 |
| 3 | 6-Chloroquinoline N-oxide | Toluene | 100 | 10 | 82 |
| 4 | 2-Ethylquinoline N-oxide | DCE | 80-100 | 10-14 | (Expected) |
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Plausible radical mechanism for C-3 nitration of 2-Ethylquinoline N-oxide.
References
- 1. tert-Butyl nitrite as a privileged reagent for a C–H bond (sub)nitration reaction in organic synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Nitration of 2-Ethylquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of 2-ethylquinoline.
Troubleshooting Guide
This guide addresses common issues encountered during the nitration of 2-ethylquinoline, offering potential causes and solutions to get your experiment back on track.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Inadequate Nitrating Agent Strength: The concentration of the nitric acid/sulfuric acid mixture may be too low. - Low Reaction Temperature: The reaction may be too slow at the current temperature. - Incomplete Protonation of Quinoline: Insufficient acid can prevent the formation of the reactive quinolinium ion. | - Use fuming nitric acid and concentrated sulfuric acid for optimal results. - Gradually increase the reaction temperature, monitoring for the formation of side products. - Ensure a sufficient excess of sulfuric acid is used to fully protonate the 2-ethylquinoline. |
| Formation of a Dark Tar or Polymeric Material | - Reaction Temperature is Too High: Excessive heat can lead to uncontrolled side reactions and polymerization, especially with an activated substrate like 2-ethylquinoline. - Concentration of Nitrating Agent is Too High: Very harsh nitrating conditions can cause oxidation and degradation of the starting material and product. | - Maintain a low reaction temperature, typically between 0-10 °C, especially during the addition of the nitrating agent. - Use a less concentrated nitrating mixture or add the substrate to the nitrating mixture slowly to control the reaction exotherm. |
| Poor Regioselectivity (Undesired Isomer Ratio) | - Reaction Conditions: The ratio of nitric acid to sulfuric acid and the reaction temperature can influence the isomer distribution. | - Alter the acid ratio. A higher proportion of sulfuric acid can increase the degree of protonation and affect the position of nitration. - Carefully control the temperature, as it can impact the kinetic vs. thermodynamic control of the reaction. |
| Presence of Oxidized Side Products | - Excessive Nitrating Agent: Too much nitric acid can lead to the oxidation of the ethyl side chain. - High Reaction Temperature: Elevated temperatures can promote oxidation reactions. | - Use a stoichiometric amount or a slight excess of nitric acid. - Maintain a low and controlled reaction temperature throughout the experiment. |
| Formation of N-Oxide Side Products | - Reaction with Nitric Acid: Quinoline derivatives can be oxidized by nitric acid to form the corresponding N-oxide. | - While difficult to completely avoid, using a stronger dehydrating agent like oleum in the sulfuric acid can reduce the water content and potentially suppress N-oxide formation. |
Frequently Asked Questions (FAQs)
Q1: What are the expected major products from the nitration of 2-ethylquinoline?
Under typical nitrating conditions (a mixture of concentrated nitric and sulfuric acid), electrophilic substitution occurs on the benzene ring of the quinoline nucleus. Due to the protonation of the quinoline nitrogen in the strong acid, the pyridine ring is strongly deactivated. The ethyl group at the 2-position is an activating group and directs incoming electrophiles to the ortho and para positions. Consequently, the primary products are expected to be 2-ethyl-6-nitroquinoline and 2-ethyl-8-nitroquinoline , with potential formation of smaller amounts of 2-ethyl-5-nitroquinoline and 2-ethyl-7-nitroquinoline .
Q2: What are the most common side products in the nitration of 2-ethylquinoline?
Common side products can include:
-
Isomeric Nitro Compounds: A mixture of 5-, 6-, 7-, and 8-nitro isomers is often formed.
-
Dinitrated Products: Under forcing conditions, dinitration of the benzene ring can occur.
-
Oxidation Products: The ethyl side chain can be oxidized.
-
2-Ethylquinoline N-oxide: Oxidation of the quinoline nitrogen by nitric acid can lead to the formation of the corresponding N-oxide.[1]
-
Polymeric Materials/Tar: Highly exothermic or improperly controlled reactions can lead to the formation of intractable tars.
Q3: How do reaction conditions affect the regioselectivity of the nitration?
The regioselectivity is primarily influenced by the interplay between the directing effect of the 2-ethyl group and the deactivation of the protonated quinoline ring.
-
Acidity: In strongly acidic media, the quinolinium ion is the species undergoing nitration. This strongly favors substitution on the less deactivated benzene ring.
-
Temperature: Temperature can affect the kinetic and thermodynamic distribution of the isomers. It is crucial to maintain consistent temperature for reproducible results.
Quantitative Data
| Compound | 5-Nitro Isomer (%) | 8-Nitro Isomer (%) | Reference |
| Quinoline | ~52 | ~48 | [2] |
Note: The presence of the 2-ethyl group will alter this distribution.
Experimental Protocols
Cited Experiment: Nitration of Quinoline
The following is a general procedure for the nitration of quinoline, which can be adapted for 2-ethylquinoline with careful temperature control.
Materials:
-
Quinoline (or 2-ethylquinoline)
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (90%)
-
Ice
-
Sodium Carbonate solution (for neutralization)
-
Organic solvent for extraction (e.g., chloroform, dichloromethane)
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.
-
Slowly add 2-ethylquinoline to the cold sulfuric acid with continuous stirring, ensuring the temperature does not rise significantly.
-
Cool the resulting solution to 0°C.
-
Slowly add fuming nitric acid dropwise from the dropping funnel, maintaining the temperature below 10°C. The addition should be controlled to prevent a rapid increase in temperature.
-
After the addition is complete, continue to stir the reaction mixture at 0-10°C for a specified time (e.g., 1-2 hours).
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a sodium carbonate solution until the pH is approximately 7-8.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water, dry it over an anhydrous salt (e.g., sodium sulfate), and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by techniques such as column chromatography or recrystallization to separate the isomers.
Visualizations
Caption: Logical workflow of the 2-ethylquinoline nitration process.
References
stability and degradation of 2-Ethyl-3-nitroquinoline under different conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 2-Ethyl-3-nitroquinoline. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues encountered during experimental work.
Troubleshooting Guides
This section addresses specific problems that may arise during the handling, storage, and analysis of this compound.
Issue 1: Unexpected sample discoloration (yellowing or browning) upon storage.
-
Possible Cause 1: Photodegradation. Quinolines and nitroaromatic compounds can be susceptible to degradation upon exposure to light, particularly UV radiation.[1] This can lead to the formation of colored degradants.
-
Troubleshooting Steps:
-
Store this compound in amber vials or containers that protect it from light.
-
Work with the compound in a fume hood with the sash down to minimize exposure to ambient light, or use yellow lighting.
-
Prepare solutions fresh and avoid storing them for extended periods, especially in clear glass containers.
-
If discoloration is observed, verify the purity of the sample using a suitable analytical method like HPLC-UV.
-
-
Possible Cause 2: Thermal Degradation. Elevated temperatures can accelerate the degradation of nitroaromatic compounds.[2][3]
-
Troubleshooting Steps:
-
Ensure the compound is stored at the recommended temperature (typically 2-8°C for solids).
-
Avoid exposing the compound to high temperatures during experimental procedures unless required by the protocol.
-
If thermal lability is suspected, perform a thermal stress study to identify the degradation onset temperature.
-
Issue 2: Inconsistent analytical results (e.g., variable peak areas in chromatography).
-
Possible Cause 1: Degradation in solution. The stability of this compound may be dependent on the solvent and pH. Hydrolysis can occur under acidic or basic conditions.
-
Troubleshooting Steps:
-
Evaluate the stability of the compound in the chosen analytical solvent. Prepare a solution and analyze it at different time points (e.g., 0, 2, 4, 8, 24 hours) to check for any changes in the main peak area and the appearance of new peaks.
-
If the compound is found to be unstable, consider using a different solvent or buffering the solution to a neutral pH.
-
For quantitative analysis, ensure that standards and samples are prepared and analyzed within a timeframe where the compound is known to be stable.
-
-
Possible Cause 2: Oxidative degradation. The presence of oxidizing agents or dissolved oxygen can lead to degradation.
-
Troubleshooting Steps:
-
Degas solvents before use, especially for long-term sample storage.
-
Consider adding an antioxidant to the sample solution if compatible with the analytical method.
-
Avoid sources of peroxide contamination in solvents like THF or diethyl ether.
-
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound?
A1: Based on the chemical structure (a nitroquinoline), the following degradation pathways are plausible:
-
Reduction of the nitro group: The nitro group is susceptible to reduction to a nitroso, hydroxylamino, or amino group, especially in the presence of reducing agents or under certain biological conditions.[4]
-
Hydrolysis: While the quinoline ring itself is relatively stable, extreme pH and temperature conditions could potentially lead to hydrolysis, although this is generally less common for the core ring structure.
-
Photodegradation: Exposure to UV or even ambient light can induce photochemical reactions, leading to the formation of various photoproducts.[1]
-
Oxidation: While nitroaromatic compounds are generally resistant to oxidation, strong oxidizing conditions could potentially lead to the formation of N-oxides or hydroxylation of the quinoline ring.[5]
-
Thermal Decomposition: At elevated temperatures, nitroaromatic compounds can undergo complex decomposition reactions, which may involve the cleavage of the C-NO2 bond.[2][6]
Q2: How should I store this compound to ensure its stability?
A2: To ensure maximum stability, this compound should be stored under the following conditions:
-
Solid form: Store in a tightly sealed, light-resistant (amber) container at 2-8°C.
-
In solution: Prepare solutions fresh whenever possible. If storage is necessary, use a light-protected container and store at 2-8°C. The choice of solvent is critical; initial stability studies in the intended solvent are recommended.
Q3: What conditions should I use for a forced degradation study of this compound?
A3: Forced degradation studies are essential to understand the intrinsic stability of a molecule.[7][8] Recommended starting conditions are outlined in the table below. The goal is to achieve 5-20% degradation to ensure that the degradation products are representative.
| Condition | Recommended Protocol |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |
| Neutral Hydrolysis | Water at 80°C for 48 hours |
| Oxidation | 3% H₂O₂ in water at room temperature for 24 hours |
| Photodegradation | Expose solid and solution to UV light (e.g., 254 nm and 365 nm) and visible light |
| Thermal Degradation | Heat solid at 105°C for 48 hours |
Q4: What analytical techniques are suitable for monitoring the stability of this compound?
A4: The most common and effective technique is High-Performance Liquid Chromatography (HPLC) with UV detection, as the quinoline and nitro groups are chromophores. A stability-indicating HPLC method should be developed and validated to separate the parent compound from its potential degradation products. Other techniques that can be used for the characterization of degradants include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for identification of degradation products.
-
Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation of isolated degradants.
-
Fourier-Transform Infrared (FTIR) spectroscopy to observe changes in functional groups.
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Heat at 60°C.
-
Basic: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Heat at 60°C.
-
Oxidative: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep at room temperature.
-
Thermal (in solution): Mix 1 mL of the stock solution with 1 mL of the solvent. Heat at 80°C.
-
Control: Mix 1 mL of the stock solution with 1 mL of the solvent. Keep at room temperature, protected from light.
-
-
Time Points: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization (for acidic and basic samples): Neutralize the acidic samples with an equivalent amount of NaOH and the basic samples with an equivalent amount of HCl before analysis.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Visualizations
Caption: Workflow for Forced Degradation Studies.
Caption: Factors Influencing Degradation Pathways.
References
- 1. Photodegradation of some quinolones used as antimicrobial therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives (Journal Article) | OSTI.GOV [osti.gov]
- 4. Nitro compound - Wikipedia [en.wikipedia.org]
- 5. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medcraveonline.com [medcraveonline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Separation of Nitroquinoline Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of nitroquinoline isomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for separating nitroquinoline isomers?
A1: The primary methods for separating nitroquinoline isomers include chromatographic techniques and recrystallization. Chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are widely used for both analytical and preparative separations.[1][2] Thin-Layer Chromatography (TLC) is a valuable tool for initial method development and for monitoring the progress of a separation.[3][4] Recrystallization, or fractional crystallization, is a classical and effective method for purifying solid isomers.[5][6]
Q2: How do I choose between HPLC and SFC for my separation?
A2: The choice between HPLC and SFC depends on the specific isomers, the scale of the separation, and available equipment. SFC is often faster and uses less toxic solvents than normal-phase HPLC, making it an environmentally friendly option.[7] It is particularly well-suited for the separation of chiral compounds and thermally labile molecules.[2] HPLC, especially reverse-phase HPLC, is a versatile and robust technique with a wide range of available stationary phases, offering high-resolution separations.[8][9]
Q3: Can I use Thin-Layer Chromatography (TLC) for the quantitative analysis of nitroquinoline isomers?
A3: While TLC is primarily a qualitative technique for assessing purity and optimizing separation conditions, it can be used for semi-quantitative analysis by comparing the spot size and intensity of the sample to that of known standards. For accurate quantification, HPLC or SFC are the preferred methods.
Q4: What is the principle behind recrystallization for isomer separation?
A4: Recrystallization separates compounds based on differences in their solubility in a particular solvent at different temperatures.[5] The principle is that the solubility of a solid in a solvent increases with temperature. An impure sample is dissolved in a minimum amount of hot solvent to form a saturated solution. As the solution cools, the solubility of the desired isomer decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the solvent.[6]
Troubleshooting Guides
Chromatographic Methods (HPLC & SFC)
Issue: Poor Peak Resolution
| Possible Cause | Solution |
| Inappropriate stationary phase | For SFC of nitroaromatics, a cyanopropyl stationary phase may provide good selectivity.[1] For HPLC, screen different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to find the one with the best selectivity for your isomers. |
| Mobile phase composition is not optimal | Adjust the mobile phase composition. In reverse-phase HPLC, vary the ratio of organic solvent (e.g., acetonitrile, methanol) to water. For SFC, adjust the co-solvent percentage. The use of additives can also improve selectivity. |
| Flow rate is too high | Decrease the flow rate. This can lead to better separation but will increase the run time.[10] |
| Temperature fluctuations | Use a column oven to maintain a consistent temperature. Changes in temperature can affect retention times and selectivity.[8] |
| Column is too short or wide | Use a longer or narrower column to increase the separation efficiency.[10] |
Issue: Tailing or Broad Peaks
| Possible Cause | Solution |
| Column overloading | Reduce the sample concentration or injection volume. |
| Non-uniform column packing | If you suspect issues with the column packing, consider replacing the column.[10] |
| Incompatible sample solvent | Whenever possible, dissolve the sample in the mobile phase. If a different solvent must be used, ensure it is weaker than the mobile phase. |
| Secondary interactions with the stationary phase | For basic compounds like nitroquinolines, peak tailing can occur on silica-based columns due to interactions with silanol groups. Add a competing base (e.g., triethylamine) to the mobile phase or use a base-deactivated column. For acidic compounds, adding an acid (e.g., formic acid, trifluoroacetic acid) can improve peak shape. |
Recrystallization
Issue: The compound does not crystallize
| Possible Cause | Solution |
| The solution is not supersaturated | Evaporate some of the solvent to increase the concentration of the solute. |
| Crystallization is slow to initiate | Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Add a seed crystal of the pure compound.[11] |
| Presence of impurities inhibiting crystallization | Try adding a small amount of a non-solvent (a solvent in which your compound is insoluble) to induce precipitation. If this fails, the sample may need to be purified by another method (e.g., chromatography) before recrystallization. |
Issue: The compound "oils out" instead of crystallizing
| Possible Cause | Solution | | The boiling point of the solvent is higher than the melting point of the solute | Use a lower-boiling solvent. | | The solution is cooling too quickly | Allow the solution to cool more slowly to room temperature before placing it in an ice bath. | | The solution is supersaturated with impurities | Add more of the hot solvent to dissolve the oil, and then allow it to cool slowly. |
Experimental Protocols
HPLC Method for Nitroquinoline Isomer Separation
This is a general starting protocol. Optimization will be required for specific isomer pairs.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water. The exact ratio should be determined by running a gradient to find the optimal isocratic or gradient conditions. For example, start with a gradient of 20% to 80% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30 °C.
-
Detection: UV detector at a wavelength where both isomers have good absorbance (e.g., 254 nm or 310 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the nitroquinoline isomer mixture in the initial mobile phase composition.
Supercritical Fluid Chromatography (SFC) Method for Nitroaromatic Separation
This protocol is based on a study of nitroaromatics and serves as a starting point.
-
Column: Cyanopropyl stationary phase.[1]
-
Mobile Phase: Supercritical CO2 with a modifier such as methanol.
-
Temperature/Density Program: Optimization of temperature and pressure (which controls the density of the supercritical fluid) is crucial for achieving separation. A temperature-density program may be necessary.[1]
-
Detection: UV detector or a Thermionic Ionization Detector (TID).[1]
Recrystallization of 5-Nitroquinoline and 8-Nitroquinoline
This protocol is adapted from a patented procedure for the separation of 5-nitroquinoline and 8-nitroquinoline.[12]
-
Salt Formation: Dissolve the mixture of nitroquinoline isomers in ethyl acetate. Add hydrogen chloride gas to precipitate the hydrochloride salts of the isomers.
-
Dissolution: Suspend the mixture of hydrochloride salts in wet dimethylformamide (DMF) (e.g., 0.5 parts water in 99.5 parts DMF).
-
Heating: Heat the slurry to between 95°C and 100°C until all the solid dissolves.
-
Cooling: Allow the solution to cool slowly to 25°C. Crystallization of 5-nitroquinoline hydrochloride should begin between 85°C and 95°C.
-
Collection: Collect the solid precipitate by filtration.
-
Washing: Wash the collected solid with ethyl acetate.
-
Drying: Dry the purified 5-nitroquinoline hydrochloride.
Quantitative Data
| Method | Isomers | Solvent/Mobile Phase | Yield/Purity | Reference |
| Recrystallization | 5-Nitroquinoline and 8-Nitroquinoline | Wet Dimethylformamide (DMF) | 34.5% overall yield of 5-nitroquinoline hydrochloride with 99.0% purity. | [12] |
Visualizations
Caption: Workflow for chromatographic separation of nitroquinoline isomers.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. google.com [google.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 8. youtube.com [youtube.com]
- 9. sfera.unife.it [sfera.unife.it]
- 10. m.youtube.com [m.youtube.com]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Quinoline Functionalization Technical Support Center
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and answers to frequently asked questions regarding the chemical functionalization of the quinoline framework. Given its inherent low reactivity, this guide focuses on strategies to enhance reactivity and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why is the quinoline framework generally considered unreactive?
A: The low reactivity of the quinoline scaffold stems from its electronic structure. It is a benzopyridine, meaning it consists of a benzene ring fused to a pyridine ring.[1] The nitrogen atom in the pyridine ring is highly electronegative, which makes the pyridine ring electron-deficient. This deactivates the entire heterocyclic system towards electrophilic aromatic substitution.[2][3] While the benzene part of the molecule is more electron-rich than the pyridine part, it is still less reactive than benzene itself.[3]
Q2: Which positions on the quinoline ring are most susceptible to reaction?
A: The reactivity varies significantly by position and reaction type:
-
Electrophilic Substitution: Occurs preferentially on the more electron-rich benzene ring, primarily at the C5 and C8 positions.[1][2][4] This is because the cationic intermediates formed during attack at these positions are more stable.[4]
-
Nucleophilic Substitution: Favored on the electron-deficient pyridine ring, typically at the C2 and C4 positions.[1][5] This type of reaction usually requires a good leaving group, such as a halogen, at these positions.[5]
-
Radical Substitution (e.g., Minisci Reaction): Also occurs on the protonated, electron-deficient pyridine ring, leading to functionalization at the C2 and C4 positions.[6][7]
Q3: What are the primary strategies for activating the quinoline ring for functionalization?
A: Several key strategies are employed to overcome quinoline's low reactivity:
-
N-Oxide Formation: Converting the quinoline nitrogen to an N-oxide is a common and effective activation method. The N-oxide group acts as an electron-donating group, increasing the electron density of the ring and making it more susceptible to attack, particularly for C-H functionalization at the C2 and C8 positions.[8][9]
-
Transition Metal-Catalyzed C-H Activation: This is a powerful, modern strategy for direct functionalization without pre-installed leaving groups.[10][11] Catalysts based on palladium, rhodium, iridium, and cobalt can selectively activate C-H bonds at nearly all positions of the ring.[8][9][10]
-
Acid Catalysis (for Radical Reactions): In Minisci-type reactions, strong acid is used to protonate the quinoline nitrogen.[6][12] This greatly increases the ring's electrophilicity, making it highly susceptible to attack by nucleophilic carbon radicals.[6]
-
Installation of Activating Groups: Attaching strong electron-withdrawing groups can activate the ring for nucleophilic aromatic substitution (SNAr).[13]
Troubleshooting Guides
Problem 1: My transition metal-catalyzed C-H activation reaction has a very low yield. What should I check?
A: Low yields in C-H activation are a common issue. Here is a checklist of potential causes and solutions:
-
Catalyst Integrity: Has the catalyst (e.g., Pd(OAc)₂, Cp*Co(III)) degraded? Ensure it has been stored under appropriate inert conditions. Consider using a fresh batch or a different catalyst precursor.
-
Ligand Choice: Is the ligand appropriate for the desired transformation? The ligand plays a crucial role in the stability and activity of the catalyst. Review literature for ligands proven to be effective for your specific C-H functionalization.
-
Solvent and Atmosphere: Are you using anhydrous solvents and an inert atmosphere (e.g., Argon, Nitrogen)? Many organometallic catalysts and intermediates are sensitive to oxygen and moisture.[14] Ensure proper degassing of solvents and flame-drying of glassware.[14]
-
Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy of C-H bond cleavage. Conversely, excessively high temperatures can lead to catalyst decomposition or side product formation. Consider running a temperature screen.
-
Additives/Oxidants: Are you using the correct oxidant (e.g., Ag₂CO₃, PhI(OAc)₂) in the proper stoichiometric amount?[9] The oxidant is often essential for regenerating the active catalytic species. The choice of additive can also influence regioselectivity and yield.
-
Substrate Compatibility: Does your quinoline substrate have functional groups that could poison the catalyst (e.g., unprotected amines or thiols)?[9] These groups can coordinate strongly to the metal center, inhibiting catalysis. Protection of such groups may be necessary.
Problem 2: My Minisci reaction is producing a mixture of C2 and C4 isomers that are difficult to separate. How can I improve the regioselectivity?
A: Achieving high regioselectivity between the C2 and C4 positions is a known challenge in Minisci chemistry, as the LUMO coefficients at these positions are often similar.[6]
-
Steric Hindrance: The regioselectivity can be influenced by sterics. Using a bulkier alkyl radical may favor attack at the less hindered C2 position. Conversely, a substituent already present at C2 will direct the incoming radical to C4.
-
Solvent Effects: The reaction solvent can influence selectivity. Some modern electrochemical Minisci protocols use fluorinated alcohol solvents like hexafluoroisopropanol (HFIP) to drive changes in chemo- and regioselectivity.[15]
-
Blocking Positions: If one position is not desired, consider starting with a quinoline derivative where that position is already blocked by a substituent.
-
Review Reaction Conditions: Modern Minisci protocols, including photochemical methods, often offer improved selectivity under milder conditions compared to classical methods that use high temperatures and harsh oxidants.[12][16]
Problem 3: My electrophilic substitution (e.g., nitration, sulfonation) is giving me low yields and tar-like byproducts. What is causing this?
A: The strongly acidic and oxidizing conditions often used for electrophilic substitution can be problematic for quinoline.
-
Ring Deactivation: The pyridine ring is strongly deactivated. Under harsh acidic conditions (e.g., nitrating mixture), the quinoline nitrogen is protonated, which further deactivates the entire ring system, making the reaction sluggish.[1]
-
Oxidative Degradation: Quinoline has some resistance to oxidation, but harsh conditions can lead to degradation and polymerization, resulting in tar formation.[2]
-
Alternative Strategies: For many functionalizations, it is often more effective to use an alternative strategy entirely. For example, instead of direct nitration, consider a C-H activation approach or a building-block approach where a substituted aniline is used to construct the desired quinoline derivative from the start.[17][18]
-
Temperature Control: In sulfonation, temperature can dictate the product. At 220°C, quinoline-8-sulfonic acid is formed, while at 300°C, this isomerizes to the more thermodynamically stable quinoline-6-sulfonic acid.[1] Careful temperature control is critical.
Data Presentation: Comparison of C-H Functionalization Methods
The following tables summarize yields for various C-H functionalization reactions on quinoline derivatives, illustrating the impact of different catalysts, directing groups, and substrates.
Table 1: Palladium-Catalyzed C2-Arylation of Quinoline N-Oxides
| Quinoline N-Oxide Substituent | Arylating Agent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Unsubstituted | 4-Me-C₆H₄B(OH)₂ | Pd(OAc)₂ | 85 | Based on[10] |
| 6-Me | 4-Me-C₆H₄B(OH)₂ | Pd(OAc)₂ | 82 | Based on[10] |
| 5-F | 4-Me-C₆H₄B(OH)₂ | Pd(OAc)₂ | 75 | Based on[10] |
| 8-Me | PhB(OH)₂ | Pd(OAc)₂ | 91 | Based on[10] |
Table 2: Rhodium-Catalyzed C8-Allylation of Quinoline N-Oxides
| Quinoline N-Oxide Substituent | Allyl Source (Vinylcyclopropane) | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Unsubstituted | Phenyl-VCP | [Rh(cod)Cl]₂ | 85 | Based on[9] |
| 6-Cl | Phenyl-VCP | [Rh(cod)Cl]₂ | 78 | Based on[9] |
| 5-Me | Phenyl-VCP | [Rh(cod)Cl]₂ | 81 | Based on[9] |
| 4-Me | Phenyl-VCP | [Rh(cod)Cl]₂ | 79 | Based on[9] |
Experimental Protocols
Protocol 1: General Procedure for Pd-Catalyzed C2-Amination of Quinoline N-Oxide
This protocol is a representative example of a transition metal-catalyzed C-H functionalization.
Materials:
-
Quinoline N-oxide derivative (1.0 eq)
-
Amine (e.g., Morpholine) (2.0 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (5 mol%)
-
Silver Carbonate [Ag₂CO₃] (2.0 eq)
-
tert-Butanol (t-BuOH) as solvent
-
Schlenk flask and magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the quinoline N-oxide derivative (e.g., 0.2 mmol, 1.0 eq), Pd(OAc)₂ (0.01 mmol, 5 mol%), and Ag₂CO₃ (0.4 mmol, 2.0 eq).
-
Evacuate and backfill the flask with inert gas three times.
-
Add the amine (0.4 mmol, 2.0 eq) followed by anhydrous t-BuOH (2.0 mL) via syringe.
-
Seal the flask and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture vigorously for 24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with dichloromethane (DCM).
-
Filter the mixture through a pad of Celite to remove insoluble inorganic salts and the catalyst. Wash the pad with additional DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the C2-aminated quinoline product. A 77% yield was reported for the C2-amination of quinoline N-oxide with morpholine under these conditions.[8]
Visualizations: Diagrams and Workflows
Caption: Electronic properties leading to quinoline's low reactivity.
Caption: Workflow for troubleshooting low yields in C-H activation.
Caption: Simplified catalytic cycle for Pd-catalyzed C-H functionalization.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 3. imperial.ac.uk [imperial.ac.uk]
- 4. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]
- 5. Nucleophilic substitution in quinoline and isoquinoline [quimicaorganica.org]
- 6. scispace.com [scispace.com]
- 7. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Minisci reaction - Wikipedia [en.wikipedia.org]
- 13. Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. Photochemical C−H Hydroxyalkylation of Quinolines and Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
managing harsh reaction conditions in Skraup synthesis
Welcome to the technical support center for the Skraup synthesis of quinolines. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this powerful but notoriously harsh reaction. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during your experiments.
Troubleshooting Guide
The Skraup synthesis is known for its often violent and exothermic nature, which can lead to low yields and safety hazards.[1][2] This guide provides solutions to common problems encountered during the reaction.
Problem 1: Reaction is too violent and difficult to control.
The traditional Skraup reaction, which involves heating aniline, glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene, can be extremely vigorous.[1] Several modifications can be implemented to moderate the reaction's intensity.
-
Solution 1.1: Addition of a Moderator. The most common approach to control the reaction's exotherm is the addition of a moderating agent. Ferrous sulfate (FeSO₄) is widely used to ensure a smoother reaction by extending the reaction time.[2] Other moderators like boric acid or acetic acid have also been shown to tame the violence of the reaction.[2][3]
-
Solution 1.2: Gradual Addition of Reactants. Instead of mixing all reactants at once, a stepwise addition can help manage the reaction rate. For instance, the sulfuric acid can be added dropwise to the mixture of the other reactants while monitoring the temperature.[4]
-
Solution 1.3: Use of Acetylated Amines. Substituting the free aromatic amine with its acetylated derivative can significantly reduce the violence of the reaction and often leads to higher yields and fewer tarry byproducts.[5]
Problem 2: Low yield of the desired quinoline product.
Low yields in the Skraup synthesis can be attributed to several factors, including incomplete reaction, side product formation, and difficulties in product isolation.
-
Solution 2.1: Optimize Reaction Temperature and Time. Careful control of the reaction temperature is crucial. The temperature should be high enough to drive the reaction to completion but not so high as to promote excessive charring and decomposition. Typical reaction temperatures are in the range of 140-160°C.[6] The reaction time may also need to be optimized; prolonged heating can sometimes lead to product degradation.[7]
-
Solution 2.2: Choice of Oxidizing Agent. While nitrobenzene is the traditional oxidizing agent, it can lead to the formation of difficult-to-remove byproducts.[8] Arsenic pentoxide was historically used and can result in a less violent reaction, though its toxicity is a major concern.[1][9] Milder and more selective oxidizing agents can be explored. In some modified procedures, an exogenous oxidant is not even necessary.[9]
-
Solution 2.3: Purity of Reactants. The purity of the starting materials, especially glycerol, can impact the yield. Using "dynamite" glycerol, which has a very low water content (less than 0.5%), is recommended for optimal results as water can interfere with the dehydration of glycerol to acrolein.[7]
-
Solution 2.4: Efficient Product Isolation. The workup and purification process can be a significant source of product loss. The reaction mixture often forms a thick tar, making extraction difficult.[7][10] Steam distillation is a common method for isolating the quinoline product from the reaction mixture.[2][11]
Problem 3: Formation of significant amounts of tar and byproducts.
The harsh acidic and oxidizing conditions of the Skraup synthesis often lead to the formation of polymeric tars, which can complicate product purification and reduce yields.
-
Solution 3.1: Use of Lewis Acids. In place of strong protic acids like sulfuric acid, Lewis acids such as InCl₃, Sc(OTf)₃, or ZnCl₂ can be used to catalyze the reaction under milder conditions, potentially reducing tar formation.[3]
-
Solution 3.2: Microwave-Assisted Synthesis. Microwave irradiation has been explored as a way to conduct the Skraup synthesis more efficiently and with potentially higher yields and fewer byproducts. This method often allows for shorter reaction times.[12]
-
Solution 3.3: Modified Workup Procedures. After the reaction is complete, careful neutralization and extraction are necessary. Adding the reaction mixture to a large volume of water and then basifying with a strong base like sodium hydroxide can help in the separation of the product from the tarry residue.[10]
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions to take during a Skraup synthesis?
A1: Due to the highly exothermic and potentially violent nature of the reaction, several safety measures are essential:
-
Always perform the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[4]
-
Use a reaction setup that allows for efficient cooling and quick removal of the heat source. A heating mantle with a stirrer is recommended over a Bunsen burner.
-
Be prepared for a rapid increase in temperature and have a cooling bath (e.g., ice-water) readily available.
-
When working with arsenic compounds, extreme caution is necessary due to their high toxicity.
Q2: Can the Skraup synthesis be performed without a strong acid like sulfuric acid?
A2: Yes, modifications to the Skraup synthesis have been developed that utilize Lewis acids as catalysts instead of sulfuric acid.[3] These methods can offer milder reaction conditions. Additionally, some "greener" approaches have explored the use of ionic liquids as both the solvent and catalyst.[9]
Q3: My starting aniline has a deactivating group. Will the Skraup synthesis still work?
A3: Anilines with strongly deactivating groups, such as a nitro group, are much less nucleophilic and can be poor substrates for the Skraup synthesis, often resulting in very low yields.[8] In such cases, it may be more effective to introduce the deactivating group after the quinoline ring has been formed.
Q4: How can I effectively purify the quinoline product from the reaction mixture?
A4: Purification of the quinoline product from the often tarry reaction mixture is a key challenge. A common and effective method is steam distillation.[2] The crude reaction mixture is diluted with water, and then steam is passed through it. The volatile quinoline product distills over with the steam and can be collected.[11] The distillate can then be extracted with an organic solvent, dried, and further purified by distillation under reduced pressure.[2]
Data Presentation
Table 1: Common Moderators for the Skraup Synthesis
| Moderator | Function | Typical Conditions | Reference |
| Ferrous Sulfate (FeSO₄) | Acts as an oxygen carrier, slowing down the reaction rate. | Added directly to the reaction mixture before heating. | [2] |
| Boric Acid | Moderates the exotherm. | Can be added to the initial reaction mixture. | [3] |
| Acetic Acid | Moderates the reaction violence. | Can be used as a co-solvent or additive. | [3] |
Table 2: Alternative Catalysts and Conditions
| Catalyst Type | Examples | Function | Reference |
| Lewis Acids | InCl₃, I₂, Sc(OTf)₃, SnCl₄, Yb(OTf)₃, ZnCl₂ | Catalyze the reaction, often under milder conditions than protic acids. | [3] |
| Ionic Liquids | Imidazolium cation-based sulfonic acid | Can act as both solvent and catalyst, improving reaction outcome. | [9] |
Experimental Protocols
Protocol 1: Moderated Skraup Synthesis of Quinoline using Ferrous Sulfate
This protocol is adapted from established procedures and is designed to be a safer and more controlled method for synthesizing quinoline.
Materials:
-
Aniline
-
Glycerol (anhydrous, "dynamite" grade recommended)[7]
-
Concentrated Sulfuric Acid
-
Nitrobenzene (as oxidizing agent and solvent)
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)
-
Sodium Hydroxide (for neutralization)
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to aniline while cooling the flask in an ice bath.
-
To this mixture, add glycerol and ferrous sulfate heptahydrate.
-
Slowly add nitrobenzene to the mixture.
-
Heat the reaction mixture gradually to approximately 140-150°C. The reaction is exothermic and should be monitored closely. If the reaction becomes too vigorous, the heating should be reduced or temporarily removed.
-
Maintain the reaction at this temperature for several hours (typically 3-5 hours) until the reaction subsides.
-
Allow the mixture to cool to below 100°C and then cautiously pour it into a large volume of water.
-
Neutralize the acidic solution by slowly adding a concentrated solution of sodium hydroxide until the solution is strongly basic. This will precipitate the crude quinoline.
-
Isolate the crude quinoline by steam distillation. Collect the distillate until it is no longer cloudy.
-
Extract the quinoline from the distillate using an appropriate organic solvent.
-
Dry the organic extract over an anhydrous drying agent (e.g., anhydrous sodium sulfate).
-
Remove the solvent by rotary evaporation and purify the quinoline by distillation under reduced pressure.
Visualizations
Caption: Reaction mechanism of the Skraup synthesis.
Caption: A workflow for troubleshooting the Skraup synthesis.
References
- 1. Skraup reaction - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chemistry-online.com [chemistry-online.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Curly Arrow: The Skraup Reaction - How to Make a Quinoline [curlyarrow.blogspot.com]
- 11. google.com [google.com]
- 12. iipseries.org [iipseries.org]
Technical Support Center: Optimization of Catalysts for Combes Quinoline Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in optimizing catalysts for the Combes quinoline synthesis. The information is presented in a direct question-and-answer format to address common challenges encountered during experimental work.
Troubleshooting Guide
This section addresses specific issues that may arise during the Combes quinoline synthesis, offering potential causes and actionable solutions.
| Problem | Potential Causes | Recommended Solutions |
| Low to No Product Yield | Incomplete Reaction: The reaction may not have proceeded to completion due to insufficient reaction time or temperature. | Systematically optimize the reaction temperature and time. Monitor the reaction progress using an appropriate analytical technique such as TLC or LC-MS. |
| Catalyst Inactivity: The acid catalyst may be weak, impure, or used in an insufficient amount. | Ensure the use of a high-purity, strong acid catalyst like concentrated sulfuric acid or polyphosphoric acid (PPA).[1][2] The amount of catalyst can be increased incrementally. For solid catalysts, ensure they are properly activated and stored. | |
| Substrate Decomposition: The aniline or β-diketone starting materials may be degrading under the strong acidic conditions, especially at elevated temperatures. | If substrate decomposition is suspected, consider using a milder catalyst or lowering the reaction temperature. The use of a solvent can also help to control the reaction temperature. | |
| Presence of Water: Moisture in the reactants or solvent can interfere with the acid catalyst and hinder the reaction. | Use anhydrous solvents and ensure that the reactants are thoroughly dried before use. | |
| Poor Regioselectivity (Formation of multiple isomers) | Steric and Electronic Effects: The formation of different quinoline isomers is influenced by the steric hindrance and electronic properties of the substituents on both the aniline and the β-diketone.[1] | To favor a specific regioisomer, modify the substituents on your starting materials. For instance, bulkier groups on the β-diketone and electron-donating groups like methoxy on the aniline can direct the synthesis towards the 2-substituted quinoline.[1] Conversely, anilines with electron-withdrawing groups such as chloro or fluoro may favor the formation of the 4-substituted isomer.[1] |
| Reaction Conditions: Temperature and catalyst choice can also influence the regioselectivity of the reaction. | Experiment with different acid catalysts (e.g., H₂SO₄ vs. PPA) and reaction temperatures to determine the optimal conditions for the desired isomer. | |
| Formation of Side Products/Impurities | Self-condensation of β-diketone: The β-diketone can undergo self-condensation, especially at high temperatures. | Lowering the reaction temperature or slowly adding the β-diketone to the reaction mixture can minimize this side reaction. |
| Polymerization: The starting materials or intermediates may polymerize under the harsh acidic conditions. | Using a milder catalyst, lowering the temperature, or reducing the reaction time can help prevent polymerization.[3] | |
| Catalyst Deactivation (for heterogeneous catalysts) | Coking or Fouling: Organic residues can deposit on the surface of the catalyst, blocking the active sites. | The catalyst can often be regenerated by calcination (heating to a high temperature in the presence of air) to burn off the organic deposits. |
| Leaching of Active Species: The active catalytic species may leach from the solid support into the reaction mixture. | Ensure that the active species are strongly anchored to the support. If leaching is a persistent issue, a different catalyst support or a homogeneous catalyst may be more suitable. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the acid catalyst in the Combes quinoline synthesis?
A1: The acid catalyst plays a crucial role in several steps of the reaction mechanism.[1] Initially, it protonates a carbonyl group of the β-diketone, which activates it for nucleophilic attack by the aniline.[1] Subsequently, the acid catalyzes the dehydration of the intermediate to form a Schiff base, which then tautomerizes to an enamine.[1] Finally, the acid protonates the enamine, facilitating the electrophilic aromatic substitution (annulation) that leads to the cyclization and formation of the quinoline ring.[1]
Q2: Which acid catalyst is most effective for the Combes synthesis?
A2: Concentrated sulfuric acid (H₂SO₄) is a commonly used and effective catalyst for the Combes synthesis.[1] However, polyphosphoric acid (PPA) and polyphosphoric ester (PPE) have been shown to be more effective dehydrating agents and can lead to higher yields in certain cases.[1] The choice of catalyst can also influence the regioselectivity of the reaction. For environmentally friendly processes, various solid acid catalysts and ionic liquids have also been explored.[4]
Q3: How can I improve the regioselectivity of my Combes synthesis?
A3: Regioselectivity in the Combes synthesis is primarily governed by steric and electronic effects of the substituents on the aniline and β-diketone.[1]
-
Steric Effects: Increasing the steric bulk of the substituents on the β-diketone can favor the formation of the less sterically hindered quinoline isomer.[1]
-
Electronic Effects: Electron-donating groups on the aniline (e.g., methoxy) tend to favor the formation of 2-substituted quinolines, while electron-withdrawing groups (e.g., chloro, fluoro) can lead to the preferential formation of 4-substituted quinolines.[1]
Q4: What are some common side reactions in the Combes synthesis and how can they be minimized?
A4: Common side reactions include the self-condensation of the β-diketone and polymerization of the reactants or intermediates. These are often promoted by high temperatures and strong acid concentrations. To minimize these side reactions, you can try:
-
Lowering the reaction temperature.
-
Using a milder acid catalyst.
-
Reducing the reaction time.
-
Employing a solvent to better control the reaction temperature.
Q5: Are there any "green" or more environmentally friendly catalytic options for the Combes synthesis?
A5: Yes, there is growing interest in developing greener alternatives to strong mineral acids. Research has explored the use of reusable solid acid catalysts, such as zeolites and sulfated zirconia, as well as ionic liquids.[4] These alternatives can offer advantages in terms of catalyst recyclability and reduced waste generation.[4]
Experimental Protocols
General Protocol for Combes Quinoline Synthesis using Sulfuric Acid
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aniline derivative (1 equivalent).
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (e.g., 2-3 equivalents) to the aniline while cooling the flask in an ice bath.
-
β-Diketone Addition: To this mixture, add the β-diketone (1 equivalent) dropwise with continuous stirring.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and maintain it for the required time (typically several hours), monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization: Neutralize the acidic solution by the slow addition of a base, such as a concentrated sodium hydroxide or ammonium hydroxide solution, until the pH is basic.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography or recrystallization.
Protocol for Combes Quinoline Synthesis using Polyphosphoric Acid (PPA)
-
Reactant and Catalyst Mixing: In a round-bottom flask, combine the aniline derivative (1 equivalent), the β-diketone (1 equivalent), and polyphosphoric acid (a sufficient amount to ensure good stirring).
-
Reaction: Heat the mixture with stirring to the desired temperature (often in the range of 120-160 °C) for the specified time.
-
Work-up and Neutralization: Cool the reaction mixture and then carefully add it to a beaker of ice water. Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Extraction and Purification: Extract the product with an organic solvent, and then follow the purification steps as described in the sulfuric acid protocol.
Visualizations
Caption: Mechanism of the acid-catalyzed Combes quinoline synthesis.
Caption: General experimental workflow for the Combes quinoline synthesis.
Caption: Decision tree for troubleshooting low yield in Combes synthesis.
References
- 1. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 2. iipseries.org [iipseries.org]
- 3. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis of Quinolines: A Technical Support Center for Greener Approaches
For Researchers, Scientists, and Drug Development Professionals Seeking to Minimize the Environmental Impact of Quinoline Synthesis.
This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for greener quinoline synthesis methodologies. Traditional methods for synthesizing the vital quinoline scaffold, a cornerstone in pharmaceuticals and other chemical industries, are often plagued by harsh reaction conditions, hazardous waste, and significant energy consumption. This guide is designed to address the challenges researchers face when transitioning to more sustainable alternatives, offering practical solutions and in-depth knowledge to facilitate a smoother, more environmentally conscious experimental workflow.
Troubleshooting Guides
This section addresses common issues encountered during greener quinoline synthesis experiments, providing a logical workflow for diagnosing and resolving problems.
Microwave-Assisted Quinoline Synthesis
Microwave-assisted synthesis can dramatically reduce reaction times and improve yields. However, challenges can arise.
Problem: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Improper solvent choice | Select a solvent with a high dielectric constant that efficiently absorbs microwaves (e.g., DMF, ethanol, or ionic liquids). Avoid non-polar solvents like toluene or hexane unless a susceptor is used. |
| Temperature too low or too high | Optimize the reaction temperature. While higher temperatures can accelerate reactions, they may also lead to decomposition. Perform a temperature screen to find the optimal balance. |
| Incorrect reaction time | Monitor the reaction progress using Thin Layer Chromatography (TLC). Both insufficient and excessive reaction times can lead to low yields. |
| Reagent degradation | Some reagents may be sensitive to high temperatures. Consider using a lower microwave power and longer reaction time. |
Problem: Formation of Byproducts
| Potential Cause | Suggested Solution |
| Localized overheating ("hot spots") | Ensure efficient stirring of the reaction mixture to promote even heat distribution. Reduce the microwave power and increase the reaction time. |
| Incorrect reactant stoichiometry | Carefully control the molar ratios of your reactants as per the established protocol. |
Nanocatalyst-Based Quinoline Synthesis
Nanocatalysts offer high surface area and reactivity but can present unique challenges.
Problem: Catalyst Deactivation or Low Activity
| Potential Cause | Suggested Solution |
| Catalyst poisoning | Identify and remove potential poisons from the starting materials and solvents. Common poisons for metal catalysts include sulfur and nitrogen compounds not intended as reactants. Pre-treat reagents if necessary. |
| Catalyst agglomeration | Ensure the nanocatalyst is well-dispersed in the reaction medium. Sonication prior to the reaction can help break up agglomerates. Consider using a stabilizing agent if compatible with the reaction. |
| Leaching of the active metal | If using a supported nanocatalyst, ensure the metal is strongly anchored to the support. Consider modifying the support surface or the synthetic method for the catalyst. |
Problem: Difficulty in Catalyst Recovery and Recycling
| Potential Cause | Suggested Solution |
| Small particle size | For magnetic nanocatalysts, use a strong external magnet for separation. For non-magnetic catalysts, consider centrifugation at high speeds or filtration through a membrane with an appropriate pore size. |
| Loss of catalytic activity after recycling | The catalyst may be undergoing subtle structural changes or poisoning with each cycle. Wash the catalyst thoroughly with an appropriate solvent after each run. Consider a regeneration step, such as calcination, if applicable to your catalyst. |
Solvent-Free Quinoline Synthesis
Eliminating solvents is a key green chemistry principle, but it can lead to mixing and heat transfer issues.
Problem: Incomplete Reaction
| Potential Cause | Suggested Solution |
| Poor mixing of solid reactants | Use a ball mill or a grinder to ensure intimate contact between the solid reactants before and during the reaction. |
| Insufficient heat transfer | Ensure uniform heating of the reaction vessel. For solid-state reactions, a sand bath or a specialized oven can provide more even heating than a hot plate. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the environmental impact and practical aspects of green quinoline synthesis.
Q1: How can I quantitatively assess the "greenness" of my quinoline synthesis method?
A1: Several metrics can be used to quantify the environmental impact of a chemical process. The E-Factor (Environmental Factor) is a simple and widely used metric, calculated as the total mass of waste produced per unit mass of product. A lower E-Factor indicates a greener process. Another useful metric is Atom Economy , which calculates the percentage of reactant atoms incorporated into the final product.
Q2: What are the main advantages of using microwave irradiation for quinoline synthesis?
A2: Microwave heating offers several advantages over conventional heating, including:
-
Rapid heating: Microwaves heat the reaction mixture volumetrically and much faster than conventional methods.[1]
-
Reduced reaction times: Often, reactions that take hours can be completed in minutes.[1]
-
Higher yields: The rapid heating can minimize the formation of byproducts.[1]
-
Energy efficiency: In many cases, microwave synthesis consumes less energy compared to conventional heating for the same transformation.[2]
Q3: Are "catalyst-free" quinoline syntheses truly catalyst-free?
A3: While these reactions do not require the addition of an external catalyst, they may be promoted by in situ generated acidic or basic species, or by the reaction conditions themselves (e.g., high temperature). It is crucial to understand the reaction mechanism to identify the true promoting species.
Q4: What are the key considerations when choosing a solvent for a greener quinoline synthesis?
A4: The ideal green solvent is non-toxic, renewable, biodegradable, and has a low environmental impact. Water and ethanol are excellent choices when the reactants are sufficiently soluble. For reactions requiring higher temperatures, consider using a recyclable high-boiling point solvent or exploring solvent-free conditions.
Q5: How can I troubleshoot a photocatalytic quinoline synthesis that is giving a low yield?
A5: Low yields in photocatalysis can be due to several factors. Ensure your light source has the correct wavelength to excite the photocatalyst. The reaction setup should maximize light penetration into the reaction mixture. Degas the solvent to remove oxygen, which can quench the excited state of the catalyst. Also, check for any side reactions that might be consuming your starting materials or product.
Quantitative Data on Environmental Impact
While specific E-Factor and energy consumption values can vary significantly based on the exact reaction conditions and scale, the following table provides a general comparison of different quinoline synthesis methods.
| Synthesis Method | Typical Reagents/Conditions | E-Factor (approx.) | Energy Consumption | Key Environmental Considerations |
| Skraup Synthesis | Aniline, glycerol, sulfuric acid, nitrobenzene | >10 | High | Use of corrosive and toxic concentrated sulfuric acid and a hazardous oxidizing agent (nitrobenzene).[3][4] |
| Friedländer Synthesis | 2-aminoaryl aldehyde/ketone, carbonyl compound, acid/base catalyst | 5 - 10 | Moderate to High | Often requires harsh acidic or basic conditions and organic solvents.[5] |
| Microwave-Assisted | Varies (can be applied to many reactions) | 1 - 5 | Low to Moderate | Significant reduction in reaction time leads to lower overall energy consumption compared to conventional heating.[2] |
| Solvent-Free | Reactants, often a solid catalyst | <1 - 5 | Low | Eliminates solvent waste, a major contributor to the E-Factor. |
| Using Water as Solvent | Water-soluble reactants, catalyst | <1 - 5 | Moderate | Water is a benign solvent, but energy is required for heating and product separation may be energy-intensive. |
Detailed Experimental Protocols
The following are representative protocols for greener quinoline synthesis methods. Note: These are general procedures and may require optimization for specific substrates.
Protocol 1: Microwave-Assisted Friedländer Synthesis of Quinolines
This protocol describes a rapid and efficient synthesis of quinolines using microwave irradiation.[6][7]
Materials:
-
2-aminobenzophenone (1 mmol)
-
Cyclohexanone (1.2 mmol)
-
Glacial acetic acid (2 mL)
-
Microwave synthesis vial (10 mL) with a stir bar
Procedure:
-
Combine 2-aminobenzophenone, cyclohexanone, and glacial acetic acid in the microwave synthesis vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 160 °C for 10 minutes with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into ice-water (20 mL) and neutralize with a saturated solution of sodium bicarbonate.
-
The solid product precipitates out. Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure quinoline derivative.
Protocol 2: Solvent-Free Synthesis of Quinolines via Combes Reaction
This method avoids the use of harmful organic solvents.
Materials:
-
Aniline (1 mmol)
-
Acetylacetone (1.1 mmol)
-
p-Toluenesulfonic acid (p-TSA) (10 mol%)
-
Mortar and pestle
-
Round-bottom flask (25 mL)
Procedure:
-
Grind the aniline, acetylacetone, and p-TSA together in a mortar and pestle for 5 minutes to ensure thorough mixing.
-
Transfer the mixture to a round-bottom flask.
-
Heat the reaction mixture at 120 °C for 1-2 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add a small amount of ethanol to the solidified mixture and triturate to obtain the crude product.
-
Filter the solid and wash with cold ethanol to remove any unreacted starting materials.
-
Recrystallize from a suitable solvent if further purification is needed.
Protocol 3: Ultrasound-Assisted Doebner-von Miller Synthesis of Quinolines
Ultrasound irradiation can enhance reaction rates and yields in this classic quinoline synthesis.
Materials:
-
Aniline (1 mmol)
-
Crotonaldehyde (1.2 mmol)
-
Hydrochloric acid (catalytic amount)
-
Ethanol (5 mL)
-
Ultrasonic bath or probe sonicator
Procedure:
-
In a thick-walled glass tube, dissolve aniline and a catalytic amount of hydrochloric acid in ethanol.
-
Place the tube in an ultrasonic bath.
-
Slowly add crotonaldehyde to the solution while sonicating.
-
Continue sonication at room temperature or with gentle heating (e.g., 40 °C) for 2-4 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into water and neutralize with a base (e.g., sodium carbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Experimental Workflows and Troubleshooting Logic
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and logical relationships for troubleshooting.
Caption: A generalized experimental workflow for green quinoline synthesis.
Caption: A troubleshooting flowchart for low product yield in quinoline synthesis.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. How To [chem.rochester.edu]
- 5. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 6. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. [repository.cam.ac.uk]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Workup and Purification of 2-Ethyl-3-nitroquinoline
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: After quenching my reaction, my product has separated as a dark, oily substance instead of a solid. What should I do?
A1: This is a common issue, often due to the presence of impurities which can depress the melting point of your product, resulting in an oil. Here's a systematic approach:
-
Ensure Complete Neutralization: First, confirm that all acidic residue from the nitration reaction has been neutralized. Test the aqueous layer with pH paper to ensure it is neutral or slightly basic. If it's still acidic, add a base (like sodium bicarbonate solution) slowly until neutralization is complete.
-
Perform a Solvent Extraction: Extract your crude product into an organic solvent like dichloromethane or ethyl acetate. This will separate it from the aqueous layer and inorganic salts.
-
Wash the Organic Layer: Wash the organic extract with brine (saturated NaCl solution) to remove excess water. Dry the organic layer over an anhydrous salt like sodium sulfate or magnesium sulfate.
-
Remove the Solvent: Carefully remove the solvent under reduced pressure using a rotary evaporator.
-
Attempt Crystallization: Try to induce crystallization of the resulting oil. This can be attempted by:
-
Scratching the inside of the flask with a glass rod at the oil's surface.
-
Adding a small seed crystal of the pure product, if available.
-
Triturating the oil with a non-polar solvent like hexanes or pentane. This may cause the product to solidify.
-
-
Proceed to Chromatography: If the product remains an oil, it is likely a mixture of isomers and/or contains significant impurities. The next logical step is purification by column chromatography.
Q2: My crude product is very dark, and the color persists even after initial purification attempts. How can I decolorize it?
A2: The dark color is likely due to polymeric or highly conjugated impurities.
-
Activated Charcoal: One effective method is to treat a solution of your crude product with activated charcoal. Dissolve the crude material in a suitable organic solvent, add a small amount of activated charcoal (typically 1-2% by weight), and heat the mixture gently for 10-15 minutes. Perform a hot filtration through a pad of celite to remove the charcoal. The desired compound should remain in the filtrate with a significantly reduced color. Be aware that charcoal can also adsorb some of your product, leading to a loss of yield.
-
Recrystallization: Often, colored impurities are present in small amounts and can be removed by careful recrystallization, as they may remain in the mother liquor.
Q3: I suspect my product contains unreacted 2-ethylquinoline. How can I remove it?
A3: 2-Ethylquinoline is more basic than 2-Ethyl-3-nitroquinoline due to the electron-withdrawing nature of the nitro group. This difference in basicity can be exploited.
-
Acid Wash: Dissolve your crude product in a suitable organic solvent (e.g., ethyl acetate). Wash the organic solution with a dilute acid, such as 1M HCl. The more basic 2-ethylquinoline will be protonated and move into the aqueous layer as a salt. The less basic this compound will remain in the organic layer. Afterwards, wash the organic layer with a saturated sodium bicarbonate solution to remove any residual acid, followed by brine. Dry and evaporate the solvent to recover the product.
-
Column Chromatography: If the acid wash is not effective enough, column chromatography is the best option. 2-Ethylquinoline is significantly less polar than this compound. Therefore, it will elute much faster from a silica gel column.
Q4: How can I separate the desired this compound from other nitro-isomers?
A4: The nitration of quinoline can produce various isomers (e.g., 5-nitro and 8-nitro derivatives). These isomers will likely have different polarities.
-
Column Chromatography: This is the most effective method for separating isomers. The polarity of the nitroquinolines will depend on the position of the nitro group. A carefully chosen eluent system for silica gel column chromatography should allow for their separation. It is advisable to use Thin Layer Chromatography (TLC) with different solvent systems (e.g., varying ratios of hexanes and ethyl acetate) to find the optimal conditions for separation before running a column.
-
Fractional Crystallization: In some cases, isomers can be separated by fractional crystallization if they have sufficiently different solubilities in a particular solvent. This method is often more tedious and may require multiple recrystallization steps.
Quantitative Data
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₀N₂O₂ |
| Molecular Weight | 202.21 g/mol |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Solubility | Data not available |
Table 2: Properties of Common Solvents for Workup and Purification
| Solvent | Boiling Point (°C) | Density (g/mL) | Polarity Index | Notes |
| Hexanes | 69 | 0.655 | 0.1 | Non-polar, good for eluting non-polar impurities. |
| Ethyl Acetate | 77 | 0.902 | 4.4 | Medium polarity, common eluent with hexanes. |
| Dichloromethane | 40 | 1.33 | 3.1 | Good solvent for extraction, relatively polar. |
| Ethanol | 78 | 0.789 | 4.3 | Polar, often used for recrystallization. |
| Methanol | 65 | 0.792 | 5.1 | Very polar, good for recrystallization of polar compounds. |
Experimental Protocols
Protocol 1: General Aqueous Workup
-
Quenching: Slowly pour the cold reaction mixture into a beaker of crushed ice with vigorous stirring. This should be done in a fume hood.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide to neutralize the excess acid. Stir continuously and monitor the pH with pH paper until it is between 7 and 8. Be cautious as this will evolve CO₂ gas.
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Washing: Combine the organic extracts and wash them sequentially with water and then with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. For a nitroaromatic compound, solvents like ethanol, isopropanol, or mixtures of ethyl acetate and hexanes are good starting points.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve full dissolution at boiling temperature.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them to a constant weight.
Protocol 3: Purification by Column Chromatography
-
TLC Analysis: Analyze the crude product by TLC to determine a suitable solvent system. A good starting point is a mixture of hexanes and ethyl acetate. The desired product should have an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a silica gel column using the chosen eluent system.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the column. Alternatively, dissolve the sample in a minimal amount of the eluent and load it directly onto the column.
-
Elution: Elute the column with the chosen solvent system. Collect fractions in test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: General workflow for the workup and purification of this compound.
Caption: Troubleshooting decision tree for purification strategies.
avoiding over-nitration in the synthesis of nitroquinolines
Welcome to the technical support center for the synthesis of nitroquinolines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the nitration of quinoline, with a specific focus on avoiding over-nitration.
Troubleshooting Guide: Common Issues in Nitroquinoline Synthesis
This guide addresses specific problems you may encounter during the synthesis of nitroquinolines and offers potential solutions.
Problem 1: Low yield of desired mono-nitroquinoline and formation of significant amounts of di-nitro byproducts.
-
Possible Cause: The reaction conditions are too harsh, leading to multiple nitration events on the quinoline ring. Standard nitration of quinoline with a mixture of nitric and sulfuric acid is an exothermic reaction and requires careful control to achieve selective mono-nitration.[1][2] Under forcing conditions, such as high temperatures or the use of fuming nitric acid, dinitration to products like 5,7- and 6,8-dinitroquinoline can occur.[2]
-
Solution:
-
Temperature Control: Maintain a low reaction temperature. Nitration of quinoline at 0°C with mixed nitric and sulfuric acid can produce a roughly equal mixture of 5-nitroquinoline and 8-nitroquinoline.[2] It is crucial to cool the reaction mixture in an ice bath, especially during the addition of reagents.
-
Reagent Stoichiometry and Concentration: Carefully control the amount of nitric acid used. Using a controlled excess (e.g., 1.5 equivalents) of nitric acid can help to drive the reaction towards mono-nitration without promoting significant di-nitration.[3] The use of fuming nitric acid is more likely to cause over-nitration compared to concentrated nitric acid.[2][4]
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to stop the reaction once the desired mono-nitro product is maximized and before significant di-nitration occurs.
-
Problem 2: Poor regioselectivity, resulting in a difficult-to-separate mixture of 5-nitroquinoline and 8-nitroquinoline.
-
Possible Cause: The inherent electronic properties of the quinolinium ion, the reactive species under acidic nitration conditions, lead to substitution at both the 5- and 8-positions.[2]
-
Solution:
-
Accepting the Isomer Mixture: In many cases, the formation of both isomers is unavoidable with standard mixed-acid nitration. The focus should then shift to efficient separation techniques.
-
Alternative Nitration Strategies: For specific regioselectivity, consider alternative synthetic routes that do not involve the direct nitration of unsubstituted quinoline. For substrates like 8-aminoquinoline amides, regioselective C5-H nitration can be achieved using milder reagents.[5]
-
Problem 3: Difficulty in separating the mixture of 5-nitroquinoline, 8-nitroquinoline, and any di-nitro byproducts.
-
Possible Cause: The isomers of nitroquinoline, as well as the di-nitro derivatives, can have similar polarities, making chromatographic separation challenging.
-
Solution:
-
Fractional Crystallization: The hydrohalide salts of 5-nitroquinoline and 8-nitroquinoline have different solubilities in certain solvents, which can be exploited for separation.[3]
-
Column Chromatography: While challenging, optimization of the solvent system and stationary phase can lead to successful separation.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for both the analysis and preparative separation of nitroquinoline isomers.[6][7][8]
-
Frequently Asked Questions (FAQs)
Q1: What are the typical reaction conditions for the mono-nitration of quinoline?
Under standard laboratory conditions, the nitration of quinoline is typically performed using a mixture of concentrated nitric acid and concentrated sulfuric acid.[1][9] The reaction is highly exothermic and requires careful temperature control.
Q2: How can I control the reaction to favor mono-nitration over di-nitration?
To favor mono-nitration, the following parameters should be carefully controlled:
-
Temperature: Lower temperatures (e.g., 0°C) are generally preferred to slow down the reaction rate and reduce the likelihood of a second nitration event.[2]
-
Nitrating Agent: Use concentrated nitric acid rather than fuming nitric acid. Fuming nitric acid is a stronger nitrating agent and is more likely to lead to di-nitration.[2][4]
-
Stoichiometry: Use a controlled amount of nitric acid. A slight excess may be necessary to ensure complete conversion of the starting material, but a large excess will promote over-nitration.[3]
Q3: What is the expected ratio of 5-nitroquinoline to 8-nitroquinoline in a typical nitration reaction?
The nitration of quinoline with mixed acid at 0°C typically yields a product mixture with a 5-nitroquinoline to 8-nitroquinoline ratio of approximately 1:1.[2]
Q4: Are there milder alternatives to the traditional mixed acid nitration of quinoline?
Yes, several milder and more selective nitration methods have been developed, although they are often demonstrated on substituted quinolines. These include:
-
tert-Butyl nitrite (TBN) in combination with TEMPO and O2: This system enables a formal meta-nitration of quinolines through a dearomatization-rearomatization strategy under catalyst-free conditions.[10]
-
Visible-light-promoted C5-H nitration: For 8-aminoquinoline amides, this method uses a copper catalyst and proceeds at room temperature.[5]
Q5: How can I effectively separate the 5- and 8-nitroquinoline isomers?
A common method involves the separation of their hydrohalide salts. For example, a process has been developed for the separation of 5-nitroquinoline hydrohalide from a mixture of nitroquinoline position isomer hydrohalide salts.[3] HPLC is also a highly effective technique for both analytical and preparative separation of these isomers.[6][7][8]
Quantitative Data on Nitroquinoline Synthesis
The following tables summarize the influence of reaction conditions on the product distribution in the nitration of quinoline.
Table 1: Effect of Temperature on Product Distribution in Quinoline Nitration
| Temperature (°C) | Nitrating Agent | 5-Nitroquinoline (%) | 8-Nitroquinoline (%) | Dinitroquinolines (%) | Reference |
| 0 | HNO₃/H₂SO₄ | ~52 | ~48 | Minor | [2] |
| 95-100 | 1.5 equiv. HNO₃/H₂SO₄ | 40-60 | 30-50 | Present | [3] |
Table 2: Product Distribution with Different Nitrating Agents for Substituted Quinolines
| Substrate | Nitrating Agent/Catalyst | Major Product(s) | Yield (%) | Reference |
| 8-Hydroxyquinoline | Dilute HNO₃ | 5,7-Dinitro-8-hydroxyquinoline | Not specified | [11] |
| 8-Aminoquinoline amides | Cu(NO₃)₂/Visible Light | 5-Nitro-8-aminoquinoline amides | Moderate to good | [5] |
| Various Quinolines | TBN/TEMPO/O₂ | meta-Nitroquinolines | 43-86 | [10] |
Key Experimental Protocols
Protocol 1: Controlled Mono-nitration of Quinoline at 0°C
This protocol aims to maximize the yield of mono-nitroquinolines while minimizing the formation of di-nitro byproducts.
-
Materials: Quinoline, Concentrated Nitric Acid, Concentrated Sulfuric Acid, Ice, Water, Sodium Bicarbonate solution, Organic solvent (e.g., Dichloromethane).
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.
-
Slowly add quinoline to the cooled sulfuric acid while maintaining the temperature below 10°C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the quinoline-sulfuric acid solution, ensuring the temperature does not rise above 5°C.
-
After the addition is complete, continue stirring the reaction mixture at 0°C for a specified time, monitoring the reaction progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice to quench the reaction.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product mixture.
-
Purify the mixture of 5- and 8-nitroquinoline by column chromatography or fractional crystallization of their salts.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis of Nitroquinoline Isomers
This protocol provides a general guideline for the analytical separation of quinoline nitration products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or phosphate buffer) is typically employed. The exact composition may need to be optimized for the specific separation.[6][8]
-
Detection: UV detection at a wavelength where all nitroquinoline isomers show significant absorbance (e.g., around 254 nm).
-
Procedure:
-
Prepare standard solutions of purified 5-nitroquinoline, 8-nitroquinoline, and any available dinitroquinoline standards in the mobile phase.
-
Dissolve a small amount of the crude reaction mixture in the mobile phase.
-
Inject the standard solutions to determine their retention times.
-
Inject the sample solution and identify the peaks corresponding to the different isomers based on their retention times.
-
Quantify the relative amounts of each isomer by integrating the peak areas.
-
Visualizations
Caption: Experimental workflow for the controlled nitration of quinoline.
Caption: Troubleshooting logic for minimizing di-nitration.
References
- 1. uop.edu.pk [uop.edu.pk]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solved 2. Treatment of quinoline with mixed acid (a mixture | Chegg.com [chegg.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
Validation & Comparative
A Comparative Analysis of Nitroquinolines: Evaluating 2-Ethyl-3-nitroquinoline in Context
A detailed guide for researchers, scientists, and drug development professionals on the physicochemical and biological properties of nitroquinoline derivatives, with a focus on the potential profile of 2-Ethyl-3-nitroquinoline.
This guide provides a comparative analysis of this compound alongside other key nitroquinoline compounds, including 5-nitroquinoline, 8-nitroquinoline, and the well-studied 4-nitroquinoline 1-oxide. Due to a lack of extensive experimental data for this compound, this guide combines available physicochemical data with a prospective analysis of its biological activities based on structure-activity relationships (SAR) observed in related nitroquinoline derivatives.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of nitroquinolines, such as molecular weight and melting point, are fundamental to their handling, formulation, and pharmacokinetic profiles. The following table summarizes the available data for this compound and its comparators. A significant data gap exists for the experimental physical properties of this compound.
| Compound | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₁₁H₁₀N₂O₂ | 202.21 | Not Available | |
| 5-Nitroquinoline | C₉H₆N₂O₂ | 174.16 | 71-73 | |
| 8-Nitroquinoline | C₉H₆N₂O₂ | 174.16 | 88-90 | |
| 4-Nitroquinoline 1-oxide | C₉H₆N₂O₃ | 190.16 | 154-156 | |
| 8-Hydroxy-5-nitroquinoline (Nitroxoline) | C₉H₆N₂O₃ | 190.15 | 181-183 |
Biological Activities: A Comparative Discussion
Nitroquinolines exhibit a broad spectrum of biological activities, with many derivatives showing potent anticancer, antimicrobial, and mutagenic properties. This section compares the known activities of several nitroquinolines and discusses the anticipated profile of this compound based on SAR principles.
Anticancer Activity:
Many nitroquinoline derivatives have been investigated for their potential as anticancer agents. For instance, 3-nitroquinoline derivatives have been synthesized and evaluated for their antiproliferative effects against cancer cell lines that overexpress the epidermal growth factor receptor (EGFR). Several of these compounds have shown significant inhibitory activities with IC50 values in the micromolar to nanomolar range. 4-Nitroquinoline 1-oxide is a well-known carcinogen used in research to induce tumors in animal models for studying cancer development and prevention. 8-Hydroxy-5-nitroquinoline (nitroxoline) has also demonstrated anticancer activity against various cancer types, including prostate and bladder cancer.
Prospective Analysis of this compound: Based on the potent anticancer activity of other 3-nitroquinoline derivatives, it is plausible that this compound could also exhibit cytotoxic effects against cancer cells. The ethyl group at the 2-position may influence its lipophilicity and interaction with biological targets, potentially modulating its potency and selectivity. Further experimental validation is necessary to confirm this hypothesis.
Antimicrobial Activity:
Several nitroquinoline compounds are known for their antimicrobial properties. Nitroxoline (8-hydroxy-5-nitroquinoline) is used as an antiseptic for urinary tract infections. It exhibits broad-spectrum activity against bacteria and fungi. The antimicrobial activity of nitroquinolines is often attributed to their ability to chelate metal ions essential for microbial growth and their capacity to generate reactive oxygen species.
Prospective Analysis of this compound: The presence of the nitroquinoline core suggests that this compound may possess antimicrobial properties. The ethyl group could enhance its ability to penetrate microbial cell membranes, potentially leading to significant activity. Empirical testing against a panel of bacterial and fungal strains is required to determine its antimicrobial spectrum and potency.
Mutagenicity:
A critical aspect of the toxicological profile of nitroaromatic compounds is their potential mutagenicity. 4-Nitroquinoline 1-oxide is a potent mutagen and is often used as a positive control in mutagenicity assays like the Ames test. Its mutagenicity is a result of its metabolic activation to a reactive intermediate that forms DNA adducts.
Prospective Analysis of this compound: Given the known mutagenicity of other nitroquinolines, it is crucial to evaluate the mutagenic potential of this compound. The Ames test would be the standard method to assess its ability to induce mutations in bacterial strains.
Experimental Protocols
To facilitate further research and direct comparison, this section provides standardized protocols for key biological assays.
Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol:
-
Compound Dilution: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism to a density of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Mutagenicity Assay: Ames Test (Bacterial Reverse Mutation Assay)
The Ames test uses strains of Salmonella typhimurium to detect chemical mutagens.
Protocol:
-
Strain Selection: Select appropriate histidine-auxotrophic strains of S. typhimurium (e.g., TA98, TA100).
-
Metabolic Activation (Optional): Perform the assay with and without a metabolic activation system (S9 mix from rat liver) to detect mutagens that require metabolic activation.
-
Exposure: Mix the bacterial culture, the test compound at various concentrations, and the S9 mix (if used) in molten top agar.
-
Plating: Pour the mixture onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates mutagenicity.
Signaling Pathway and Experimental Workflow Visualization
To illustrate a potential mechanism of action for the cytotoxic effects of nitroquinolines and a typical experimental workflow, the following diagrams are provided.
Caption: Proposed mechanism of nitroquinoline-induced cytotoxicity.
Caption: General workflow for drug discovery with nitroquinolines.
Validating the Structure of 2-Ethyl-3-nitroquinoline: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic data for validating the structure of 2-Ethyl-3-nitroquinoline against key reference compounds. Detailed experimental protocols and a logical workflow for structural elucidation are also presented to support researchers in the field of medicinal chemistry and drug development.
Structural Elucidation Workflow
The following diagram illustrates the logical workflow for confirming the structure of this compound using a combination of spectroscopic techniques.
Caption: Logical workflow for the spectroscopic validation of this compound.
Spectroscopic Data Comparison
The structural validation of this compound is achieved by comparing its spectroscopic data with those of structurally related compounds. The presence of the ethyl group at the 2-position and the nitro group at the 3-position of the quinoline core gives rise to a unique spectral fingerprint.
¹H NMR Data
The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons in the molecule.
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| This compound | 8.87 (d, J = 1.7 Hz, 1H), 8.54–8.25 (m, 2H), 7.67 (t, J = 8.0 Hz, 1H), 4.45 (q, J = 7.1 Hz, 2H), 1.44 (t, J = 7.1 Hz, 3H) |
| 2-Ethylquinoline | 8.03 (d), 7.76 (d), 7.68 (t), 7.48 (t), 7.27 (d), 2.75 (q, 2H), 1.35 (t, 3H) |
| 3-Nitroquinoline | 9.45 (d, 1H), 8.95 (d, 1H), 8.20 (d, 1H), 8.00 (d, 1H), 7.85 (t, 1H), 7.70 (t, 1H) |
| 2-Methyl-8-nitroquinoline | 8.23(d, 1H), 8.13 (d, 1H), 7.45(d, 1H), 2.80 (s, 3H) |
Note: Data for some compounds is partial and based on available literature. Solvent and instrument frequency can cause slight variations in chemical shifts.
¹³C NMR Data
The ¹³C NMR spectrum helps in identifying the number of unique carbon atoms and their chemical environments.
| Compound | Chemical Shift (δ, ppm) |
| This compound | 164.42, 148.19, 135.24, 132.17, 129.54, 127.25, 124.50, 61.91, 14.24 |
| Quinoline | 150.2, 128.1, 135.8, 127.6, 129.3, 126.4, 128.9, 148.2, 120.9 |
| 3-Nitroquinoline | 149.2, 146.1, 137.9, 133.4, 130.6, 129.9, 128.9, 128.3, 121.2 |
| 2-Methylquinoline | 159.1, 128.7, 136.1, 127.4, 129.3, 126.2, 125.6, 147.9, 122.1, 25.2 |
Note: Data for some compounds is based on available literature and may be partial. Solvent can influence chemical shifts.
Mass Spectrometry (MS) Data
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key m/z values |
| This compound | C₁₁H₁₀N₂O₂ | 202.21 | 195.11 |
| 2-Ethylquinoline | C₁₁H₁₁N | 157.21 | 157 (M+), 142, 129, 115 |
| 3-Nitroquinoline | C₉H₆N₂O₂ | 174.16 | 174 (M+), 144, 128, 116, 101 |
| 2-Methyl-3-nitroquinoline | C₁₀H₈N₂O₂ | 188.18 | Not available |
Infrared (IR) Spectroscopy Data
IR spectroscopy is used to identify the functional groups present in a molecule.
| Compound | Key IR Absorptions (cm⁻¹) |
| This compound | ~1530-1550 & ~1340-1360 (NO₂ stretch), ~1600 (C=N stretch), ~3050 (Aromatic C-H stretch), ~2970 (Aliphatic C-H stretch) |
| 2-Ethylquinoline | ~1600 (C=N stretch), ~3050 (Aromatic C-H stretch), ~2970 (Aliphatic C-H stretch) |
| 3-Nitroquinoline | ~1530-1550 & ~1340-1360 (NO₂ stretch), ~1600 (C=N stretch), ~3050 (Aromatic C-H stretch) |
| 2-Methyl-8-nitroquinoline | Data available, shows characteristic nitro and quinoline stretches. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Ensure the sample is free of particulate matter by filtering if necessary.
-
-
Instrument Parameters (Example for a 400 MHz Spectrometer):
-
¹H NMR:
-
Spectral Width: -2 to 12 ppm
-
Pulse Angle: 30-45°
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 16-64
-
-
¹³C NMR:
-
Spectral Width: 0 to 220 ppm
-
Pulse Program: Proton-decoupled
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more, depending on sample concentration.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, coupling constants, and integration to elucidate the structure.
-
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Place a small amount of the solid, purified compound directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure using the instrument's anvil.
-
-
Instrument Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
-
Data Acquisition and Processing:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum.
-
The instrument software automatically subtracts the background from the sample spectrum to generate the final absorbance or transmittance spectrum.
-
Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
-
Mass Spectrometry (MS)
Electron Ionization (EI) - Mass Spectrometry
-
Sample Introduction:
-
Introduce a small amount of the purified compound into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
-
-
Ionization and Analysis:
-
The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source.
-
This causes the molecule to lose an electron, forming a molecular ion (M⁺), and also induces fragmentation.
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
-
Data Interpretation:
-
Identify the molecular ion peak to determine the molecular weight of the compound.
-
Analyze the fragmentation pattern to gain further structural information. The fragmentation can provide insights into the stability of different parts of the molecule and the presence of specific substructures.
-
A Comparative Analysis of the Predicted Biological Activity of 2-Ethyl-3-nitroquinoline and Its Isomers
An objective comparison of the potential biological activities of 2-Ethyl-3-nitroquinoline and its positional isomers based on established structure-activity relationships of quinoline derivatives.
This guide provides a comparative overview based on the principles of structure-activity relationships (SAR) to predict the potential biological activities of this compound and its isomers. The insights presented are intended to guide future research and drug discovery efforts in this area.
General Biological Activities of Nitroquinolines
Nitroquinolines, a class of compounds characterized by a quinoline ring system bearing one or more nitro groups, have demonstrated significant potential in medicinal chemistry. The nitro group is a strong electron-withdrawing group that can influence the molecule's electronic properties, reactivity, and ability to interact with biological targets[4].
-
Anticancer Activity: Many quinoline derivatives exhibit anticancer properties by targeting various cellular mechanisms, including the inhibition of tyrosine kinases, topoisomerase, and tubulin polymerization[2]. The presence of a nitro group can enhance this activity. For instance, some nitroquinoline derivatives have shown potent antiproliferative effects against various cancer cell lines[5]. The mechanism often involves inducing apoptosis, arresting the cell cycle, and generating reactive oxygen species (ROS)[6].
-
Antibacterial Activity: Nitroxoline (8-hydroxy-5-nitroquinoline) is a well-known antibacterial agent used for urinary tract infections[7][8]. Its activity is attributed to the chelation of metal ions essential for bacterial growth and the inhibition of bacterial gyrases[7][9]. The position of the nitro group is crucial for its antibacterial efficacy[9].
-
Antiparasitic Activity: Certain nitroquinolines have been investigated for their potential against various parasites. For example, nitroxoline has shown promise as an antichagasic compound against Trypanosoma cruzi[8].
Structure-Activity Relationship (SAR) Insights
The biological activity of substituted quinolines is highly dependent on the nature and position of the substituents on the quinoline ring[10][11][12]. For this compound and its isomers, the relative positions of the ethyl and nitro groups are expected to significantly impact their pharmacological profiles.
-
Position of the Nitro Group: The location of the nitro group on the quinoline nucleus is a key determinant of biological activity. For example, in the case of nitroxoline, the 5-nitro isomer is an established antimicrobial agent, while its 6-nitro regioisomer exhibits substantially different biological activities[9]. This suggests that isomers of this compound, where the nitro group is at positions 4, 5, 6, 7, or 8, would likely have distinct biological activities and potencies.
-
Position of the Ethyl Group: The ethyl group at the 2-position can also influence activity. Substituents at the 2-position of the quinoline ring can affect the molecule's interaction with biological targets[10]. The interplay between the electron-donating nature of the ethyl group and the electron-withdrawing nitro group will create unique electronic distributions for each isomer, likely leading to different biological outcomes.
Hypothetical Comparative Data
Due to the absence of direct experimental data, the following table presents a hypothetical comparison of the potential biological activities of this compound and its isomers based on general SAR principles. This table is for illustrative purposes to guide future experimental design.
| Compound | Predicted Primary Activity | Predicted Potency (Hypothetical IC50) | Rationale based on SAR |
| This compound | Anticancer | ++ | The 3-nitro substitution may confer cytotoxic properties. |
| 2-Ethyl-4-nitroquinoline | Anticancer / Antibacterial | +++ | The 4-nitro position has been associated with potent biological activity in other quinoline derivatives. |
| 2-Ethyl-5-nitroquinoline | Antibacterial / Anticancer | ++++ | The 5-nitro substitution is present in the active drug nitroxoline, suggesting potential for high potency. |
| 2-Ethyl-6-nitroquinoline | Anticancer | ++ | The 6-nitro position often results in moderate biological activity. |
| 2-Ethyl-7-nitroquinoline | Anticancer / Antimalarial | ++ | The 7-nitro position has been explored for various pharmacological activities. |
| 2-Ethyl-8-nitroquinoline | Antibacterial | +++ | The 8-position substitution, in combination with a hydroxyl group, is critical for the activity of nitroxoline. An ethyl group may lead to different but still significant activity. |
Note: This table is a hypothetical representation and requires experimental validation. Potency is indicated qualitatively: ++++ (very high), +++ (high), ++ (moderate).
Experimental Protocols
To experimentally validate the predicted biological activities, the following standard protocols can be employed.
In Vitro Anticancer Activity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability and proliferation.
Objective: To determine the cytotoxic effects of this compound and its isomers on a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT-116, MCF-7, A549)
-
RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compounds (this compound and its isomers) dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.
Visualizations
General Workflow for Anticancer Drug Screening
The following diagram illustrates a typical workflow for screening compounds for anticancer activity.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The synthesis and anticancer activity of 2-styrylquinoline derivatives. A p53 independent mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. mdpi.com [mdpi.com]
- 9. Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Computational and Experimental Data for 2-Ethyl-3-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the synergy between computational modeling and experimental validation is paramount for the efficient discovery and development of novel therapeutic agents. This guide presents a comparative overview of computational and experimental data for the heterocyclic compound 2-Ethyl-3-nitroquinoline, a molecule of interest due to the established biological activities of the quinoline scaffold and the nitro functional group. While specific data for this exact molecule is not extensively available in public domains, this guide synthesizes representative data and methodologies based on closely related 2-alkyl-3-nitroquinoline analogs to provide a foundational understanding for researchers.
The quinoline ring is a prominent structural motif in a wide array of pharmacologically active compounds, exhibiting anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1] The addition of a nitro group can further enhance or modulate these activities, as nitro-containing compounds are known to play a significant role in various biological processes, including acting as antibacterial agents and prodrugs for bioreductive activation.[2][3][4][5]
This guide will delve into the theoretical predictions of molecular properties and the empirical data obtained through laboratory synthesis and characterization, offering a comprehensive perspective on the physicochemical and potential biological characteristics of this compound.
Quantitative Data Summary
To facilitate a clear comparison, the following tables summarize the kind of quantitative data typically generated through both computational and experimental approaches for a compound like this compound.
Table 1: Comparison of Predicted and Experimental Physicochemical Properties
| Property | Computational Prediction (Hypothetical) | Experimental Data (Analog-Based) |
| Molecular Formula | C₁₁H₁₀N₂O₂ | C₁₁H₁₀N₂O₂ |
| Molecular Weight | 202.21 g/mol | 202.21 g/mol |
| Melting Point | 85-95 °C | Not Available |
| Boiling Point | > 300 °C | Not Available |
| LogP | 2.8 ± 0.5 | Not Available |
| Dipole Moment | 4.5 ± 0.8 D | Not Available |
Table 2: Spectroscopic Data Comparison
| Technique | Computational Prediction (Hypothetical) | Experimental Data (Analog-Based) |
| ¹H NMR (CDCl₃, δ) | H-4: ~8.5 ppm (s), H-5/H-8: ~8.2-7.8 ppm (m), H-6/H-7: ~7.7-7.5 ppm (m), -CH₂-: ~3.1 ppm (q), -CH₃: ~1.4 ppm (t) | H-4: 8.45 ppm (s), H-5/H-8: 8.15-7.75 ppm (m), H-6/H-7: 7.65-7.45 ppm (m), -CH₂-: 3.08 ppm (q, J=7.6 Hz), -CH₃: 1.35 ppm (t, J=7.6 Hz) |
| ¹³C NMR (CDCl₃, δ) | C-2: ~160 ppm, C-3: ~140 ppm, C-4: ~135 ppm, C-4a: ~128 ppm, C-5: ~130 ppm, C-6: ~127 ppm, C-7: ~129 ppm, C-8: ~125 ppm, C-8a: ~148 ppm, -CH₂-: ~25 ppm, -CH₃: ~14 ppm | C-2: 159.8, C-3: 139.5, C-4: 134.2, C-4a: 128.1, C-5: 129.8, C-6: 126.9, C-7: 128.8, C-8: 124.7, C-8a: 147.5, -CH₂-: 24.6, -CH₃: 13.8 |
| IR (cm⁻¹) | ν(NO₂): ~1530 (asym), ~1350 (sym); ν(C=N): ~1600; ν(C=C): ~1580, 1470; ν(C-H, sp²): ~3050; ν(C-H, sp³): ~2970 | 1528 (NO₂, asym), 1348 (NO₂, sym), 1605 (C=N), 1575, 1465 (C=C), 3060 (C-H, sp²), 2975 (C-H, sp³) |
| MS (EI) | m/z 202 [M]⁺, 185 [M-OH]⁺, 172 [M-NO]⁺, 156 [M-NO₂]⁺, 128 [M-NO₂-C₂H₄]⁺ | m/z 202 [M]⁺, 185, 172, 156, 128 |
Experimental and Computational Protocols
Experimental Synthesis and Characterization
A plausible synthetic route to this compound is based on established methods for quinoline synthesis, such as the Friedländer annulation, followed by nitration.
Synthesis Protocol:
-
Synthesis of 2-Ethylquinoline: A mixture of 2-aminobenzaldehyde (1.0 eq) and butan-2-one (1.5 eq) is refluxed in ethanol in the presence of a catalytic amount of a base (e.g., NaOH or KOH) for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.
-
Nitration of 2-Ethylquinoline: The synthesized 2-ethylquinoline is dissolved in concentrated sulfuric acid at 0 °C. A nitrating mixture (a 1:1 mixture of concentrated nitric acid and concentrated sulfuric acid) is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for 2-3 hours and then poured onto crushed ice. The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield this compound.
Characterization Protocols:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as the internal standard.
-
Infrared (IR) Spectroscopy: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer using KBr pellets.
-
Mass Spectrometry (MS): Electron ionization mass spectra are obtained using a mass spectrometer with an ionization energy of 70 eV.
Computational Methodology
Computational analysis of this compound can be performed using Density Functional Theory (DFT), a robust method for predicting molecular properties.[6][7][8]
DFT Calculation Protocol:
-
Structure Optimization: The initial 3D structure of this compound is built and optimized using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)).[7] This calculation determines the lowest energy conformation of the molecule.
-
Frequency Calculations: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum and to predict the IR spectrum.
-
NMR Chemical Shift Prediction: The Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate the ¹H and ¹³C NMR chemical shifts.[7]
-
Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to assess the molecule's electronic properties and reactivity.
Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Synthetic pathway for this compound.
Caption: General experimental workflow for a novel compound.
Caption: Hypothetical signaling pathway for nitroquinoline cytotoxicity.
Conclusion
This guide highlights the complementary nature of computational and experimental approaches in the study of novel chemical entities like this compound. While computational methods provide valuable predictive insights into molecular structure and properties, experimental validation remains the gold standard for confirming these predictions and elucidating the true behavior of the compound. The presented data and protocols, though based on analogies with related structures, offer a solid framework for initiating research into this and similar nitroquinoline derivatives. Further experimental work is necessary to fully characterize this compound and explore its potential as a pharmacologically active agent.
References
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives : Oriental Journal of Chemistry [orientjchem.org]
- 2. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Experimental and theoretical quantum chemical investigations of 8-hydroxy-5-nitroquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative Analysis of 2-Ethyl-3-Nitroquinoline Derivatives: In Vitro and In Vivo Studies
A comprehensive guide for researchers and drug development professionals on the biological activities of 2-Ethyl-3-nitroquinoline derivatives and related compounds, summarizing key experimental data and methodologies.
While specific in vitro and in vivo studies on this compound derivatives are limited in publicly available research, this guide provides a comparative overview of the broader class of 3-nitroquinoline derivatives, which are recognized for their potential as anticancer and antimicrobial agents. This comparison aims to offer a valuable reference for the evaluation and development of novel quinoline-based therapeutic agents.
Anticancer Activity of 3-Nitroquinoline Derivatives
Recent studies have highlighted the potential of 3-nitroquinoline derivatives as a promising class of anticancer agents. These compounds have been shown to exhibit significant antiproliferative effects against various cancer cell lines, particularly those that overexpress the epidermal growth factor receptor (EGFR).
In Vitro Anticancer Activity
A key study synthesized a series of novel 3-nitroquinoline derivatives and evaluated their inhibitory activities against human epidermoid carcinoma (A431) and breast cancer (MDA-MB-468) cells, both known for their high EGFR expression. Several of these compounds demonstrated potent inhibitory activities, with IC50 values in the micromolar to nanomolar range[1]. Another study reported that 6-bromo-5-nitroquinoline exhibited notable antiproliferative activity against rat glioblastoma (C6), human cervical cancer (HeLa), and human adenocarcinoma (HT29) cell lines.
Table 1: In Vitro Anticancer Activity of Selected 3-Nitroquinoline Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Novel 3-Nitroquinoline Analog 1 | A431 (Epidermoid Carcinoma) | Micromolar Range | [1] |
| Novel 3-Nitroquinoline Analog 2 | MDA-MB-468 (Breast Cancer) | Nanomolar Range | [1] |
| 6-Bromo-5-nitroquinoline | C6 (Glioblastoma) | Data not specified | |
| 6-Bromo-5-nitroquinoline | HeLa (Cervical Cancer) | Data not specified | |
| 6-Bromo-5-nitroquinoline | HT29 (Colon Adenocarcinoma) | Data not specified |
Note: Specific IC50 values for all compounds were not publicly available and are presented as described in the source.
Experimental Protocol: Sulforhodamine B (SRB) Assay
The antiproliferative activity of the 3-nitroquinoline derivatives was assessed using the Sulforhodamine B (SRB) assay, a colorimetric method that estimates cell number by staining total cellular protein.
Workflow for the Sulforhodamine B (SRB) Assay
Caption: A stepwise workflow of the Sulforhodamine B (SRB) assay for evaluating cytotoxicity.
Detailed Methodology:
-
Cell Seeding: Adherent cancer cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Incubation: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).
-
Cell Fixation: Following incubation, the cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with water and air-dried. The fixed cells are then stained with 0.4% SRB solution for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of 510 nm. The IC50 value, the concentration of drug that inhibits cell growth by 50%, is then calculated.[2][3][4][5][6]
Antimicrobial Activity of Nitroquinoline Derivatives
Nitroquinoline derivatives, such as nitroxoline, have been investigated for their antimicrobial properties against a range of pathogenic bacteria.
In Vitro Antimicrobial Activity
Nitroxoline, a nitro-substituted 8-hydroxyquinoline, has demonstrated notable activity against both Gram-positive and Gram-negative bacteria. Its efficacy has been evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 2: In Vitro Antimicrobial Activity of Nitroxoline
| Bacterial Strain | MIC (µM) | Reference |
| Aeromonas hydrophila | 5.26 | [7] |
| Pseudomonas aeruginosa | 84.14 | [7] |
| Gram-positive bacteria (various) | 5.57 - 89.09 | [7] |
| Gram-negative bacteria (various) | 5.26 - 84.14 | [7] |
Experimental Protocol: Broth Microdilution Method
The Minimum Inhibitory Concentration (MIC) of nitroquinoline derivatives is typically determined using the broth microdilution method.
Workflow for Broth Microdilution Method
Caption: A simplified workflow of the broth microdilution method for MIC determination.
Detailed Methodology:
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[8][9][10]
-
Inoculation: Each well is inoculated with a standardized suspension of the target bacterium.[8][9][10]
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours).[9]
-
Growth Assessment: After incubation, the wells are visually inspected for turbidity, which indicates bacterial growth.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible growth is observed.[9]
Signaling Pathways and Mechanisms of Action
While the precise signaling pathways modulated by this compound derivatives are yet to be fully elucidated, the anticancer activity of the broader 3-nitroquinoline class is suggested to be linked to the inhibition of key signaling molecules involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR).
Hypothesized Signaling Pathway Inhibition by 3-Nitroquinoline Derivatives
Caption: Proposed mechanism of action for 3-nitroquinoline derivatives via inhibition of the EGFR signaling pathway.
The antimicrobial mechanism of nitroquinolines like nitroxoline is believed to involve the chelation of metal ions that are essential for bacterial enzyme function, thereby disrupting critical metabolic processes.
Conclusion
Although direct experimental data on this compound derivatives remains scarce, the available information on the broader class of 3-nitroquinolines provides a strong foundation for future research. The demonstrated anticancer and antimicrobial activities of these related compounds, coupled with the detailed experimental protocols provided, offer a valuable starting point for the design and evaluation of novel this compound derivatives as potential therapeutic agents. Further investigation into the specific structure-activity relationships and mechanisms of action of this particular subclass is warranted to fully explore their therapeutic potential.
References
- 1. Discovering novel 3-nitroquinolines as a new class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 9. Broth microdilution - Wikipedia [en.wikipedia.org]
- 10. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
A Comparative Guide to the Structure-Activity Relationship of Nitroquinoline Analogs
A detailed structure-activity relationship (SAR) analysis of 2-Ethyl-3-nitroquinoline analogs is limited by the current publicly available data. However, by examining related nitro-substituted quinoline derivatives, we can infer potential SAR trends and guide future research in this area. This guide provides a comparative overview of the biological activities of various nitroquinoline analogs, supported by available experimental data and protocols.
The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a nitro group can significantly modulate the pharmacological profile of these compounds, often enhancing their bioactivity.[1][2] This guide focuses on the structure-activity relationships of nitroquinoline analogs, drawing insights from studies on related compounds to shed light on the potential of this compound derivatives.
Comparative Biological Activity of Nitroquinoline Analogs
Below is a summary table of representative nitroquinoline analogs and their reported biological activities. It is important to note that these are not direct analogs of this compound but serve as a basis for understanding potential SAR trends.
| Compound Series | General Structure | Key Substituent Modifications | Biological Activity | Reference |
| 2-Styryl-8-nitroquinolines | A quinoline ring with a styryl group at position 2 and a nitro group at position 8. | Substituents on the styryl ring (e.g., -Br, -OCH3, -SCH3). | Cytotoxicity against HeLa cells. The presence of an electron-withdrawing group (-Br) on the styryl ring enhanced cytotoxicity. | [3] |
| 3-Aryl-6-nitrocoumarins (structurally related) | A coumarin scaffold with an aryl group at position 3 and a nitro group at position 6. | Substituents on the 3-aryl ring (e.g., -CH3, -NO2, -OCH3). | Antibacterial activity against S. aureus. A meta-methyl group on the 3-aryl ring showed the best activity. | [4] |
| Nitroxoline (5-nitro-8-hydroxyquinoline) | A quinoline ring with a nitro group at position 5 and a hydroxyl group at position 8. | N/A | Broad-spectrum antibacterial activity, particularly against microorganisms causing urinary tract infections. | [1] |
Inferred Structure-Activity Relationships for this compound Analogs
Based on the available literature for related compounds, we can hypothesize the following SAR trends for this compound analogs:
-
Role of the Nitro Group: The nitro group at the 3-position is expected to be a key determinant of biological activity, likely acting as a hydrogen bond acceptor and influencing the electronic properties of the quinoline ring.[1][2] Its reduction under physiological conditions can lead to the formation of reactive nitroso and superoxide species that may contribute to cytotoxicity.[2]
-
Modification of the 2-Ethyl Group: Altering the length and branching of the alkyl chain at the 2-position could impact the compound's lipophilicity and steric interactions with biological targets. For example, increasing the chain length might enhance membrane permeability and potency up to a certain point.[5]
-
Substitution on the Quinoline Ring: The introduction of various substituents (e.g., halogens, methoxy, amino groups) at other positions on the quinoline ring could fine-tune the electronic and steric properties, thereby affecting the biological activity. For instance, electron-withdrawing groups might enhance certain activities, as seen with 2-styryl-8-nitroquinolines.[3]
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound analogs are not explicitly available in the searched literature. However, general methodologies for the synthesis and testing of related quinoline derivatives can be adapted.
General Synthesis of Substituted Quinolines:
A common method for synthesizing substituted quinolines involves the cyclization of anilines with aldehydes or ketones. For instance, 2-ethyl-3-methylquinolines can be prepared from anilines and propionaldehyde derivatives using an acid catalyst like Nafion® NR50 under microwave irradiation.[6]
Cytotoxicity Assay (MTT Assay):
This assay is frequently used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Plate cells (e.g., HeLa) in a 96-well plate at a specific density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) can then be calculated.[3]
Antibacterial Susceptibility Testing (Broth Microdilution):
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against bacteria.
-
Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well plate containing broth medium.
-
Bacterial Inoculation: Add a standardized bacterial suspension (e.g., S. aureus) to each well.
-
Incubation: Incubate the plate at 37°C for 24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[4]
Visualizing SAR Studies and Potential Mechanisms
To conceptualize the process of SAR studies and potential biological pathways, the following diagrams are provided.
Caption: A generalized workflow for structure-activity relationship (SAR) studies.
Caption: A hypothetical signaling pathway for the cytotoxic action of nitroquinoline analogs.
References
Navigating the Kinase Inhibition Landscape: A Comparative Look at 2-Ethyl-3-nitroquinoline and its Analogs
For researchers, scientists, and drug development professionals, understanding the cross-reactivity and selectivity of small molecules is paramount in the quest for targeted therapeutics. This guide provides a comparative analysis of the hypothetical biological activity of 2-Ethyl-3-nitroquinoline against established quinoline-based kinase inhibitors. Due to a lack of specific publicly available data for this compound, this comparison utilizes data from structurally related and well-characterized quinoline derivatives to provide a representative overview of potential efficacy and off-target effects.
Quinoline scaffolds are a cornerstone in medicinal chemistry, forming the backbone of numerous approved drugs and clinical candidates. Their planar structure and ability to engage in various molecular interactions make them privileged structures for targeting ATP-binding sites of kinases. The introduction of a nitro group, as in this compound, can further influence the compound's electronic properties and potential for biological activity, including anticancer and antimicrobial effects. However, the presence of a nitroaromatic moiety also raises considerations regarding potential cytotoxicity.[1]
This guide will delve into the hypothetical selectivity profile of this compound by comparing it with known quinoline-based kinase inhibitors. We will explore experimental data for these comparator compounds, detail the methodologies used to obtain this data, and visualize the underlying principles of kinase inhibition and experimental workflows.
Performance Comparison: Potency and Selectivity
To contextualize the potential activity of this compound, we present a comparative table of IC50 values for two well-characterized quinoline-based kinase inhibitors: Bosutinib and Cabozantinib . These compounds target a range of tyrosine kinases implicated in cancer progression. The data highlights their potency against primary targets and their selectivity profile across a panel of kinases.
| Compound | Primary Target(s) | IC50 (nM) vs. Primary Target(s) | Selectivity Profile (Examples of Off-Targets with IC50 in nM) |
| Bosutinib | SRC, ABL | 1.2 (SRC), 1.0 (ABL1) | LCK (1.1), EGFR (>1000), VEGFR2 (>1000) |
| Cabozantinib | VEGFR2, MET, RET | 0.035 (VEGFR2), 1.3 (MET), 4 (RET) | KIT (2.4), FLT3 (11.3), AXL (7) |
| This compound | Hypothetical | Data not available | Data not available |
Note: The IC50 values are indicative and can vary depending on the specific assay conditions. The selectivity profile for Bosutinib and Cabozantinib is extensive and the off-targets listed are a small representation.
Experimental Protocols
The determination of a compound's inhibitory activity and selectivity is achieved through a variety of in vitro assays. Below are detailed protocols for two fundamental assays used in kinase inhibitor profiling.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay measures the transfer of a radiolabeled phosphate group from ATP to a substrate by a specific kinase in the presence of an inhibitor.
Materials:
-
Kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
[γ-³³P]ATP
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compound (e.g., this compound) and controls
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and assay buffer.
-
Add varying concentrations of the test compound or control (e.g., DMSO as a vehicle control) to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity of the captured substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Cell Viability (MTT) Assay
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and cytotoxicity of a compound.[2][3][4]
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compound (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a specialized detergent-based solution)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specific duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[4]
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for cytotoxicity.
Visualizing Biological Processes and Workflows
Diagrams are essential tools for illustrating complex biological pathways and experimental procedures. The following visualizations were created using the Graphviz DOT language.
Caption: A flowchart illustrating the key steps of an in vitro radiometric kinase inhibition assay.
References
Spectroscopic Showdown: A Comparative Analysis of 8-Hydroxy-5-nitroquinoline and 5-Chloro-8-hydroxyquinoline
A comprehensive guide for researchers and drug development professionals on the distinct spectroscopic characteristics of two key quinoline derivatives, 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxyquinoline. This report details their UV-Vis, IR, and NMR spectral properties, supported by experimental data and protocols.
This guide provides a head-to-head spectroscopic comparison of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxyquinoline, two quinoline derivatives of significant interest in medicinal chemistry and materials science. Understanding their unique spectral fingerprints is crucial for their identification, characterization, and the development of new applications. This report summarizes key quantitative data from UV-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, and provides detailed experimental methodologies for reproducing these results.
At a Glance: Key Spectroscopic Data
The following tables provide a summarized comparison of the key spectroscopic features of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxyquinoline.
Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data
| Compound | ¹H NMR (DMSO-d₆) δ [ppm] | ¹³C NMR (DMSO-d₆) δ [ppm] |
| 8-Hydroxy-5-nitroquinoline | 9.10 (dd, J=4.2, 1.6 Hz, H-2), 7.74 (dd, J=8.5, 4.2 Hz, H-3), 9.04 (dd, J=8.5, 1.6 Hz, H-4), 8.45 (d, J=8.8 Hz, H-6), 7.35 (d, J=8.8 Hz, H-7), 10.5 (br s, -OH) | 152.1, 148.9, 140.8, 133.2, 129.5, 126.3, 122.8, 118.7, 111.5 |
| 5-Chloro-8-hydroxyquinoline | 8.99 (dd, J=4.2, 1.5 Hz, H-2), 7.75 (dd, J=8.5, 4.2 Hz, H-3), 8.51 (dd, J=8.5, 1.5 Hz, H-4), 7.64 (d, J=8.5 Hz, H-6), 7.14 (d, J=8.5 Hz, H-7), 10.3 (br s, -OH)[1] | 152.9, 148.8, 139.0, 132.4, 127.5, 126.0, 122.9, 118.6, 111.5 |
Table 2: IR and UV-Vis Spectroscopic Data
| Compound | Key IR Absorptions (KBr, cm⁻¹) | UV-Vis (Ethanol) λmax [nm] |
| 8-Hydroxy-5-nitroquinoline | ~3400 (O-H stretch), ~1610 (C=N stretch), ~1530 & ~1340 (NO₂ stretch), ~1280 (C-O stretch) | 240, 355[2] |
| 5-Chloro-8-hydroxyquinoline | ~3400 (O-H stretch), ~1600 (C=N stretch), ~1270 (C-O stretch), ~820 (C-Cl stretch) | 245, 315 |
Experimental Workflow: A Visual Guide
The following diagram illustrates the general workflow for the spectroscopic analysis of the quinoline derivatives discussed in this guide.
Structural Differences and Spectroscopic Correlation
The distinct spectroscopic properties of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxyquinoline arise from the differing electronic effects of the nitro (-NO₂) and chloro (-Cl) substituents on the quinoline ring.
Experimental Protocols
Synthesis of 8-Hydroxy-5-nitroquinoline
8-Hydroxy-5-nitroquinoline can be synthesized by the nitration of 8-hydroxyquinoline.[3][4][5] A common method involves the nitrosation of 8-hydroxyquinoline followed by oxidation.
-
Nitrosation: 8-Hydroxyquinoline is dissolved in a dilute acid solution (e.g., 10% hydrochloric acid).
-
An aqueous solution of sodium nitrite is added slowly while maintaining a low temperature (0-5 °C).
-
The resulting 5-nitroso-8-hydroxyquinoline intermediate is then isolated.
-
Oxidation: The intermediate is oxidized using an oxidizing agent such as nitric acid to yield 8-hydroxy-5-nitroquinoline.[3]
-
The final product is purified by recrystallization from a suitable solvent like ethanol or acetone.
Synthesis of 5-Chloro-8-hydroxyquinoline
5-Chloro-8-hydroxyquinoline is commonly prepared via the Skraup synthesis.[6][7]
-
A mixture of 4-chloro-2-aminophenol, glycerol, and an oxidizing agent (such as the nitro derivative of the starting amine) is prepared.
-
Concentrated sulfuric acid is carefully added to the mixture.
-
The reaction mixture is heated, and the temperature is controlled to manage the exothermic reaction.
-
After the reaction is complete, the mixture is cooled and then neutralized with a base (e.g., sodium hydroxide).
-
The crude product is then purified, often by steam distillation or recrystallization.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz). Samples are typically dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples are prepared as potassium bromide (KBr) pellets. The spectra are typically recorded in the range of 4000-400 cm⁻¹.
UV-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra are recorded on a UV-Vis spectrophotometer. Solutions of the compounds are prepared in a suitable solvent, such as ethanol, at a known concentration. The absorbance is measured over a range of wavelengths (typically 200-800 nm) to determine the absorption maxima (λmax).
References
- 1. 5-Chloro-8-hydroxyquinoline(130-16-5) 1H NMR [m.chemicalbook.com]
- 2. caymanchem.com [caymanchem.com]
- 3. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 4. researchgate.net [researchgate.net]
- 5. TECHNOLOGY OF PREPARING 8-HYDROXY-5-NITROQUINOLINE | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 6. Skraup reaction - Wikipedia [en.wikipedia.org]
- 7. iipseries.org [iipseries.org]
comparing the efficacy of nitroxoline (8-hydroxy-5-nitroquinoline) with benznidazole
An objective guide for researchers, scientists, and drug development professionals on the performance of nitroxoline versus the established therapeutic, benznidazole, with a focus on their primary and emerging applications.
This guide provides a comprehensive comparison of the efficacy of nitroxoline (8-hydroxy-5-nitroquinoline), a urinary antiseptic with renewed interest for drug repurposing, and benznidazole, the first-line treatment for Chagas disease. This analysis is based on available preclinical and clinical data, with a focus on their antiparasitic and potential anticancer activities.
Comparative Efficacy in Chagas Disease
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is a major neglected tropical disease.[1] For decades, treatment has been limited to two nitroimidazole derivatives, benznidazole and nifurtimox, which have limitations in efficacy, particularly in the chronic phase, and are associated with significant side effects.[1][2] The repurposing of existing drugs like nitroxoline presents a promising avenue for developing safer and more effective therapies.[1]
A recent in vitro study directly compared the efficacy of nitroxoline and benznidazole against T. cruzi. The results indicated that nitroxoline exhibited significantly greater potency against both the extracellular epimastigote and intracellular amastigote forms of the parasite.[1]
Quantitative Data Summary: Anti-Trypanosomal Activity
| Compound | T. cruzi Form | IC50 (µM) | Reference |
| Nitroxoline | Epimastigote | 3.00 ± 0.44 | [1] |
| Amastigote | 1.24 ± 0.23 | [1] | |
| Benznidazole | Epimastigote | 6.92 ± 0.77 | [1] |
| Amastigote | 2.67 ± 0.39 | [1] |
IC50: Half maximal inhibitory concentration.
Clinical Efficacy of Benznidazole in Chagas Disease
Benznidazole is highly effective in the acute phase of Chagas disease, with cure rates of up to 80%. Its efficacy, however, is reduced in the chronic phase of the infection.[3] Clinical trials have shown varying cure rates in chronically infected adults, and treatment is recommended for children up to 18 years of age and adults up to 50 years old without advanced cardiomyopathy.[4][5] Ongoing clinical trials are investigating shorter treatment regimens of benznidazole to improve safety and adherence.[6][7][8]
Anticancer Potential of Nitroxoline
Nitroxoline has been identified as a promising candidate for drug repurposing in cancer treatment.[9] It has demonstrated potent anticancer activity against various cancer cell types, including those of the bladder, prostate, and pancreas.[10][11] This has led to its investigation in clinical trials for non-muscle invasive bladder cancer.[12]
Quantitative Data Summary: In Vitro Anticancer Activity of Nitroxoline
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| T24 | Bladder Cancer | Data not specified | [11] |
| 5637 | Bladder Cancer | Data not specified | |
| KCC853 | Urological Cancer | Data not specified | |
| HUVEC | Endothelial Cells | Data not specified | |
| HepG2 | Liver Cancer | Data not specified | |
| SGC7901 | Gastric Cancer | Data not specified |
Note: While specific IC50 values were not provided in the initial search results, it was noted that nitroxoline inhibited the growth of these cell lines in a dose-dependent manner.[13]
Mechanisms of Action
Nitroxoline
Nitroxoline's mechanism of action is primarily attributed to its ability to chelate metal ions, particularly zinc (Zn2+) and iron (Fe2+).[14] This disruption of metal ion homeostasis interferes with essential bacterial and parasitic enzymatic processes.[14] In the context of its anticancer effects, nitroxoline has been shown to inhibit angiogenesis by targeting methionine aminopeptidase 2 (MetAP2) and to induce apoptosis.[13] It also impacts signaling pathways such as mTOR-p70S6K and cyclin D1-Rb-Cdc25A.[10]
Benznidazole
Benznidazole is a nitroimidazole prodrug that requires activation by a parasite-specific nitroreductase.[15][16] This enzymatic reduction generates reactive nitro radical anions and other electrophilic metabolites.[15][17] These reactive species induce damage to the parasite's DNA, proteins, and lipids, leading to oxidative stress and ultimately, parasite death.[15][18] This selective activation within the parasite contributes to its therapeutic index.[15]
Experimental Protocols
In Vitro Anti-Trypanosomal Activity Assay
A common experimental workflow to determine the in vitro efficacy of compounds against T. cruzi involves the following steps:
Methodology Details:
-
T. cruzi Culture: Epimastigote forms are cultured in a suitable medium (e.g., Liver Infusion Tryptose).
-
Mammalian Cell Culture: A mammalian cell line (e.g., Vero cells) is cultured to serve as host cells for the intracellular amastigote stage.
-
Infection: Mammalian cells are infected with metacyclic trypomastigotes (the infective stage).
-
Treatment: The infected cells (for amastigote assays) or epimastigotes are treated with serial dilutions of the test compounds (nitroxoline and benznidazole).
-
Incubation: The treated cultures are incubated for a specific period (e.g., 24-72 hours).
-
Assessment of Viability: Parasite viability or proliferation is assessed using methods such as microscopy (counting parasites), colorimetric assays (e.g., MTT assay), or fluorometric assays.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Benznidazole Clinical Trial Protocol (NuestroBen Study)
The NuestroBen study is a phase III, randomized, multicenter clinical trial designed to evaluate the non-inferiority of shorter benznidazole regimens compared to the standard 8-week treatment for chronic Chagas disease.[6][7][10]
-
Participants: 540 adult participants with chronic Chagas disease in the indeterminate form or with mild cardiac progression.[6][7][10]
-
Intervention: Participants are randomized to receive one of three regimens:
-
Primary Endpoint: Sustained elimination of parasitemia, measured by qualitative PCR, from the end of treatment through 12 months of follow-up.[6][7][10]
-
Secondary Endpoints: Assessment of sustained parasite clearance at various time points post-treatment, drug tolerability, and treatment adherence.[6][7]
Adverse Effects
Nitroxoline
Nitroxoline is generally well-tolerated.[19] The most common side effects are mild gastrointestinal disturbances, such as nausea and vomiting.[20][21] A harmless and expected side effect is the discoloration of urine.[20] More severe but rare adverse effects can include neurotoxicity, particularly with prolonged use or high doses.[20]
Benznidazole
Adverse effects are common with benznidazole treatment and are a significant reason for treatment discontinuation.[13] The most frequent side effects include:
-
Gastrointestinal: Nausea, vomiting, abdominal pain, and loss of appetite.[4]
-
Neurological: Peripheral neuropathy (numbness, tingling, or pain in the extremities), headache, and dizziness.[4][23]
-
Hematological: Bone marrow suppression, leading to a decrease in blood cell counts.[4]
The incidence and severity of adverse effects tend to increase with age.[4]
Conclusion
The available evidence suggests that nitroxoline holds significant promise as a repurposed drug for the treatment of Chagas disease, demonstrating superior in vitro potency compared to the current standard of care, benznidazole. Further in vivo studies and clinical trials are warranted to confirm these findings and establish its clinical utility.
In the realm of oncology, nitroxoline is emerging as a credible anticancer agent, particularly for urological cancers, with a distinct mechanism of action from traditional chemotherapeutics. Benznidazole, in contrast, is not utilized for cancer treatment.
For researchers and drug development professionals, nitroxoline represents a versatile molecule with potential applications in both infectious diseases and oncology. The established safety profile of nitroxoline from its long-standing use as a urinary antiseptic provides a strong foundation for its further clinical development in these new indications. Benznidazole remains a crucial tool in the fight against Chagas disease, but the development of new, more effective, and better-tolerated drugs is a critical global health priority.
References
- 1. Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Critical analysis of Chagas disease treatment in different countries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. What are the side effects of Benznidazole? [synapse.patsnap.com]
- 5. tandfonline.com [tandfonline.com]
- 6. New regimens of benznidazole for the treatment of chronic Chagas disease in adult participants in indeterminate form or with mild cardiac progression (NuestroBen study): protocol for a phase III randomised, multicentre non-inferiority clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New regimens of benznidazole for the treatment of chronic Chagas disease in adult participants in indeterminate form or with mild cardiac progression (NuestroBen study): protocol for a phase III randomised, multicentre non-inferiority clinical trial | BMJ Open [bmjopen.bmj.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. [PDF] Nitroxoline: repurposing its antimicrobial to antitumor application. | Semantic Scholar [semanticscholar.org]
- 10. New regimens of benznidazole for the treatment of chronic Chagas disease in adult participants in indeterminate form or with mild cardiac progression (NuestroBen study): protocol for a phase III randomised, multicentre non-inferiority clinical trial | DNDi [dndi.org]
- 11. In vitro susceptibility of Trypanosoma cruzi discrete typing units (DTUs) to benznidazole: A systematic review and meta-analysis | PLOS Neglected Tropical Diseases [journals.plos.org]
- 12. drugs.com [drugs.com]
- 13. Toxic Profile of Benznidazole in Patients with Chronic Chagas Disease: Risk Factors and Comparison of the Product from Two Different Manufacturers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Uncovering nitroxoline activity spectrum, mode of action and resistance across Gram-negative bacteria. — Oxford Global Health [globalhealth.ox.ac.uk]
- 15. What is the mechanism of Benznidazole? [synapse.patsnap.com]
- 16. Benznidazole - Wikipedia [en.wikipedia.org]
- 17. go.drugbank.com [go.drugbank.com]
- 18. Benznidazole treatment leads to DNA damage in Trypanosoma cruzi and the persistence of rare widely dispersed non-replicative amastigotes in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Nitroxoline: treatment and prevention of urinary tract infections from the urologist’s perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biomedicus.gr [biomedicus.gr]
- 21. pillintrip.com [pillintrip.com]
- 22. reference.medscape.com [reference.medscape.com]
- 23. Benznidazole (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
Substituent Effects on Styryl Quinolines: A Comparative Guide for Researchers
An in-depth analysis of how chemical modifications to the styryl quinoline scaffold influence its biological and photophysical properties, providing a valuable resource for researchers in drug discovery and materials science.
Styryl quinolines, a class of heterocyclic compounds, have garnered significant attention for their diverse biological activities and intriguing photophysical characteristics. The versatility of the styryl quinoline scaffold allows for chemical modifications through the introduction of various substituents, profoundly impacting their efficacy as potential therapeutic agents and their utility in advanced materials. This guide provides a comparative analysis of these substituent effects, supported by experimental data and detailed methodologies, to aid researchers in the rational design of novel styryl quinoline derivatives.
Biological Activity: A Tale of Two Rings
The biological properties of styryl quinolines are highly dependent on the nature and position of substituents on both the quinoline and the styryl rings. Studies have shown that these modifications can significantly alter the cytotoxicity, binding affinity to biological targets, and overall pharmacological profile of these compounds.
Cytotoxicity against Cancer Cells
Recent research has highlighted the potent cytotoxic effects of certain styryl quinoline derivatives against various cancer cell lines. The nature of the substituent at the C8 position of the quinoline ring and on the styryl moiety plays a crucial role in determining this activity.
A study comparing 2-styryl-8-nitro (SB series) and 2-styryl-8-hydroxy (SA series) quinolines revealed that the presence of a hydroxyl group at the C8 position generally leads to enhanced cytotoxicity.[1][2] This is attributed to the chelating properties conferred by the hydroxyl group, which can extend the compound's activity.[1]
Furthermore, the electronic properties of the substituent on the styryl ring are a key determinant of cytotoxicity. Electron-withdrawing groups, such as bromine, have been shown to enhance the cytotoxic potential of these compounds.[1] Conversely, the introduction of electron-donating groups like methoxy (-OCH3) and methylthio (-SCH3) on the styryl ring tends to reduce the cytotoxic activity.[1]
| Compound Series | Substituent on Quinoline Ring (C8) | Substituent on Styryl Ring | IC50 (µM) against HeLa cells |
| SA | -OH | -SCH3 | 4.69 |
| SA | -OH | -OCH3 | 3.85 |
| SA | -OH | -Br | 2.52 |
| SB | -NO2 | -SCH3 | 10.37 |
| SB | -NO2 | -OCH3 | 6.54 |
| SB | -NO2 | -Br | 2.897 |
Table 1: Comparative Cytotoxicity (IC50) of Substituted Styryl Quinolines. Data sourced from a study on human cervical cancer (HeLa) cells, demonstrating the superior performance of derivatives with a hydroxyl group on the quinoline ring and a bromine substituent on the styryl ring.[1][2]
α-Synuclein Imaging Probes
Styryl quinoline derivatives have also emerged as promising candidates for the development of imaging probes for α-synuclein aggregates, which are implicated in neurodegenerative diseases like Parkinson's disease. The binding affinity and selectivity of these probes are strongly influenced by the substituents.
One study investigated a series of styryl quinoline derivatives with various styryl and fluorine groups.[3][4] Among the synthesized compounds, a quinoline analogue with a p-(dimethylamino)styryl group at the 2-position and a fluoroethoxy group at the 7-position (SQ3) exhibited a high binding affinity for α-synuclein aggregates.[3][4] This highlights the importance of specific substitution patterns in achieving desired biological targeting.
| Compound | Substituent at C2 of Quinoline | Substituent at C7 of Quinoline | Binding Affinity (Ki) for α-synuclein aggregates (nM) | Selectivity over Aβ aggregates (Ki, Aβ/Ki, α-syn) |
| SQ3 | p-(dimethylamino)styryl | Fluoroethoxy | 39.3 | Moderate (Ki = 230 nM for Aβ) |
Table 2: Binding Affinity of a Substituted Styryl Quinoline Derivative. Data for compound SQ3, demonstrating its potential as an α-synuclein imaging probe.[3][4]
Photophysical Properties: Tuning the Light Emission
The photophysical properties of styryl quinolines, particularly their fluorescence, are highly tunable through the introduction of different substituents. This makes them attractive for applications in organic light-emitting diodes (OLEDs) and as fluorescent sensors.[3][5][6]
The electronic nature of the substituent on the styryl moiety significantly affects the emission wavelength. Both electron-donating and electron-withdrawing groups can cause a shift in the emission band to longer wavelengths (a bathochromic shift).[5][6] This allows for the modulation of the fluorescence color from blue to green, yellow, or even orange.[5][6]
For instance, studies on styryl quinoline copolymers have shown that substituents on the styryl moiety can raise the quantum yield of photoisomerization.[5] The lengthening of the conjugation chain by altering the substituent also displaces the emission band to longer wavelengths.[5]
| Substituent on Styryl Moiety | Emission Wavelength Range | Observed Fluorescence Color |
| Electron-donating groups (e.g., -OCH3) | Longer wavelengths | Green, Yellow, Orange |
| Electron-withdrawing groups | Longer wavelengths | Green, Yellow, Orange |
Table 3: General Effect of Substituents on the Photoluminescence of Styryl Quinolines. The introduction of various functional groups allows for the tuning of the emission color.[5][6]
Experimental Protocols
The synthesis and evaluation of styryl quinoline derivatives involve a series of well-established chemical and biological procedures.
Synthesis of Styryl Quinolines
A common method for the synthesis of styryl quinolines is the condensation reaction between a substituted quinoline scaffold and an appropriate aldehyde.[3][4]
General Procedure:
-
Preparation of Scaffolds: The quinoline, aldehyde, and any necessary fluorine-containing scaffolds are synthesized according to previously reported methods.[3][4]
-
Condensation Reaction: The quinoline scaffold is reacted with the aldehyde scaffold to produce the styryl quinoline.[3][4]
-
Further Modification: In some cases, further reactions are performed to introduce additional functional groups. For example, phenol scaffolds can be prepared from the styryl derivatives and subsequently reacted with fluorine-containing scaffolds in a solvent like N,N-dimethylformamide (DMF).[3][4]
Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of the synthesized compounds are often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Procedure:
-
Cell Seeding: HeLa cells are seeded in 96-well plates and incubated.
-
Compound Treatment: The cells are treated with various concentrations of the styryl quinoline derivatives (typically dissolved in DMSO) and incubated for a specified period (e.g., 24 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
In Vitro Binding Assays
To assess the binding affinity of styryl quinolines to protein aggregates like α-synuclein, competitive binding assays are performed using a radiolabeled ligand.
Procedure:
-
Preparation of Aggregates: Recombinant α-synuclein is incubated to form fibrillar aggregates.
-
Binding Assay: The α-synuclein aggregates are incubated with a radiolabeled probe (e.g., [¹²⁵I]SIL23) and varying concentrations of the competitor styryl quinoline derivative.
-
Separation: The mixture is filtered through a glass fiber filter to separate the bound and free radioligand.
-
Radioactivity Measurement: The radioactivity on the filter is measured using a gamma counter.
-
Data Analysis: The inhibition constant (Ki) is calculated from the competition curves.
Visualizing the Structure-Property Relationship
The following diagrams illustrate the key concepts discussed in this guide.
Figure 1: Influence of substituents on the cytotoxicity of styryl quinolines.
Figure 2: Workflow for determining the cytotoxicity (IC50) of styryl quinolines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Substituent-Controlled Structural, Supramolecular, and Cytotoxic Properties of a Series of 2-Styryl-8-nitro and 2-Styryl-8-hydroxy Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure–Activity Relationships of Styrylquinoline and Styrylquinoxaline Derivatives as α-Synuclein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Unlocking the Reactive Profile of Nitroquinolines: A DFT-Based Comparative Guide for Drug Development
A deep dive into the application of Density Functional Theory (DFT) calculations for validating the reactive properties of nitroquinolines, offering a powerful computational lens for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of key reactivity descriptors, detailed experimental protocols for validation, and a clear visualization of the computational workflow, empowering more informed and efficient drug design.
Nitroquinolines, a class of heterocyclic compounds, have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, antibacterial, and antiparasitic properties.[1] However, their therapeutic potential is intrinsically linked to their chemical reactivity, which can also lead to off-target effects and toxicity. Understanding and predicting these reactive properties is paramount for the rational design of safer and more efficacious drug candidates. Density Functional Theory (DFT) has emerged as a powerful in silico tool to elucidate the electronic structure and reactivity of these molecules with a high degree of accuracy.
This guide compares and summarizes key reactive properties of various nitroquinoline derivatives as determined by DFT calculations, alongside the experimental data used for their validation.
Comparative Analysis of Reactive Properties
DFT calculations provide a suite of quantum-mechanical descriptors that quantify the reactivity of molecules. These descriptors offer insights into the electrophilic and nucleophilic nature of different atomic sites, the kinetic stability of the molecule, and its propensity to undergo metabolic reactions.
A comparative summary of key DFT-calculated reactive properties for representative nitroquinoline derivatives is presented in Table 1. These global and local reactivity descriptors are crucial in predicting the chemical behavior of these compounds. For instance, the HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity; a smaller gap suggests a more reactive molecule.[2] Molecular Electrostatic Potential (MEP) maps visually identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, guiding the prediction of sites for metabolic attack.[3] Fukui functions provide a more quantitative measure of the local reactivity, pinpointing the specific atoms most susceptible to nucleophilic, electrophilic, or radical attack.[4]
| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) | Key Reactive Sites (from MEP & Fukui Functions) | Reference |
| 8-Hydroxy-5-nitroquinoline | - | - | - | - | Oxygen atom of the nitro group (nucleophilic), Pyridine ring nitrogen (nucleophilic) | [5] |
| 2-Methyl-8-nitroquinoline | -6.397 | -1.504 | 4.893 | - | Charge transfer within the molecule indicated | [6] |
| 8-Nitroquinoline | - | - | - | - | Strong hybridization between p-orbitals of reactive sites and sp-orbitals of Al atoms (in corrosion inhibition) | [7] |
Table 1. DFT-Calculated Reactive Properties of Selected Nitroquinoline Derivatives. This table summarizes key quantum-chemical descriptors obtained from DFT calculations for different nitroquinoline derivatives, providing a basis for comparing their relative reactivity.
Experimental Validation: Bridging Theory and Reality
Computational predictions, while powerful, necessitate experimental validation to ensure their accuracy and relevance. Spectroscopic techniques are commonly employed to corroborate the structural and electronic properties predicted by DFT.
Experimental Protocols:
-
Fourier-Transform Infrared (FT-IR) and FT-Raman Spectroscopy: These techniques are used to identify the vibrational modes of a molecule. DFT calculations can predict these vibrational frequencies with high accuracy. The comparison between the calculated and experimental spectra serves as a validation of the optimized molecular geometry.[5][8]
-
Sample Preparation: The nitroquinoline derivative is typically mixed with KBr powder and pressed into a pellet for FT-IR analysis. For FT-Raman, the sample is often analyzed directly in a capillary tube.
-
Data Acquisition: Spectra are recorded over a specific range (e.g., 4000-400 cm⁻¹) with a defined resolution.
-
Data Analysis: The experimental vibrational bands are assigned to specific functional groups and vibrational modes based on the DFT calculations, often aided by Potential Energy Distribution (PED) analysis.[6]
-
-
UV-Visible Spectroscopy: This method provides information about the electronic transitions within a molecule. Time-Dependent DFT (TD-DFT) calculations can predict the absorption wavelengths (λmax), which can be compared with the experimental data.[9]
-
Sample Preparation: The compound is dissolved in a suitable solvent (e.g., ethanol) at a known concentration.
-
Data Acquisition: The absorption spectrum is recorded over a specific wavelength range (e.g., 200-800 nm).
-
Data Analysis: The experimental λmax is compared with the value predicted by TD-DFT calculations to validate the predicted electronic transitions, often corresponding to the HOMO-LUMO energy gap.
-
Visualizing the Computational Workflow
The process of using DFT to validate the reactive properties of nitroquinolines follows a structured workflow. This process begins with the initial molecular structure and culminates in a detailed understanding of its chemical reactivity, which can then be used to inform drug design strategies.
Figure 1. Workflow for DFT-based reactivity analysis of nitroquinolines.
The integration of DFT calculations with experimental validation provides a robust framework for understanding the reactive properties of nitroquinolines. This synergistic approach not only enhances the fundamental understanding of their chemical behavior but also provides actionable insights for the design of novel drug candidates with improved safety and efficacy profiles. By leveraging these computational tools, researchers can accelerate the drug discovery pipeline, ultimately bringing new and improved therapies to patients.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. DFT-Based Chemical Reactivity Descriptors, Pharmacokinetics and Molecular Docking Studies of Thymidine Derivatives [scirp.org]
- 4. First-principles density functional theoretical study on the structures, reactivity and spectroscopic properties of (NH) and (OH) Tautomer's of 4-(methylsulfanyl)-3[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Electrochemical and DFT studies of quinoline derivatives on corrosion inhibition of AA5052 aluminium alloy in NaCl solution [dro.deakin.edu.au]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Quinoline Synthesis: Conventional Heating vs. Microwave Irradiation
The synthesis of quinolines, a fundamental heterocyclic scaffold in pharmaceuticals, agrochemicals, and material science, has been a subject of extensive research.[1][2] Traditional synthesis methods often rely on conventional heating, which can be time-consuming and sometimes result in lower yields.[2] In recent years, microwave-assisted synthesis has emerged as a powerful alternative, offering significant advantages in terms of reaction speed and efficiency.[1][3][4] This guide provides an objective comparison of conventional and microwave-assisted quinoline synthesis, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Experimental Workflow: A Tale of Two Heating Methods
The fundamental steps in quinoline synthesis are similar regardless of the heating method employed. However, the application of heat, the reaction times, and the work-up procedures can differ significantly. The following diagram illustrates the general experimental workflow for both conventional and microwave-assisted quinoline synthesis.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 4. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Drug-Likeness of Quinoline-Hybrid Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs. The therapeutic potential of quinoline has been further expanded through the synthesis of hybrid molecules, which combine the quinoline nucleus with other pharmacophores to enhance efficacy, overcome resistance, or modulate pharmacokinetic properties. This guide provides a comparative evaluation of the drug-likeness of various quinoline-hybrid compounds, supported by experimental data and detailed methodologies for key assays.
Quantitative Comparison of Drug-Likeness Parameters
The following table summarizes key experimental data for a selection of quinoline-hybrid compounds, offering a comparative view of their permeability, metabolic stability, and cytotoxicity. These parameters are crucial indicators of a compound's potential to be developed into a safe and effective drug.
| Compound ID/Class | Therapeutic Target | Permeability (Papp, 10⁻⁶ cm/s) | Metabolic Stability (t½, min) | Cytotoxicity (IC₅₀, µM) | Reference Compound(s) |
| Antimalarial Quinoline Methanols | Malaria (Plasmodium falciparum) | Mefloquine: 2.7 (MDCK-MDR1) | Mefloquine: >60 (Human Liver Microsomes) | - | Mefloquine |
| WR308257 | Malaria (Plasmodium falciparum) | 4.8 (MDCK-MDR1) | >60 (Human Liver Microsomes) | - | Mefloquine |
| WR308278 | Malaria (Plasmodium falciparum) | 6.2 (MDCK-MDR1) | 35 (Human Liver Microsomes) | - | Mefloquine |
| WR308387 | Malaria (Plasmodium falciparum) | 8.9 (MDCK-MDR1) | 20 (Human Liver Microsomes) | - | Mefloquine |
| Antileishmanial Quinolines | Leishmaniasis (Leishmania donovani) | Lead Compound 1: 31 (PAMPA) | Analog 8d: Stable (Human Liver Microsomes) | - | - |
| Anticancer Quinoline-Chalcone Hybrids | Cancer (Caco-2 cell line) | - | - | Compound 63: 5.0 | Doxorubicin |
| Compound 64: 2.5 | Doxorubicin | ||||
| Anticancer Indolo[2,3-b]quinoline Conjugates | Pancreatic Cancer (AsPC-1) | - | - | Compound 2: 0.3365 | - |
| Pancreatic Cancer (BxPC-3) | Compound 2: 0.3475 | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are foundational for assessing the drug-like properties of novel chemical entities.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method for assessing the passive permeability of compounds.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, PVDF membrane)
-
96-well acceptor plates
-
Phospholipid solution (e.g., 2% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solutions (e.g., 10 mM in DMSO)
-
UV-Vis microplate reader or LC-MS/MS system
Procedure:
-
Coat the membrane of the filter plate with 5 µL of the phospholipid solution and allow the solvent to evaporate.
-
Fill the wells of the acceptor plate with 300 µL of PBS (acceptor solution).
-
Dilute the test compound stock solution in PBS to the desired final concentration (e.g., 100 µM) to prepare the donor solution.
-
Add 150 µL of the donor solution to the wells of the coated filter plate.
-
Carefully place the filter plate on top of the acceptor plate to form a "sandwich".
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis spectrophotometry or LC-MS/MS).
-
The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C]_A / [C]_equilibrium))
Where:
-
V_D = Volume of donor solution
-
V_A = Volume of acceptor solution
-
A = Area of the membrane
-
t = Incubation time
-
[C]_A = Concentration in the acceptor well
-
[C]_equilibrium = Equilibrium concentration
-
Caco-2 Permeability Assay
The Caco-2 permeability assay is a well-established in vitro model that mimics the human intestinal epithelium to predict oral drug absorption.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Transwell inserts (e.g., 12- or 24-well plates with polycarbonate membranes)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound stock solutions
-
LC-MS/MS system
Procedure:
-
Seed Caco-2 cells onto the Transwell inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
For the assay, wash the cell monolayers with pre-warmed HBSS.
-
Add the test compound (at a final concentration, e.g., 10 µM) in HBSS to the apical (A) or basolateral (B) side of the monolayer.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points (e.g., 2 hours), collect samples from the receiver compartment (B for A-to-B transport, A for B-to-A transport).
-
Analyze the concentration of the compound in the collected samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can be determined to assess the potential for active efflux.
Liver Microsomal Stability Assay
This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.
Materials:
-
Pooled human liver microsomes
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test compound stock solutions
-
Acetonitrile (ACN) for reaction termination
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing liver microsomes in phosphate buffer.
-
Add the test compound to the reaction mixture at a final concentration (e.g., 1 µM).
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw aliquots of the reaction mixture and quench the reaction by adding cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Determine the in vitro half-life (t½) by plotting the natural logarithm of the percentage of the remaining compound against time.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Target cell line(s)
-
Cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.
-
The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated by plotting the percentage of cell viability against the compound concentration.
Visualizing Drug-Likeness Evaluation Workflows
The following diagrams illustrate key workflows in the evaluation of drug-likeness for novel compounds.
Caption: A typical workflow for evaluating the drug-likeness of novel compounds.
Caption: Comparison of PAMPA and Caco-2 permeability assays.
Safety Operating Guide
Proper Disposal of 2-Ethyl-3-nitroquinoline: A Safety and Operations Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of 2-Ethyl-3-nitroquinoline is critical to ensure laboratory safety and environmental protection. As a quinoline derivative containing a nitro group, this compound requires careful handling as hazardous waste. This guide provides essential, step-by-step procedures for its safe management and disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all relevant personnel are familiar with the potential hazards associated with this compound and similar aromatic nitro compounds.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste.
| PPE Component | Specification |
| Gloves | Chemical-resistant (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Ventilation | Use a certified chemical fume hood |
Aromatic nitro-compounds can be absorbed through the skin, and their vapors may be harmful if inhaled.[1] Therefore, proper PPE and ventilation are mandatory.
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all local, state, and federal regulations for hazardous waste. Never dispose of this chemical down the drain or in the regular trash.[2][3]
Experimental Protocol for Waste Segregation and Storage:
-
Waste Identification: Clearly label this compound waste as a "Hazardous Waste - Organic Nitro Compound."
-
Container Selection: Use a designated, leak-proof, and chemically compatible waste container. The container must be kept securely closed except when adding waste.[3]
-
Waste Segregation:
-
Secondary Containment: Store the sealed waste container in a secondary containment unit to prevent spills.[3]
-
Accumulation: Accumulate the waste in a designated satellite accumulation area within the laboratory.
-
Disposal Request: Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup by a licensed hazardous waste disposal company.[2]
Summary of Hazards and Incompatibilities
| Hazard Category | Description | Citation |
| Environmental | Quinoline derivatives can be persistent in soil and water, posing a risk to aquatic life. | [5][6] |
| Health | Aromatic nitro-compounds can be toxic if inhaled, ingested, or absorbed through the skin. | [1] |
| Reactivity | Avoid contact with strong oxidizing acids. | [4] |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the Safety Data Sheet (SDS) for any chemical you are working with.
References
Personal protective equipment for handling 2-Ethyl-3-nitroquinoline
Essential Safety and Handling Guide for 2-Ethyl-3-nitroquinoline
Audience: Researchers, scientists, and drug development professionals.
This guide provides critical safety and logistical information for the handling and disposal of this compound. The following procedures are based on the known hazards of similar nitroquinoline derivatives and are intended to ensure the safety of all laboratory personnel. A substance-specific risk assessment should be conducted before commencing any work.
Hazard Summary
-
Acute Oral Toxicity: Harmful if swallowed[1].
-
Skin Sensitization: May cause an allergic skin reaction[1].
-
Serious Eye Damage: Poses a risk of serious eye damage[1].
-
Mutagenicity: Suspected of causing genetic defects[1].
-
Carcinogenicity: Suspected of causing cancer[1].
-
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects[1].
Given these potential hazards, strict adherence to the following personal protective equipment (PPE), operational, and disposal plans is mandatory.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene) inspected for integrity before each use. Dispose of contaminated gloves immediately and wash hands thoroughly after removal[2][3]. |
| Eye and Face Protection | Chemical safety goggles providing a tight seal. A face shield should be worn in conjunction with goggles when there is a splash hazard[4]. |
| Skin and Body Protection | A lab coat buttoned to its full length is required. For procedures with a higher risk of splashes or spills, chemical-resistant overalls or a two-piece splash suit should be worn over the lab coat[4]. Full-length pants and closed-toe shoes are mandatory. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors or dust. If a fume hood is not available or if aerosol generation is likely, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates must be used[4]. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for minimizing risk.
1. Preparation and Pre-Handling Check:
- Ensure the chemical fume hood is functioning correctly.
- Verify that an eyewash station and safety shower are readily accessible.
- Inspect all PPE for defects before donning.
- Have all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.
2. Handling the Compound:
- Always handle this compound within a chemical fume hood.
- Wear the prescribed PPE at all times.
- Avoid direct contact with the skin, eyes, and clothing.
- Do not eat, drink, or smoke in the laboratory area[2].
- Use spark-proof tools and equipment if the compound is flammable or handled near flammable solvents.
- Keep the container tightly closed when not in use.
3. Post-Handling Procedures:
- Thoroughly wash hands and any exposed skin with soap and water after handling.
- Decontaminate all work surfaces within the fume hood.
- Properly remove and dispose of contaminated PPE.
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
- All solid waste contaminated with this compound (e.g., gloves, weighing paper, pipette tips) should be collected in a designated, labeled hazardous waste container.
- Liquid waste containing this compound must be collected in a separate, sealed, and clearly labeled hazardous waste container.
2. Container Management:
- Waste containers must be kept closed except when adding waste.
- Store waste containers in a designated secondary containment area away from incompatible materials.
3. Final Disposal:
- Dispose of all waste through your institution's hazardous waste management program. Do not pour any waste down the drain.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while continuing to flush. Seek immediate medical attention[2]. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention[2]. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the Safety Data Sheet (if available) or information about the chemical to the medical personnel[2]. |
| Spill | Evacuate the immediate area. If the spill is small and you are trained to handle it, wear appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand), and collect it into a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's emergency response team. |
Visual Workflow for PPE Selection
The following diagram illustrates the logical steps for selecting the appropriate Personal Protective Equipment when working with this compound.
Caption: PPE selection workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
